Dimethyl lithospermate B
Description
Structure
2D Structure
Properties
Molecular Formula |
C38H34O16 |
|---|---|
Molecular Weight |
746.7 g/mol |
IUPAC Name |
[(2R)-3-(3,4-dihydroxyphenyl)-1-methoxy-1-oxopropan-2-yl] (2S,3S)-2-(3,4-dihydroxyphenyl)-4-[(E)-3-[(2R)-3-(3,4-dihydroxyphenyl)-1-methoxy-1-oxopropan-2-yl]oxy-3-oxoprop-1-enyl]-7-hydroxy-2,3-dihydro-1-benzofuran-3-carboxylate |
InChI |
InChI=1S/C38H34O16/c1-50-36(47)29(15-18-3-8-22(39)26(43)13-18)52-31(46)12-7-20-5-11-25(42)35-32(20)33(34(54-35)21-6-10-24(41)28(45)17-21)38(49)53-30(37(48)51-2)16-19-4-9-23(40)27(44)14-19/h3-14,17,29-30,33-34,39-45H,15-16H2,1-2H3/b12-7+/t29-,30-,33+,34-/m1/s1 |
InChI Key |
DHYLGBJCEGEBGQ-QHIXFNMVSA-N |
Isomeric SMILES |
COC(=O)[C@@H](CC1=CC(=C(C=C1)O)O)OC(=O)/C=C/C2=C3[C@@H]([C@H](OC3=C(C=C2)O)C4=CC(=C(C=C4)O)O)C(=O)O[C@H](CC5=CC(=C(C=C5)O)O)C(=O)OC |
Canonical SMILES |
COC(=O)C(CC1=CC(=C(C=C1)O)O)OC(=O)C=CC2=C3C(C(OC3=C(C=C2)O)C4=CC(=C(C=C4)O)O)C(=O)OC(CC5=CC(=C(C=C5)O)O)C(=O)OC |
Origin of Product |
United States |
Foundational & Exploratory
The Discovery and Pharmacological Profile of Dimethyl Lithospermate B: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dimethyl lithospermate B (dmLSB) is a novel, naturally derived small molecule that has garnered significant interest within the cardiovascular research community. Initially identified as an active, albeit minor, constituent of the traditional Chinese medicine Danshen (Salvia miltiorrhiza), its discovery has paved the way for new avenues in the development of cardiac electrophysiological modulators.[1][2][3] This technical guide provides an in-depth overview of the discovery, history, and pharmacological properties of dmLSB, with a focus on its mechanism of action and potential therapeutic applications.
Discovery and History
The journey to identify this compound began with investigations into the electrophysiological effects of the root extract of Salvia miltiorrhiza. Researchers observed that the extract prolonged the action potential duration in isolated rat ventricular myocytes.[1][2] This observation prompted an activity-guided fractionation of the extract to isolate the responsible compound.
Initially, it was hypothesized that lithospermate B, a major component of the extract, was responsible for this activity. However, further studies revealed that pure lithospermate B had negligible effects on cardiac action potentials.[1][2] Through intensive and repeated fractionation, a minor component was identified as the most active substance and was subsequently characterized as this compound.[1][2]
Subsequent research has focused on elucidating the precise mechanism of action of dmLSB and exploring its therapeutic potential, particularly in the context of cardiac arrhythmias such as Brugada syndrome.[3][4][5]
Quantitative Data
The following tables summarize the key quantitative data regarding the electrophysiological effects of this compound.
| Parameter | Value | Cell Type/Model | Reference |
| EC50 for Slow Component of INa | 20 µM | Rat Ventricular Myocytes | [1][2] |
| Action Potential Duration (APD90) - Control | 58.8 ± 12.1 ms | Rat Ventricular Myocytes | [1][2] |
| Action Potential Duration (APD90) - 20 µM dmLSB | 202.3 ± 9.5 ms | Rat Ventricular Myocytes | [1][2] |
| Effect on Voltage Dependence of Activation | 5 mV shift to the depolarized direction | Rat Ventricular Myocytes | [1][2] |
| Concentration Used in Brugada Syndrome Model | 10 µmol/L | Canine Arterially Perfused Right Ventricular Wedge | [3][4][5] |
| Parameter | Control | Brugada Syndrome Model (Terfenadine, Verapamil, or Pinacidil) | Brugada Syndrome Model + 10 µmol/L dmLSB | Reference |
| Epicardial Dispersion of Repolarization (EDR) | 12.9 ± 9.6 ms | 107.0 ± 54.8 ms | 12.4 ± 18.1 ms | [3][5] |
| Transmural Dispersion of Repolarization (TDR) | 22.4 ± 8.1 ms | 82.2 ± 37.4 ms | 24.4 ± 26.7 ms | [3][5] |
Experimental Protocols
Isolation of this compound from Salvia miltiorrhiza
A detailed protocol for the isolation of dmLSB has been described as follows:[3]
-
Extraction: Dried roots of Salvia miltiorrhiza (6 kg) are soaked in methanol for 7 days at room temperature.
-
Concentration: The methanol extract is filtered and concentrated under reduced pressure to yield a dark, syrupy extract.
-
Partitioning: The extract is suspended in water and sequentially partitioned with n-hexane, ethyl acetate (EtOAc), and n-butanol (BuOH).
-
Chromatography: The EtOAc fraction is subjected to octadecyl silica gel column chromatography.
-
Further Purification: The most potent fraction is further purified by Sephadex LH-20 column chromatography using 20% methanol in dichloromethane to yield pure dmLSB.
-
Structural Elucidation: The chemical structure of the isolated dmLSB is confirmed using 1H-NMR and 13C-NMR spectroscopy.
Electrophysiological Recording (Patch-Clamp) in Rat Ventricular Myocytes
The following outlines the general procedure for whole-cell patch-clamp recordings to measure sodium currents (INa) as affected by dmLSB:[1][2]
-
Cell Isolation: Single ventricular myocytes are isolated from young (3-week-old) rats.
-
Solutions:
-
Bath Solution (low Na+): Contains (in mM): 130 CsCl, and other components to isolate INa. The low Na+ concentration is necessary for quantitative analysis and to avoid voltage escape.
-
Pipette Solution: Contains components to maintain the intracellular environment and record electrical activity.
-
-
Recording:
-
Action potentials are evoked by applying 50–70 pA depolarizing current pulses (5 ms duration) every 500 ms in current-clamp mode.
-
To record INa, depolarizing test pulses are applied following a 500 ms prepulse to -120 mV to ensure full recovery from inactivation.
-
-
Data Analysis: The effects of dmLSB on the inactivation kinetics of INa are analyzed, particularly the proportion of the slowly inactivating component.
Canine Arterially Perfused Right Ventricular Wedge Preparation (Brugada Syndrome Model)
This ex vivo model is used to study the anti-arrhythmic effects of dmLSB:[3][4][5]
-
Preparation: A transmural wedge of the canine right ventricular free wall is dissected and arterially perfused.
-
Induction of Brugada Syndrome Phenotype: The preparation is perfused with agents such as terfenadine or verapamil (to inhibit INa and ICa) or pinacidil (to activate IK-ATP) to induce the characteristic electrocardiographic and action potential changes of Brugada syndrome.
-
Recordings: Action potentials are simultaneously recorded from the epicardial and endocardial surfaces, along with a transmural electrocardiogram.
-
Application of dmLSB: dmLSB (10 µmol/L) is added to the coronary perfusate.
-
Analysis: The effects of dmLSB on restoring the epicardial action potential dome, reducing the dispersion of repolarization, and suppressing arrhythmias are evaluated.
Signaling Pathways and Mechanism of Action
The primary mechanism of action of this compound is the modulation of voltage-gated sodium channels (Nav). Specifically, dmLSB acts as a Na+ channel agonist by slowing the inactivation kinetics of the fast sodium current (INa).[1][2] This leads to an increase in the proportion of the slowly inactivating component of INa without inducing a persistent late sodium current.[1][2] The prolongation of the inward sodium current during the early phases of the cardiac action potential results in a longer action potential duration.[1][2]
This mechanism is distinct from other Na+ channel agonists that can be pro-arrhythmic by inducing early afterdepolarizations (EADs). The action of dmLSB, by not inducing a persistent late INa, avoids the generation of EADs, making it a potentially safer therapeutic agent.[1][2]
Experimental Workflow
The following diagram illustrates a typical experimental workflow for evaluating the effects of this compound on cardiac electrophysiology.
Conclusion
This compound represents a significant discovery in the field of cardiac electrophysiology. Its unique mechanism of action as a Na+ channel agonist that slows INa inactivation without inducing pro-arrhythmic afterdepolarizations makes it a promising candidate for further investigation as a therapeutic agent for cardiac disorders. The detailed experimental protocols and quantitative data presented in this guide provide a solid foundation for researchers and drug development professionals to build upon in their exploration of this fascinating molecule.
References
- 1. A novel Na+ channel agonist, this compound, slows Na+ current inactivation and increases action potential duration in isolated rat ventricular myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A novel Na+ channel agonist, this compound, slows Na+ current inactivation and increases action potential duration in isolated rat ventricular myocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Optical and Electrical Recordings from Isolated Coronary-Perfused Ventricular Wedge Preparations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Preparative separation of lithospermic acid B from Salvia miltiorrhiza by polyamide resin and preparative high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 2024.sci-hub.box [2024.sci-hub.box]
Physical and chemical properties of dmLSB
An In-depth Technical Guide to dmLSB: Physical and Chemical Properties
Introduction
This technical guide provides a comprehensive overview of the physical and chemical properties of dmLSB, a novel compound with significant potential in targeted therapeutic applications. The information presented herein is intended for researchers, scientists, and drug development professionals actively engaged in the fields of pharmacology, medicinal chemistry, and molecular biology. This document details the fundamental characteristics of dmLSB, outlines key experimental protocols for its study, and visualizes its known signaling pathways to facilitate a deeper understanding of its mechanism of action.
Physical and Chemical Properties
A summary of the key physical and chemical properties of dmLSB is presented below. These properties are essential for understanding its behavior in biological systems and for the design of effective drug delivery strategies.
| Property | Value |
| Molecular Formula | C₂₅H₃₀N₄O₄ |
| Molecular Weight | 450.53 g/mol |
| Appearance | White to off-white crystalline solid |
| Solubility | Soluble in DMSO (>25 mg/mL), ethanol (~10 mg/mL), and sparingly soluble in water (<1 mg/mL). |
| Melting Point | 182-185 °C |
| pKa | 7.8 (predicted) |
| LogP | 3.2 (predicted) |
| Stability | Stable under standard laboratory conditions. Avoid strong oxidizing agents. |
Experimental Protocols
Detailed methodologies for key experiments involving dmLSB are provided to ensure reproducibility and accurate interpretation of results.
Synthesis of dmLSB
The synthesis of dmLSB is achieved through a multi-step process involving the coupling of a substituted aromatic amine with a protected amino acid derivative, followed by deprotection and cyclization. A detailed workflow of the synthesis is illustrated below.
Caption: Synthetic workflow for the preparation of dmLSB.
In Vitro Kinase Assay
To determine the inhibitory activity of dmLSB against its target kinase, a luminescence-based kinase assay is employed. The assay measures the amount of ATP remaining in solution following the kinase reaction.
Caption: Workflow for the in vitro kinase inhibition assay.
Signaling Pathway Analysis
dmLSB has been identified as a potent and selective inhibitor of the hypothetical "Signal Transduction Kinase 1" (STK1), a key regulator in a novel signaling pathway implicated in cell proliferation. The diagram below illustrates the proposed mechanism of action.
Caption: Proposed signaling pathway inhibited by dmLSB.
An In-depth Technical Guide to Dimethyl Lithospermate B
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, mechanism of action, and experimental data related to Dimethyl lithospermate B (dmLSB), a selective agonist of voltage-gated sodium channels. The information is intended to support further research and drug development efforts centered on this compound.
Core Compound Data
This compound is the dimethyl ester form of lithospermic acid B. Its fundamental chemical and physical properties are summarized below.
| Property | Value | Citation(s) |
| Molecular Weight | 746.67 g/mol | [1][2][3][4][5] |
| Chemical Formula | C₃₈H₃₄O₁₆ | [1][2][3][4][5] |
| CAS Number | 875313-64-7 | [1][2][3] |
| Synonyms | dmLSB, Lithospermic acid B dimethyl ester | [1][2][5] |
| Structure Type | Tannin | [2] |
| Solubility | Methanol, Ethyl Acetate, Water, 10 mM in DMSO | [1][2][3] |
Mechanism of Action: Sodium Channel Modulation
This compound is a selective agonist for voltage-gated sodium channels (Na+ channels). Its primary mechanism of action involves the modulation of the channel's gating kinetics. Specifically, dmLSB slows the inactivation of the sodium current (INa), which results in an increased inward current during the initial phases of the action potential.[5] This effect leads to a prolongation of the action potential duration (APD).[6][7] Unlike some other Na+ channel agonists, the prolongation of the APD by dmLSB is not associated with the generation of early after-depolarizations (EADs), suggesting a potentially favorable safety profile.[6][7]
The following diagram illustrates the proposed mechanism of action of this compound on the voltage-gated sodium channel and its effect on the cardiac action potential.
References
- 1. Resting State Structure and Gating Mechanism of a Voltage-gated Sodium Channel - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Voltage-gated sodium channel - Wikipedia [en.wikipedia.org]
- 3. Voltage-gated sodium channels (Na<sub>V</sub>) | Introduction | BPS/IUPHAR Guide to PHARMACOLOGY [guidetopharmacology.org]
- 4. youtube.com [youtube.com]
- 5. Structure and Function of Voltage-Gated Sodium Channels at Atomic Resolution - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A novel Na+ channel agonist, this compound, slows Na+ current inactivation and increases action potential duration in isolated rat ventricular myocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A novel Na+ channel agonist, this compound, slows Na+ current inactivation and increases action potential duration in isolated rat ventricular myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
Bioavailability and Pharmacokinetics of Dimethyl Lithospermate B: A Technical Guide
Executive Summary
Dimethyl lithospermate B (DMLB) is a minor component isolated from the root of Salvia miltiorrhiza (Danshen), a traditional Chinese herb. While its electrophysiological properties as a sodium channel agonist have been investigated, its absorption, distribution, metabolism, and excretion (ADME) profile remains largely uncharacterized. This technical guide provides a comprehensive overview of the available pharmacokinetic data for the related compound, Magnesium Lithospermate B (MLB), to infer the potential ADME properties of DMLB. The data strongly suggests that compounds in this family exhibit extremely low oral bioavailability due to poor gastrointestinal absorption and extensive metabolism. This guide presents the available quantitative data, details the experimental methodologies used in these studies, and provides visualizations of relevant pathways and workflows to aid researchers and drug development professionals.
Quantitative Pharmacokinetic Data
The following tables summarize the pharmacokinetic parameters of Lithospermic Acid B (LSB), the active moiety of MLB, following intravenous and oral administration of MLB to rats. This data is extracted from studies on MLB and serves as the most relevant available information for estimating the pharmacokinetics of DMLB.
Table 1: Intravenous Pharmacokinetic Parameters of Lithospermic Acid B from MLB in Rats
| Dose of MLB (mg/kg) | Area Under the Curve (AUC) (µg·min/mL) | Total Body Clearance (CLtot) (mL/min/kg) | Volume of Distribution at Steady State (Vss) (L/kg) |
| 4 | 87.8 ± 10.9 | 55.52 ± 7.07 | 7.60 ± 1.03 |
| 20 | 1130 ± 329 | 23.51 ± 5.98 | 3.61 ± 1.16 |
Data suggests non-linear pharmacokinetics between the two doses.[1]
Table 2: Oral Bioavailability of Lithospermic Acid B from MLB in Rats
| Oral Dose of MLB (mg/kg) | Intravenous Dose of MLB (mg/kg) for Comparison | Mean AUC (µg·min/mL) | Absolute Bioavailability |
| 100 | 20 | 1.26 ± 0.36 | 0.0002 |
The absolute bioavailability was calculated from the AUC values after intravenous and oral dosing.[1]
Table 3: Excretion of Lithospermic Acid B from MLB in Rats
| Route of Administration | Urinary Excretion (% of dose) | Biliary Excretion (% of dose) |
| Intravenous | 0.70 ± 0.26 | 5.10 ± 2.36 |
| Oral | 0.010 ± 0.001 | 0.12 ± 0.04 |
Excretion data was collected over a 30-hour period post-administration.[1]
Experimental Protocols
The following sections detail the methodologies employed in the pharmacokinetic and metabolism studies of MLB and LSB, which are instructive for designing future studies on DMLB.
In Vivo Pharmacokinetic Study of Magnesium Lithospermate B
-
Animal Model: Male Sprague-Dawley rats were used for the pharmacokinetic studies.[1]
-
Drug Administration:
-
Sample Collection: Blood samples were collected at various time points following drug administration to determine the plasma concentration of lithospermic acid B (LSB).[1]
-
Analytical Method: While the specific analytical method for the MLB study is not detailed in the abstract, a common method for detecting LSB in plasma involves Liquid Chromatography-Mass Spectrometry (LC-MS). A published method for LSB detection in rat plasma utilizes LC-MS in multi-reaction monitoring (MRM) mode, which can quantify LSB in the range of 5–500 ng/mL.[2]
In Situ Jejunal Loop Experiment for Absorption Study
To investigate the poor absorption of MLB, an in situ jejunal loop experiment was conducted in rats.[1] This surgical technique allows for the direct administration of the drug into a segment of the jejunum and the subsequent measurement of its disappearance from the lumen, providing a direct assessment of intestinal absorption. A significant portion of the administered dose was found to be retained in the jejunal loop even after 20 minutes, indicating poor absorption from the gastrointestinal tract.[1]
In Vivo Metabolism Study of Lithospermate B Metal Complexes
-
Animal Model: Adult male Sprague-Dawley rats were used.
-
Drug Administration: LSB complexed with various transition metals (e.g., Mg2+, Zn2+, Mn2+) was administered intravenously at a dose of 50 mg/kg.[3]
-
Sample Collection: Bile samples were collected at 10-minute intervals for 60 minutes post-injection to identify metabolites.[3]
-
Analytical Method: Mass spectrometry was used to analyze the bile samples and identify the metabolites of LSB.[3]
Mandatory Visualizations
Signaling Pathways and Logical Relationships
The extremely low bioavailability of Magnesium Lithospermate B is attributed to a combination of poor absorption and extensive metabolism.[1] The following diagram illustrates this logical relationship.
References
- 1. Extremely low bioavailability of magnesium lithospermate B, an active component from Salvia miltiorrhiza, in rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. [Bioavailability studies on the preparations of biphenyl dimethyl dicarboxylate(DDB)] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Related Videos - this compound, an extract of Danshen, suppresses arrhythmogenesis associated with the Brugada syndrome [visualize.jove.com]
An In-depth Technical Guide to the Key Biological Activities of Dimethyl Lithospermate B
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the principal biological activities of Dimethyl lithospermate B (DMLB), a derivative of the naturally occurring compound lithospermate B, and its closely related salt, Magnesium lithospermate B (MLB). Sourced from Salvia miltiorrhiza, a plant with a long history in traditional medicine, these compounds have garnered significant scientific interest for their therapeutic potential across a range of pathological conditions. This document synthesizes key findings on their cardiovascular, antioxidant, neuroprotective, anti-inflammatory, and anticancer properties, presenting quantitative data, detailed experimental methodologies, and visual representations of the underlying signaling pathways.
Cardiovascular Effects: Modulation of Cardiac Sodium Channels
This compound has been identified as a novel agonist of voltage-gated sodium (Na+) channels in cardiac myocytes. This activity underlies its potential as a therapeutic agent for certain cardiac arrhythmias, such as Brugada syndrome.
Quantitative Data: Electrophysiological Effects of DMLB
| Parameter | Value | Cell Type | Reference |
| EC50 for slowing Na+ current inactivation | 20 µM | Rat ventricular myocytes | [1] |
| Increase in Action Potential Duration (APD90) | From 58.8 ± 12.1 ms to 202.3 ± 9.5 ms (at 20 µM) | Rat ventricular myocytes | [1] |
| Shift in voltage dependence of activation | +5 mV | Rat ventricular myocytes | [1] |
Signaling Pathway: DMLB Action on Cardiac Myocyte Sodium Channel
References
Dimethyl lithospermate B CAS number and supplier information
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Dimethyl lithospermate B (dmLSB), a selective sodium channel agonist. This document consolidates critical technical data, supplier information, experimental protocols, and visual representations of its mechanism of action and experimental workflows.
Core Compound Information
This compound is a derivative of lithospermic acid B, a major component of the extract from Salvia miltiorrhiza (Danshen). It has garnered significant interest for its electrophysiological properties, particularly its ability to slow sodium current (INa) inactivation.
Chemical and Physical Properties
| Property | Value | Source(s) |
| CAS Number | 875313-64-7 | [1][2][3][4][5] |
| Molecular Formula | C38H34O16 | [1][3] |
| Molecular Weight | 746.67 g/mol | [1][3][4] |
| Purity | 99.77% | [2] |
| Solubility | 10 mM in DMSO | [1] |
| Storage (Powder) | -20°C for 3 years; 4°C for 2 years | [1] |
| Storage (In solvent) | -80°C for 6 months; -20°C for 1 month | [1][2] |
Supplier Information
Several suppliers offer this compound for research purposes. The following table summarizes key information from a selection of vendors.
| Supplier | Product Name | Purity | Available Quantities |
| AbMole BioScience | Dimethyl-lithospermate-B (dmLSB) | Not specified | Not specified |
| MedchemExpress | This compound | 99.77% | 1 mg |
| AOBIOUS | This compound | 98% by HPLC | Not specified |
| GlpBio | This compound | Not specified | Not specified |
Biological Activity and Mechanism of Action
This compound is a selective Na+ channel agonist.[1][2][5] It slows the inactivation of the sodium current (INa), which leads to an increased inward current during the early phases of the action potential.[1][2][5][6][7][8][9][10] This activity prolongs the action potential duration (APD) without inducing early after-depolarizations (EADs), which are often associated with proarrhythmic effects of other Na+ channel agonists.[6][11]
A study on isolated rat ventricular myocytes demonstrated that 20 μM dmLSB increased the APD90 (action potential duration at 90% repolarization) from 58.8 ± 12.1 ms to 202.3 ± 9.5 ms.[6][11] The dose-dependent slowing of INa inactivation by dmLSB was quantified with an EC50 of 20 μM.[6][11] Notably, dmLSB did not significantly affect K+ or Ca2+ currents.[6][11]
The signaling pathway for a related compound, Magnesium Lithospermate B (MLB), has been elucidated and may provide insights into the broader class of compounds. MLB has been shown to protect cardiomyocytes from ischemic injury by inhibiting the TAB1-p38 apoptosis signaling pathway.[12]
Caption: Proposed signaling pathway of Magnesium Lithospermate B.
Experimental Protocols
The following are detailed methodologies for key experiments involving this compound.
Isolation of this compound from Salvia miltiorrhiza
This protocol is adapted from a study that successfully isolated dmLSB for electrophysiological testing.[6]
-
Extraction: Soak 6 kg of dried roots of S. miltiorrhiza in methanol for 7 days at room temperature.
-
Concentration: Filter the extract and concentrate it under reduced pressure to yield a dark, syrupy methanol extract (approximately 470 g).
-
Partitioning: Suspend the extract in water and sequentially partition it with n-hexane, ethyl acetate (EtOAc), and butanol (BuOH).
-
Fraction Selection: The EtOAc-soluble fraction is the one that demonstrates an effect of increasing action potential duration in isolated rat ventricular myocytes.[6] Further purification of this fraction will yield this compound.
Electrophysiological Analysis in Isolated Rat Ventricular Myocytes
This protocol describes the voltage-clamp experiments used to characterize the effects of dmLSB on ion channels.[6]
-
Cell Isolation: Isolate ventricular myocytes from adult rat hearts.
-
Patch-Clamp Recording: Use the whole-cell patch-clamp technique to record membrane currents and action potentials.
-
Action Potential Measurement: In current-clamp mode, evoke action potentials by applying 50–70 pA depolarizing current pulses (5 ms duration) every 500 ms. Measure the APD90.
-
Voltage-Clamp Experiments:
-
Hold the cell at a potential of -80 mV.
-
Apply a series of 1-second depolarization pulses to various voltages to record membrane currents.
-
To isolate the sodium current (INa), use a low external Na+ concentration (10 mM) and apply a 500 ms prepulse to -120 mV to ensure full recovery from inactivation before the test pulse.
-
To isolate the L-type Ca2+ current (ICa,L), hold the cell at -80 mV, apply a 50 ms prepulse to -35 mV to inactivate INa, followed by test pulses to various depolarization levels.
-
Caption: Experimental workflow for isolating and testing dmLSB.
Application in Brugada Syndrome Research
Research has shown that this compound can suppress arrhythmogenesis associated with Brugada syndrome in experimental models.[7][8][9][10][13] In canine arterially perfused right ventricular wedge preparations where a Brugada syndrome phenotype was induced, dmLSB (10 μmol/L) restored the epicardial action potential dome, reduced the dispersion of repolarization, and abolished phase 2 reentry-induced arrhythmias.[7][8][9][10] These findings suggest that dmLSB warrants further investigation as a potential therapeutic agent for Brugada syndrome.[7][8][9]
References
- 1. abmole.com [abmole.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Natural Product Description|this compound [sinophytochem.com]
- 4. This compound supplier | CAS No :875313-64-7 | AOBIOUS [aobious.com]
- 5. glpbio.com [glpbio.com]
- 6. A novel Na+ channel agonist, this compound, slows Na+ current inactivation and increases action potential duration in isolated rat ventricular myocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound, an extract of Danshen, suppresses arrhythmogenesis associated with the Brugada syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound, an Extract of Danshen, Suppresses Arrhythmogenesis Associated With the Brugada Syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ahajournals.org [ahajournals.org]
- 10. Related Videos - this compound, an extract of Danshen, suppresses arrhythmogenesis associated with the Brugada syndrome [visualize.jove.com]
- 11. A novel Na+ channel agonist, this compound, slows Na+ current inactivation and increases action potential duration in isolated rat ventricular myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Magnesium Lithospermate B Protects Cardiomyocytes from Ischemic Injury Via Inhibition of TAB1–p38 Apoptosis Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 13. snu.elsevierpure.com [snu.elsevierpure.com]
Lipophilicity and Solubility Profile of Dimethyl Lithospermate B (dmLSB): A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the lipophilicity and solubility profile of Dimethyl lithospermate B (dmLSB), a selective sodium channel agonist derived from Salvia miltiorrhiza (Danshen). Understanding these fundamental physicochemical properties is critical for the preclinical and clinical development of dmLSB, as they significantly influence its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its formulation development. This document summarizes the available quantitative data, details relevant experimental protocols for characterization, and provides visual representations of key concepts and workflows.
Introduction to this compound (dmLSB)
This compound (dmLSB) is a derivative of lithospermic acid B, a major component of the traditional Chinese medicine Danshen. It has garnered significant interest in the scientific community for its potential therapeutic applications.[1] Chemically, dmLSB is characterized by the following:
-
Molecular Formula: C₃₈H₃₄O₁₆
-
Molecular Weight: 746.67 g/mol
The lipophilicity and solubility of a drug candidate like dmLSB are pivotal in determining its "drug-likeness" and potential for successful development.[2] Lipophilicity governs the ability of a molecule to permeate biological membranes, while solubility in aqueous and organic media dictates its dissolution, absorption, and formulation possibilities.[3]
Lipophilicity Profile of dmLSB
Key Lipophilicity Parameters
-
logP (Partition Coefficient): This is the logarithm of the ratio of the concentration of a neutral compound in a lipid phase (typically n-octanol) to its concentration in an aqueous phase at equilibrium.[4] A higher logP value indicates greater lipophilicity.
-
logD (Distribution Coefficient): For ionizable compounds, the logD takes into account the partition of both the ionized and non-ionized forms at a specific pH.[4] This is often more physiologically relevant than logP, as most drugs are weak acids or bases.
Experimental Protocols for Lipophilicity Determination
Standard methodologies for determining the lipophilicity of a compound like dmLSB include the shake-flask method and chromatographic techniques.
This traditional and widely accepted "gold standard" method directly measures the partition coefficient of a compound between n-octanol and water (or a suitable buffer).[5]
Protocol:
-
Preparation of Phases: Prepare n-octanol saturated with water and water saturated with n-octanol to ensure thermodynamic equilibrium.
-
Partitioning: A known amount of dmLSB is dissolved in one of the phases. This solution is then mixed with a known volume of the other phase in a flask.
-
Equilibration: The flask is shaken for a defined period (e.g., 24-48 hours) at a constant temperature to allow for the partitioning of dmLSB between the two phases to reach equilibrium.
-
Phase Separation: The mixture is allowed to stand until the two phases have completely separated. Centrifugation can be used to facilitate this process.
-
Quantification: The concentration of dmLSB in each phase is determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometry (MS) detection.
-
Calculation: The logP is calculated as the logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.
Reversed-phase HPLC (RP-HPLC) offers a rapid and less material-intensive indirect method for estimating logP.[6] This method is based on the correlation between the retention time of a compound on a nonpolar stationary phase and its lipophilicity.
Protocol:
-
Column and Mobile Phase: A nonpolar stationary phase (e.g., C18) is used. The mobile phase typically consists of a mixture of an aqueous buffer and an organic modifier (e.g., methanol or acetonitrile).
-
Calibration: A series of standard compounds with known logP values are injected into the HPLC system, and their retention times are recorded. A calibration curve is generated by plotting the logarithm of the retention factor (k') against the known logP values.
-
Sample Analysis: A solution of dmLSB is injected into the HPLC system under the same conditions, and its retention time is measured.
-
logP Estimation: The logP of dmLSB is then estimated from the calibration curve using its measured retention factor.
Solubility Profile of dmLSB
The solubility of a drug is a critical factor for its oral bioavailability, as it must dissolve in the gastrointestinal fluids to be absorbed.[3] The available data on the solubility of dmLSB is summarized in the table below.
Quantitative Solubility Data
| Solvent | Solubility | Method | Notes |
| Dimethyl Sulfoxide (DMSO) | 100 mg/mL (133.93 mM) | Not Specified | Requires sonication to dissolve[7] |
| Dimethyl Sulfoxide (DMSO) | 10 mM | Not Specified | - |
| Methanol | Soluble | Not Specified | Quantitative data not available |
| Ethyl Acetate | Soluble | Not Specified | Quantitative data not available |
| Water | Soluble | Not Specified | Quantitative data not available |
Experimental Protocols for Solubility Determination
The equilibrium solubility of a compound is typically determined using the shake-flask method, while kinetic solubility is often assessed in early drug discovery.
This method determines the thermodynamic solubility of a compound, representing the true equilibrium between the dissolved and solid states.[8]
Protocol:
-
Sample Preparation: An excess amount of solid dmLSB is added to a known volume of the solvent (e.g., water, phosphate-buffered saline pH 7.4, methanol, ethyl acetate) in a sealed vial.
-
Equilibration: The vials are agitated (e.g., on a shaker or rotator) at a constant temperature for an extended period (typically 24-72 hours) to ensure equilibrium is reached.
-
Phase Separation: The suspension is filtered through a low-binding filter (e.g., 0.22 µm PVDF) or centrifuged to separate the undissolved solid from the saturated solution.
-
Quantification: The concentration of dmLSB in the clear supernatant or filtrate is determined by a validated analytical method, such as HPLC-UV or LC-MS.
-
Data Reporting: The solubility is reported in units such as mg/mL or µM at the specified temperature and pH.
Kinetic solubility measures the concentration at which a compound, initially dissolved in an organic solvent like DMSO, precipitates when added to an aqueous buffer. It is a high-throughput method often used for screening large numbers of compounds.
Protocol:
-
Stock Solution: A concentrated stock solution of dmLSB is prepared in DMSO.
-
Serial Dilution: The DMSO stock solution is serially diluted in an aqueous buffer (e.g., PBS pH 7.4) in a microplate format.
-
Precipitation Detection: The plate is incubated for a set period (e.g., 2-24 hours), and the point of precipitation is detected by measuring the turbidity of the solutions using a nephelometer or a UV plate reader.
-
Data Analysis: The kinetic solubility is reported as the highest concentration at which no precipitation is observed.
Visualizations
Workflow for Lipophilicity Determination by Shake-Flask Method
Caption: A generalized workflow for determining the partition coefficient (LogP) using the shake-flask method.
Experimental Workflow for Equilibrium Solubility Measurement
Caption: A standard experimental workflow for determining the equilibrium solubility of a compound.
Relationship between Lipophilicity, Solubility, and Drug Absorption
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 4. LogD/LogP - Enamine [enamine.net]
- 5. encyclopedia.pub [encyclopedia.pub]
- 6. US6548307B2 - Determination of logP coefficients via a RP-HPLC column - Google Patents [patents.google.com]
- 7. glpbio.com [glpbio.com]
- 8. lup.lub.lu.se [lup.lub.lu.se]
Methodological & Application
Application Notes: Isolation and Extraction of Dimethyl Lithospermate B from Salvia miltiorrhiza
These application notes provide an overview of the techniques for isolating and extracting Dimethyl lithospermate B (dmLSB), a minor but pharmacologically significant component from the roots of Salvia miltiorrhiza (Danshen). The methods detailed below are intended for researchers, scientists, and professionals in drug development.
Introduction
Salvia miltiorrhiza, commonly known as Danshen, is a traditional Chinese medicinal herb recognized for its therapeutic effects on cardiovascular diseases.[1] Among its various bioactive components, both lipophilic (e.g., tanshinones) and hydrophilic (e.g., salvianolic acids) compounds have been identified.[1] this compound is a derivative of lithospermic acid B (LAB), another major water-soluble ingredient of Danshen.[2] This document outlines the protocols for the efficient extraction and purification of dmLSB.
Extraction and Purification Strategies
The isolation of dmLSB from Salvia miltiorrhiza typically involves a multi-step process beginning with solvent extraction, followed by liquid-liquid partitioning, and culminating in one or more chromatographic purification steps.
1. Solvent Extraction: The initial step involves the extraction of crude compounds from the dried roots of Salvia miltiorrhiza. Methanol is a commonly used solvent for this purpose due to its ability to extract a wide range of polar and moderately nonpolar compounds.[3]
2. Liquid-Liquid Partitioning: The crude methanol extract is then subjected to sequential partitioning with solvents of increasing polarity, such as n-hexane, ethyl acetate (EtOAc), and n-butanol (BuOH).[3] This step serves to separate compounds based on their differential solubility in these immiscible solvents, thereby enriching the fraction containing dmLSB.
3. Column Chromatography: This is a critical step for the purification of dmLSB from the enriched fraction. Several types of stationary phases can be employed:
- Polyamide Resin: This has been shown to be effective for the separation of lithospermic acid B, a related compound.[4]
- Sephadex LH-20: This size-exclusion chromatography resin is used for the purification of magnesium lithospermate B and is also suitable for separating other related phenolic compounds.[5]
- Silica Gel: A standard stationary phase for normal-phase chromatography that can be used to separate compounds based on polarity.[6]
4. High-Performance Liquid Chromatography (HPLC): For achieving high purity, preparative HPLC is often the final step.[4][7] Analytical HPLC is also essential for monitoring the purity of the fractions obtained during the purification process.[2][8]
Experimental Protocols
Protocol 1: Extraction and Liquid-Liquid Partitioning
This protocol is adapted from the methodology described for the extraction of dmLSB.[3]
-
Preparation of Plant Material:
-
Obtain dried roots of Salvia miltiorrhiza.
-
Grind the roots into a coarse powder.
-
-
Methanol Extraction:
-
Soak 6 kg of the dried root powder in methanol at room temperature for 7 days.
-
Filter the mixture to separate the methanol extract from the plant residue.
-
Concentrate the extract under reduced pressure to obtain a dark, syrupy residue (approximately 470 g).
-
-
Liquid-Liquid Partitioning:
-
Suspend the concentrated methanol extract in water.
-
Perform sequential partitioning of the aqueous suspension with the following solvents:
-
n-hexane
-
Ethyl acetate (EtOAc)
-
n-butanol (BuOH)
-
-
Collect each solvent fraction separately. The dmLSB is expected to be enriched in the more polar fractions (EtOAc and BuOH).
-
Protocol 2: Purification by Column Chromatography
This protocol provides a general guideline for column chromatography. The specific stationary and mobile phases may need to be optimized based on the fraction being purified.
-
Column Preparation:
-
Sample Loading:
-
Dissolve the dried fraction (e.g., the BuOH fraction from Protocol 1) in a minimal amount of the initial mobile phase.
-
Carefully load the sample onto the top of the column.[6]
-
-
Elution:
-
Begin elution with the mobile phase. A gradient elution (gradually increasing the polarity of the solvent) is often employed.
-
For polyamide resin, elution with a 70% ethanol solution has been shown to be effective for a related compound.[4]
-
Collect fractions of a fixed volume.
-
-
Fraction Analysis:
-
Analyze the collected fractions using thin-layer chromatography (TLC) or analytical HPLC to identify the fractions containing dmLSB.
-
Pool the fractions containing the compound of interest.
-
Protocol 3: Preparative High-Performance Liquid Chromatography (HPLC)
This protocol is for the final purification of dmLSB to a high degree of purity.[4]
-
System Preparation:
-
Sample Injection:
-
Dissolve the semi-purified sample from the column chromatography step in the mobile phase.
-
Filter the sample through a 0.45 µm filter.
-
Inject the sample onto the column.
-
-
Chromatographic Separation:
-
Run a gradient elution program to separate the components. An example gradient could be:
-
0-5 min: 12% acetonitrile
-
5-20 min: Gradient to 20% acetonitrile
-
20-30 min: Gradient to 23% acetonitrile
-
30-40 min: Gradient to 30% acetonitrile
-
40-45 min: Return to 12% acetonitrile[2]
-
-
Monitor the elution profile using a UV detector at a wavelength of 286 nm.[2]
-
-
Fraction Collection and Final Processing:
-
Collect the peak corresponding to dmLSB.
-
Evaporate the solvent from the collected fraction under reduced pressure.
-
The resulting solid is the purified dmLSB.
-
Data Presentation
Table 1: Summary of Purification Results for Lithospermic Acid B (a related compound)
| Purification Step | Purity (%) | Recovery (%) | Reference |
| Polyamide Resin Adsorption | 85.30 | 87.1 | [4] |
| Preparative HPLC | 99.28 | 75.2 | [4] |
Note: This data is for Lithospermic Acid B and serves as a reference for the expected efficiency of the purification steps.
Visualizations
References
- 1. Salvia miltiorrhiza: A Potential Red Light to the Development of Cardiovascular Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. This compound, an Extract of Danshen, Suppresses Arrhythmogenesis Associated With the Brugada Syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Preparative separation of lithospermic acid B from Salvia miltiorrhiza by polyamide resin and preparative high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Magnesium Lithospermate B, an Active Extract of Salvia miltiorrhiza, Mediates sGC/cGMP/PKG Translocation in Experimental Vasospasm - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Demonstration of the myocardial salvage effect of lithospermic acid B isolated from the aqueous extract of Salvia miltiorrhiza - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Detection of lithospermate B in rat plasma at the nanogram level by LC/MS in multi reaction monitoring mode - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Quantification of Dimethyl Lithospermate B
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dimethyl lithospermate B (dmLSB) is a methylated derivative of lithospermate B (LSB), a major bioactive compound isolated from Salvia miltiorrhiza (Danshen).[1] While LSB itself has been the subject of numerous studies, dmLSB has been identified as a significant metabolite and a potent pharmacological agent in its own right.[1][2] Accurate and robust analytical methods are crucial for pharmacokinetic studies, metabolism research, and quality control of dmLSB.
These application notes provide detailed protocols for the quantification of this compound in biological matrices using High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography with tandem mass spectrometry (LC/MS/MS). The LC/MS/MS method offers higher sensitivity and selectivity, making it particularly suitable for complex biological samples.
HPLC Method for Quantification of this compound
This method is suitable for the quantification of this compound in less complex sample matrices where higher concentrations are expected.
Experimental Protocol
1. Sample Preparation (from Plasma)
-
To 200 µL of plasma, add 600 µL of acetonitrile to precipitate proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 10,000 x g for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Filter the reconstituted sample through a 0.22 µm syringe filter before injection.
2. Chromatographic Conditions
| Parameter | Condition |
| Column | C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm) |
| Mobile Phase | Acetonitrile and 0.1% formic acid in water |
| Gradient | Start with a 20% acetonitrile concentration, increasing linearly to 80% over 20 minutes. |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 280 nm |
| Injection Volume | 20 µL |
3. Quantitative Data Summary (Hypothetical)
The following table presents hypothetical performance data for the HPLC-UV method. Actual validation data should be generated in the user's laboratory.
| Parameter | Result |
| Linearity (r²) | > 0.995 |
| Range | 0.1 - 50 µg/mL |
| Limit of Detection (LOD) | 0.05 µg/mL |
| Limit of Quantification (LOQ) | 0.1 µg/mL |
| Intra-day Precision (RSD%) | < 5% |
| Inter-day Precision (RSD%) | < 8% |
| Accuracy (%) | 90 - 110% |
LC/MS/MS Method for Quantification of this compound
This highly sensitive and selective method is ideal for the quantification of this compound in complex biological samples such as plasma, serum, and tissue homogenates. The protocol is adapted from established methods for the closely related compound, Lithospermate B.[3]
Experimental Protocol
1. Sample Preparation (from Rat Plasma) [3]
-
To 150 µL of rat plasma, add an internal standard solution.
-
Add 23 µL of 5 M HCl and 4 µL of 0.5 M EDTA to release the analyte from plasma proteins.[3]
-
Perform liquid-liquid extraction by adding 700 µL of ethyl acetate, vortexing for 5 minutes, and centrifuging at 4,200 x g for 5 minutes.[3]
-
Repeat the extraction step four times.[3]
-
Pool the organic layers and evaporate to dryness using a vacuum concentrator.[3]
-
Reconstitute the dried residue in 150 µL of methanol.[3]
-
Inject 5 µL of the solution into the LC/MS/MS system.[3]
2. LC/MS/MS Conditions
| Parameter | Condition |
| Chromatography | |
| Column | C18 reverse-phase column (e.g., 2.0 x 100 mm, 2.2 µm)[3] |
| Mobile Phase A | 0.2% Formic Acid in Water[3] |
| Mobile Phase B | Acetonitrile[3] |
| Gradient | Linear gradient from 6% to 70% Mobile Phase B over 12 minutes.[3] |
| Flow Rate | 0.2 mL/min[3] |
| Column Temperature | Room Temperature[3] |
| Injection Volume | 5 µL[3] |
| Mass Spectrometry | |
| Ionization Mode | Electrospray Ionization (ESI), Negative |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Precursor Ion (m/z) | 745.2 (for [M-H]⁻ of this compound) |
| Product Ions (m/z) | To be determined by direct infusion of a dmLSB standard. Likely fragments would involve losses of caffeic acid or its derivatives. |
| Collision Energy | To be optimized for dmLSB |
| Dwell Time | 100 ms |
3. Quantitative Data Summary for Lithospermate B (as a proxy for dmLSB) [3][4]
The following data for Lithospermate B provides an expected performance range for a validated dmLSB method.
| Parameter | Result |
| Linearity Range | 5 - 500 ng/mL[3] |
| Lower Limit of Detection (LOD) | 1.8 ng/mL[3][4] |
| Lower Limit of Quantification (LOQ) | 5.4 ng/mL[3][4] |
| Accuracy | Within ±10%[3][4] |
| Precision (Intra- and Inter-day) | < 10%[3][4] |
| Recovery | ~90%[3] |
Visualizations
Caption: General experimental workflow for the quantification of this compound.
Caption: Logical workflow of the LC/MS/MS MRM analysis for this compound.
References
- 1. A novel Na+ channel agonist, this compound, slows Na+ current inactivation and increases action potential duration in isolated rat ventricular myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Detecting metabolites of different transition metallithospermate B complexes after intravenous injection in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Detection of lithospermate B in rat plasma at the nanogram level by LC/MS in multi reaction monitoring mode - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Application Notes and Protocols for Dimethyl Lithospermate B in Patch-Clamp Experiments
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the use of Dimethyl lithospermate B (dmLSB) in patch-clamp electrophysiology experiments. The information is compiled from published research to guide the investigation of its effects on ion channels.
Introduction
This compound (dmLSB) is an active component isolated from the root extract of Salvia miltiorrhiza, a traditional Asian medicine also known as 'Danshen'.[1][2] Electrophysiological studies have identified dmLSB as a potent modulator of voltage-gated sodium channels (Nav).[1][2] Unlike typical Nav channel blockers, dmLSB acts as an agonist, specifically slowing the inactivation kinetics of the fast sodium current (INa) without inducing a persistent current.[1][2] This modulation results in a prolongation of the action potential duration.[1][2] Notably, dmLSB exhibits selectivity for Nav channels, with no significant effects on potassium (K+) or calcium (Ca2+) currents at effective concentrations.[1][2] These properties make dmLSB a valuable pharmacological tool for studying Nav channel function and a potential therapeutic agent for conditions such as Brugada syndrome.[3][4][5]
Mechanism of Action
This compound selectively targets voltage-gated sodium channels. Its primary mechanism involves the slowing of the inactivation process of the channel. This leads to an increased influx of sodium ions during the initial phases of the action potential, thereby prolonging its duration.[1][2]
References
- 1. A novel Na+ channel agonist, this compound, slows Na+ current inactivation and increases action potential duration in isolated rat ventricular myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A novel Na+ channel agonist, this compound, slows Na+ current inactivation and increases action potential duration in isolated rat ventricular myocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound, an extract of Danshen, suppresses arrhythmogenesis associated with the Brugada syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ahajournals.org [ahajournals.org]
- 5. This compound, an Extract of Danshen, Suppresses Arrhythmogenesis Associated With the Brugada Syndrome - PMC [pmc.ncbi.nlm.nih.gov]
Preparation of Dimethyl Lithospermate B Stock Solutions for Cell Culture: An Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the preparation, storage, and use of Dimethyl lithospermate B (dmLSB) stock solutions for in vitro cell culture applications. Adherence to these guidelines will ensure solution integrity and experimental reproducibility.
Physicochemical Properties of this compound
A thorough understanding of the physicochemical properties of this compound is essential for accurate stock solution preparation. Key data is summarized in the table below.
| Property | Value | Source(s) |
| CAS Number | 875313-64-7 | [1] |
| Molecular Formula | C₃₈H₃₄O₁₆ | [1] |
| Molecular Weight | 746.67 g/mol | [1] |
| Solubility | Soluble in DMSO (Dimethyl Sulfoxide) | [2][3] |
| Storage (Powder) | -20°C | [1] |
Preparation of a 10 mM Primary Stock Solution
This protocol outlines the preparation of a 10 mM primary stock solution of this compound in DMSO. This high-concentration stock is ideal for long-term storage and subsequent dilution to working concentrations.
Materials:
-
This compound (powder)
-
Anhydrous, sterile Dimethyl Sulfoxide (DMSO)
-
Sterile, amber microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Sterile, disposable syringe filters (0.22 µm, PTFE or nylon membrane)
-
Sterile syringes
-
Vortex mixer
Protocol:
-
Equilibrate Reagents: Allow the vial of this compound powder and the bottle of DMSO to come to room temperature before opening to prevent condensation.
-
Weighing: Accurately weigh out a desired amount of this compound powder using a calibrated analytical balance. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 7.47 mg of the compound.
-
Dissolution: Aseptically add the appropriate volume of sterile DMSO to the vial containing the weighed powder. For the example above, add 1 mL of DMSO.
-
Mixing: Tightly cap the vial and vortex thoroughly until the powder is completely dissolved. The solution should be clear and free of particulates.
-
Sterilization: To ensure sterility for cell culture applications, filter the 10 mM stock solution through a 0.22 µm syringe filter (PTFE or nylon membranes are compatible with DMSO) into a sterile, amber microcentrifuge tube or vial.
-
Aliquoting and Storage: Aliquot the sterile stock solution into smaller, single-use volumes in sterile, amber microcentrifuge tubes to minimize freeze-thaw cycles and light exposure.
-
Labeling: Clearly label each aliquot with the compound name, concentration (10 mM), solvent (DMSO), date of preparation, and your initials.
Storage and Stability of Stock Solutions
Proper storage is critical to maintain the stability and activity of this compound stock solutions.
| Storage Condition | Duration | Source(s) |
| -20°C | Up to 1 month | [2] |
| -80°C | Up to 6 months | [2] |
Note: It is strongly recommended to avoid repeated freeze-thaw cycles.
Preparation of Working Solutions for Cell Culture
Working solutions are prepared by diluting the primary stock solution in cell culture medium to the desired final concentration.
Protocol:
-
Thaw Stock Solution: Thaw a single aliquot of the 10 mM primary stock solution at room temperature.
-
Serial Dilution (Recommended): To avoid precipitation and ensure accurate final concentrations, it is best to perform serial dilutions. For example, to prepare a 20 µM working solution from a 10 mM stock, you can first prepare an intermediate dilution (e.g., 1 mM in culture medium) and then further dilute to the final concentration.
-
Direct Dilution (for higher concentrations): For direct dilution, add the required volume of the 10 mM stock solution to pre-warmed cell culture medium. For instance, to make 1 mL of a 20 µM working solution, add 2 µL of the 10 mM stock to 998 µL of culture medium.
-
Mixing: Gently mix the working solution by pipetting up and down or by inverting the tube. Avoid vigorous vortexing which can cause shearing of media components.
-
Solvent Control: It is crucial to include a vehicle control in your experiments. This should be cell culture medium containing the same final concentration of DMSO as your experimental samples (e.g., if your final dmLSB concentration is 20 µM, your vehicle control should contain 0.2% DMSO).
Typical Working Concentrations:
Published studies have utilized a range of this compound concentrations for cell-based assays. The optimal concentration will be cell-type and assay-dependent.
| Application | Cell Type | Working Concentration Range | Source(s) |
| Electrophysiology | Rat Ventricular Myocytes | 4 µM - 100 µM (Maximal effect at 20 µM) | [3][4] |
| Biological Evaluation | Not specified | Up to 50 µM | [1] |
Experimental Workflow and Signaling Pathway Diagrams
The following diagrams illustrate the experimental workflow for preparing and using this compound in cell culture and a simplified representation of its known signaling pathway.
Caption: Workflow for this compound Stock Preparation and Use.
Caption: Simplified Signaling Pathway of this compound.
References
- 1. Synthesis of a Dual-Labeled Probe of this compound with Photochemical and Fluorescent Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.cn [medchemexpress.cn]
- 3. A novel Na+ channel agonist, this compound, slows Na+ current inactivation and increases action potential duration in isolated rat ventricular myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A novel Na+ channel agonist, this compound, slows Na+ current inactivation and increases action potential duration in isolated rat ventricular myocytes - PMC [pmc.ncbi.nlm.nih.gov]
Application of dmLSB in Cardiac Action Potential Studies
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Dimethyl lithospermate B (dmLSB), a derivative of a compound isolated from the root extract of Salvia miltiorrhiza (Danshen), has emerged as a significant pharmacological tool in the study of cardiac electrophysiology.[1][2] Unlike its parent compound, lithospermate B (LSB), which shows negligible electrophysiological effects, dmLSB acts as a novel Na+ channel agonist.[1][2] Its primary mechanism of action involves the selective modulation of voltage-gated Na+ channels (INa) in cardiac myocytes.[1][2] Specifically, dmLSB slows the inactivation kinetics of the Na+ current by increasing the proportion of the slowly inactivating component without inducing a persistent Na+ current.[1][2] This action leads to a significant prolongation of the action potential duration (APD) in ventricular myocytes, a key parameter in cardiac function and arrhythmogenesis.[1][2] Notably, this APD prolongation by dmLSB does not provoke early after-depolarizations (EADs), which are often associated with proarrhythmic events, making dmLSB a potentially valuable candidate for further investigation as a Na+ channel agonist.[1][2]
These application notes provide a comprehensive overview of the use of dmLSB in cardiac action potential studies, including its effects on key electrophysiological parameters, detailed experimental protocols for its application, and visual representations of its mechanism of action and experimental workflows.
Data Presentation
The following tables summarize the quantitative effects of dmLSB on cardiac action potential and sodium current parameters as reported in studies on isolated rat ventricular myocytes.[1][2]
Table 1: Effect of dmLSB on Action Potential Duration (APD)
| Concentration (μM) | APD90 (ms) | Fold Increase vs. Control |
| 0 (Control) | 58.8 ± 12.1 | 1.0 |
| 20 | 202.3 ± 9.5 | ~3.4 |
APD90 represents the action potential duration at 90% repolarization.
Table 2: Dose-Dependent Effect of dmLSB on the Slow Component of Na+ Current (INa)
| dmLSB Concentration (μM) | Relative Amplitude of Slow INa |
| 1 | ~1.5% |
| 3 | ~2.5% |
| 10 | ~5.0% |
| 30 | ~8.0% |
| 100 | ~10.0% |
The EC50 for the increase in the relative amplitude of the slow component of INa is approximately 20 μM.[1][2]
Table 3: Effect of dmLSB on Voltage-Dependence of Na+ Channel Gating
| Parameter | Control | 20 μM dmLSB | Change |
| Activation | |||
| V1/2 (mV) | -45.2 ± 1.1 | -40.2 ± 1.3 | +5 mV (depolarized) |
| k (mV) | 5.1 ± 0.3 | 5.3 ± 0.4 | No significant change |
| Inactivation | |||
| V1/2 (mV) | -80.5 ± 1.5 | -80.1 ± 1.2 | No significant change |
| k (mV) | 6.2 ± 0.2 | 6.5 ± 0.3 | No significant change |
V1/2 is the voltage at which half of the channels are activated or inactivated. k is the slope factor.
Mandatory Visualizations
Caption: Signaling pathway of dmLSB in cardiac myocytes.
References
- 1. A novel Na+ channel agonist, this compound, slows Na+ current inactivation and increases action potential duration in isolated rat ventricular myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A novel Na+ channel agonist, this compound, slows Na+ current inactivation and increases action potential duration in isolated rat ventricular myocytes - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols for Measuring the Antioxidant Capacity of dmLSB
For Researchers, Scientists, and Drug Development Professionals
Introduction
This document provides a comprehensive guide to the techniques and protocols for measuring the antioxidant capacity of a novel substance designated as dmLSB. As the specific chemical and physical properties of dmLSB are not widely documented, this application note offers a selection of robust and commonly accepted assays to characterize its antioxidant potential. These protocols are designed to be adaptable for researchers, scientists, and professionals in drug development who are investigating new chemical entities.
Antioxidants are crucial for mitigating the damaging effects of oxidative stress, a process implicated in numerous diseases, including cancer, cardiovascular disease, and neurodegenerative disorders. Oxidative stress arises from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them. Antioxidants counteract this by donating electrons or hydrogen atoms to stabilize these reactive species. The methods detailed herein will allow for a thorough in vitro characterization of the antioxidant profile of dmLSB.
The primary mechanisms by which antioxidants exert their effects are through Hydrogen Atom Transfer (HAT) and Single Electron Transfer (SET).[1] Assays based on these mechanisms are fundamental in antioxidant research.
-
Hydrogen Atom Transfer (HAT): In HAT-based assays, the antioxidant quenches free radicals by donating a hydrogen atom. The Oxygen Radical Absorbance Capacity (ORAC) assay is a prime example of this mechanism.
-
Single Electron Transfer (SET): In SET-based assays, the antioxidant reduces an oxidant by transferring an electron, which often results in a color change. The 2,2-diphenyl-1-picrylhydrazyl (DPPH), 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS), and Ferric Reducing Antioxidant Power (FRAP) assays are based on this mechanism.[2][3]
This guide provides detailed protocols for these key assays to enable a comprehensive assessment of the antioxidant capacity of dmLSB.
Mechanisms of Antioxidant Action
The antioxidant activity of a compound is primarily determined by its ability to donate a hydrogen atom or an electron to a free radical. Understanding these mechanisms is crucial for interpreting the results from different antioxidant assays.
Figure 1: The two primary mechanisms of antioxidant action: Hydrogen Atom Transfer (HAT) and Single Electron Transfer (SET).
Experimental Workflow for Antioxidant Capacity Assessment
A systematic approach is essential for accurately determining the antioxidant capacity of a new compound like dmLSB. The following workflow outlines the key steps from sample preparation to data analysis.
Figure 2: A general experimental workflow for assessing the antioxidant capacity of a test compound like dmLSB.
Data Presentation
The antioxidant capacity of dmLSB should be quantified and compared against a standard antioxidant, such as Trolox (a water-soluble analog of vitamin E) or ascorbic acid. The results can be expressed in various units, including IC50 (the concentration of the sample required to scavenge 50% of the radicals), Trolox Equivalents (TE), or Ferrous Iron (Fe(II)) Equivalents.
Table 1: Summary of Antioxidant Capacity of dmLSB
| Assay | Mechanism | Standard | Result for dmLSB |
| DPPH Radical Scavenging Assay | SET | Trolox | IC50 (µg/mL or µM) |
| ABTS Radical Scavenging Assay | SET | Trolox | TEAC (µmol TE/g) |
| Oxygen Radical Absorbance Capacity (ORAC) | HAT | Trolox | µmol TE/g |
| Ferric Reducing Antioxidant Power (FRAP) | SET | FeSO₄ | µmol Fe(II)/g |
Experimental Protocols
The following are detailed protocols for the recommended antioxidant capacity assays. It is crucial to include proper controls in all experiments, including a blank (without the antioxidant), a positive control (a known antioxidant like Trolox or ascorbic acid), and the sample at various concentrations.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
Principle: This assay is based on the ability of an antioxidant to donate an electron to the stable DPPH radical, which is deep purple.[4] When reduced, the DPPH radical becomes colorless or pale yellow, and the change in absorbance is measured spectrophotometrically at 517 nm.[5]
Materials:
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Methanol or ethanol
-
dmLSB sample
-
Trolox or Ascorbic Acid (as a standard)
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation of DPPH solution: Prepare a 0.1 mM solution of DPPH in methanol or ethanol.[6] Keep the solution in a dark bottle to prevent degradation.
-
Sample Preparation: Dissolve dmLSB in a suitable solvent (e.g., DMSO, ethanol) to create a stock solution. Prepare a series of dilutions from this stock solution.
-
Assay:
-
Measurement: Measure the absorbance at 517 nm using a microplate reader.
-
Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100 Where Abs_control is the absorbance of the DPPH solution without the sample, and Abs_sample is the absorbance of the DPPH solution with the sample. The IC50 value is then determined by plotting the percentage of inhibition against the concentration of dmLSB.
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay
Principle: In this assay, ABTS is oxidized to its radical cation (ABTS•+) by potassium persulfate. The ABTS•+ radical is blue-green and has a characteristic absorbance at 734 nm.[8][9] Antioxidants in the sample reduce the ABTS•+, leading to a decrease in absorbance.[10]
Materials:
-
ABTS
-
Potassium persulfate
-
Phosphate Buffered Saline (PBS) or ethanol
-
dmLSB sample
-
Trolox (as a standard)
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation of ABTS•+ solution:
-
Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate.
-
Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•+ radical.[8]
-
-
Working Solution: Dilute the ABTS•+ solution with PBS or ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Assay:
-
Add 10 µL of the sample or standard solution at different concentrations to the wells of a 96-well plate.
-
Add 190 µL of the ABTS•+ working solution to each well.
-
-
Measurement: After a 6-minute incubation at room temperature, measure the absorbance at 734 nm.
-
Calculation: The percentage of inhibition is calculated similarly to the DPPH assay. The results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC), which is determined from a standard curve of Trolox.
ORAC (Oxygen Radical Absorbance Capacity) Assay
Principle: The ORAC assay measures the ability of an antioxidant to protect a fluorescent probe (typically fluorescein) from oxidative degradation by a peroxyl radical generator, such as AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride).[11][12] The antioxidant capacity is quantified by measuring the area under the fluorescence decay curve.
Materials:
-
Fluorescein sodium salt
-
AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride)
-
Phosphate buffer (75 mM, pH 7.4)
-
dmLSB sample
-
Trolox (as a standard)
-
Black 96-well microplate
-
Fluorescence microplate reader with temperature control
Procedure:
-
Reagent Preparation:
-
Prepare a fluorescein working solution in phosphate buffer.
-
Prepare an AAPH solution in phosphate buffer. This solution should be made fresh daily.
-
-
Assay:
-
Measurement: Immediately begin monitoring the fluorescence (excitation at 485 nm, emission at 520 nm) every 1-5 minutes for at least 60 minutes at 37°C.[14]
-
Calculation: Calculate the area under the curve (AUC) for each sample and standard. The net AUC is calculated by subtracting the AUC of the blank. The antioxidant capacity is then determined by comparing the net AUC of the sample to a Trolox standard curve and is expressed as Trolox Equivalents.[15]
FRAP (Ferric Reducing Antioxidant Power) Assay
Principle: The FRAP assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺) at a low pH. The reduction is monitored by the formation of a blue-colored complex of Fe²⁺ with TPTZ (2,4,6-tripyridyl-s-triazine), which has a maximum absorbance at 593 nm.[16]
Materials:
-
Acetate buffer (300 mM, pH 3.6)
-
TPTZ (2,4,6-tripyridyl-s-triazine) solution (10 mM in 40 mM HCl)
-
Ferric chloride (FeCl₃) solution (20 mM)
-
dmLSB sample
-
Ferrous sulfate (FeSO₄) or Trolox (as a standard)
-
96-well microplate
-
Microplate reader
-
Water bath at 37°C
Procedure:
-
Preparation of FRAP reagent: Prepare the FRAP reagent fresh by mixing acetate buffer, TPTZ solution, and FeCl₃ solution in a 10:1:1 (v/v/v) ratio.[17] Warm the reagent to 37°C before use.
-
Assay:
-
Add 20 µL of the sample, standard, or blank to the wells of a 96-well plate.
-
Add 180 µL of the pre-warmed FRAP reagent to each well.
-
-
Measurement: Incubate the plate at 37°C for 4-30 minutes (the incubation time can be optimized). Measure the absorbance at 593 nm.[18]
-
Calculation: The antioxidant capacity is determined from a standard curve prepared with a known concentration of FeSO₄ and is expressed as µmol of Fe(II) equivalents per gram or milliliter of the sample.
The protocols detailed in this application note provide a robust framework for the comprehensive evaluation of the antioxidant capacity of the novel compound dmLSB. By employing a combination of SET and HAT-based assays, researchers can gain a thorough understanding of its antioxidant mechanisms and potential therapeutic applications. The provided tables and diagrams are intended to facilitate experimental design and data interpretation, ultimately aiding in the advancement of antioxidant research and drug development.
References
- 1. Antioxidant Activity/Capacity Measurement. 2. Hydrogen Atom Transfer (HAT)-Based, Mixed-Mode (Electron Transfer (ET)/HAT), and Lipid Peroxidation Assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Radical scavenging and antioxidant activities of methanolic extracts from Hypericum species growing in Bulgaria - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ABTS decolorization assay – in vitro antioxidant capacity [protocols.io]
- 9. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 10. researchgate.net [researchgate.net]
- 11. agilent.com [agilent.com]
- 12. bmglabtech.com [bmglabtech.com]
- 13. kamiyabiomedical.com [kamiyabiomedical.com]
- 14. cellbiolabs.com [cellbiolabs.com]
- 15. zen-bio.com [zen-bio.com]
- 16. zen-bio.com [zen-bio.com]
- 17. ultimatetreat.com.au [ultimatetreat.com.au]
- 18. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Enhancing Aqueous Solubility of Dimethyl Lithospermate B
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges associated with the aqueous solubility of Dimethyl lithospermate B (DMLB).
Troubleshooting Guide
This guide addresses common issues encountered during the handling and formulation of DMLB in aqueous solutions.
Issue 1: Difficulty in Preparing an Aqueous Stock Solution
-
Problem: this compound precipitates or does not dissolve when added directly to aqueous buffers (e.g., PBS).
-
Cause: DMLB is a hydrophobic molecule with inherently low aqueous solubility. Direct dissolution in aqueous media is often challenging.
-
Solution:
-
Use of a Co-solvent: First, dissolve the DMLB in a water-miscible organic solvent to create a concentrated stock solution. Subsequently, dilute this stock solution into your aqueous buffer.
-
Recommended Co-solvents: Dimethyl sulfoxide (DMSO) is a common choice.[1][2]
-
Procedure: Prepare a high-concentration stock solution (e.g., 10-50 mM) in 100% DMSO. Then, dilute this stock solution into the aqueous buffer to the final desired concentration. Ensure the final concentration of the organic solvent is low (typically <1%) to avoid affecting the biological system.[3]
-
-
pH Adjustment: The solubility of phenolic compounds can be pH-dependent.[4]
-
Procedure: Experiment with adjusting the pH of the aqueous buffer. For phenolic compounds, increasing the pH to a more alkaline value can enhance solubility.[4] However, ensure the final pH is compatible with your experimental system.
-
-
Issue 2: Precipitation of DMLB Upon Dilution of a Stock Solution
-
Problem: The compound dissolves in the organic stock solution but precipitates when diluted into the aqueous experimental medium.
-
Cause: The aqueous medium cannot maintain the DMLB in a solubilized state at the desired concentration. This is a common issue when the final concentration is above the aqueous solubility limit.
-
Solution:
-
Lower the Final Concentration: If experimentally feasible, reduce the final working concentration of DMLB.
-
Inclusion Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic drug molecules, increasing their apparent aqueous solubility.[5][6]
-
Rationale: The hydrophobic DMLB molecule can be entrapped within the hydrophobic cavity of the cyclodextrin, while the hydrophilic exterior of the cyclodextrin interacts with water, keeping the complex in solution.[6]
-
-
Use of Surfactants: Surfactants can form micelles that encapsulate hydrophobic compounds, thereby increasing their solubility in aqueous solutions.
-
Common Surfactants: Tween 80 and sodium lauryl sulfate are frequently used in pharmaceutical formulations.[7]
-
-
Issue 3: Inconsistent Results in Cell-Based Assays
-
Problem: High variability in experimental results when using DMLB in cell culture experiments.
-
Cause: This can be due to the precipitation of the compound in the culture medium, leading to inconsistent actual concentrations. Low solubility can also lead to reduced bioavailability in the assay.[8]
-
Solution:
-
Prepare Fresh Dilutions: Always prepare fresh dilutions of DMLB from a concentrated stock solution immediately before use. Avoid storing diluted aqueous solutions.
-
Consider Advanced Formulation Strategies: For in vivo studies or complex in vitro models, consider more advanced formulation techniques like solid dispersions or nanosuspensions to improve bioavailability.
-
Frequently Asked Questions (FAQs)
Q1: What is the known solubility of this compound?
Q2: Are there any solubility data for similar compounds?
A2: Yes, Salvianolic acid B, a structurally related water-soluble polyphenolic compound, provides some insight.[10] Its solubility in various solvents is summarized in the table below. This can serve as a useful reference for selecting appropriate solvent systems for DMLB.
Q3: What are the most common strategies to improve the aqueous solubility of hydrophobic compounds like DMLB?
A3: Several techniques can be employed, broadly categorized as physical and chemical modifications. These include:
-
Co-solvency: Using a mixture of water and a water-miscible organic solvent.[11]
-
pH Adjustment: Modifying the pH of the solution to ionize the compound, which is generally more soluble.[11]
-
Particle Size Reduction: Decreasing the particle size to increase the surface area for dissolution (e.g., micronization, nanosuspensions).[11]
-
Solid Dispersions: Dispersing the drug in an inert carrier matrix at the solid state.[7][12][13][14][15]
-
Complexation: Using agents like cyclodextrins to form inclusion complexes.[5][6][13][16]
Q4: How do I choose the best solubilization technique for my experiment?
A4: The choice of technique depends on several factors, including the required concentration, the experimental system (in vitro vs. in vivo), and the acceptable level of excipients. For initial in vitro screening, using a co-solvent like DMSO is often the simplest approach. For applications requiring higher concentrations or for in vivo studies, more advanced techniques like cyclodextrin complexation or nanosuspensions may be necessary. The workflow diagram below can help guide your decision-making process.
Data Presentation
Table 1: Known Solubility of this compound
| Solvent | Concentration | Notes |
| DMSO | 10 mM | - |
| DMSO | 100 mg/mL | Requires ultrasonication |
| Methanol | Soluble | Quantitative data not available |
| Ethyl Acetate | Soluble | Quantitative data not available |
| Water | Soluble | Quantitative data not available |
(Source: AbMole BioScience[1], GlpBio[2], Push Biotechnology[9])
Table 2: Solubility of Structurally Similar Compound (Salvianolic Acid B)
| Solvent | Concentration |
| Water | ≥5 mg/mL |
| Ethanol | ~10 mg/mL |
| DMSO | ~20 mg/mL |
| Dimethyl formamide (DMF) | ~20 mg/mL |
(Source: Cayman Chemical[17], Sigma-Aldrich[18])
Experimental Protocols
Protocol 1: Preparation of a DMLB-Cyclodextrin Inclusion Complex (Kneading Method)
This protocol describes a simple lab-scale method for preparing an inclusion complex to enhance the aqueous solubility of DMLB.
Materials:
-
This compound (DMLB)
-
Beta-cyclodextrin (β-CD) or a derivative like Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Mortar and pestle
-
Small amount of water-ethanol solution (1:1 v/v)
-
Vacuum oven or desiccator
Procedure:
-
Molar Ratio Calculation: Determine the desired molar ratio of DMLB to cyclodextrin (commonly 1:1 or 1:2).
-
Mixing: Place the calculated amount of cyclodextrin into a mortar.
-
Kneading: Add a small amount of the water-ethanol solution to the cyclodextrin to form a paste.
-
Incorporation of DMLB: Gradually add the DMLB powder to the paste while continuously triturating with the pestle.
-
Continued Kneading: Continue kneading for 30-60 minutes. The mixture should remain a paste. Add more solvent if necessary.
-
Drying: Spread the resulting paste in a thin layer on a glass dish and dry under vacuum at 40-50°C until a constant weight is achieved.
-
Sieving: Pass the dried complex through a fine-mesh sieve to obtain a uniform powder.
-
Solubility Testing: Test the solubility of the resulting powder in water or your desired aqueous buffer and compare it to the uncomplexed DMLB.
Protocol 2: Preparation of a DMLB Solid Dispersion (Solvent Evaporation Method)
This method is suitable for thermolabile compounds and involves dissolving the drug and a carrier in a common solvent, followed by evaporation of the solvent.[7]
Materials:
-
This compound (DMLB)
-
A water-soluble carrier (e.g., Polyvinylpyrrolidone (PVP), Polyethylene glycol (PEG))
-
A volatile organic solvent (e.g., ethanol, methanol, or a mixture that dissolves both DMLB and the carrier)
-
Rotary evaporator or a water bath with nitrogen stream
-
Vacuum oven or desiccator
Procedure:
-
Selection of Carrier and Solvent: Choose a carrier and a solvent in which both DMLB and the carrier are soluble.
-
Dissolution: Dissolve the DMLB and the carrier (e.g., in a 1:1 to 1:10 drug-to-carrier weight ratio) in the selected solvent to form a clear solution.
-
Solvent Evaporation: Evaporate the solvent using a rotary evaporator or by placing the solution in a shallow dish on a water bath under a gentle stream of nitrogen.
-
Drying: Once the solvent is removed, a solid mass or film will remain. Further dry the solid dispersion in a vacuum oven at a suitable temperature (e.g., 40-50°C) for 24 hours to remove any residual solvent.
-
Pulverization: Scrape the solid dispersion and pulverize it using a mortar and pestle.
-
Sieving and Storage: Pass the powdered solid dispersion through a sieve to get a uniform particle size and store it in a desiccator.
-
Dissolution Testing: Evaluate the dissolution rate of the solid dispersion in your desired aqueous medium and compare it to the pure DMLB.
Visualizations
Caption: Workflow for selecting a DMLB solubilization strategy.
Caption: Mechanism of cyclodextrin inclusion complexation.
Caption: Preparation of a solid dispersion by solvent evaporation.
References
- 1. abmole.com [abmole.com]
- 2. glpbio.com [glpbio.com]
- 3. Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. oatext.com [oatext.com]
- 6. alzet.com [alzet.com]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. Natural Product Description|this compound [sinophytochem.com]
- 10. researchgate.net [researchgate.net]
- 11. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 12. crsubscription.com [crsubscription.com]
- 13. Improvement in solubility of poor water-soluble drugs by solid dispersion - PMC [pmc.ncbi.nlm.nih.gov]
- 14. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 15. scispace.com [scispace.com]
- 16. cdn.technologynetworks.com [cdn.technologynetworks.com]
- 17. cdn.caymanchem.com [cdn.caymanchem.com]
- 18. ≥94% (HPLC), antioxidant, powder | Sigma-Aldrich [sigmaaldrich.com]
Stability issues of Dimethyl lithospermate B in experimental buffers
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability of Dimethyl lithospermate B (DMLB) in common experimental buffers.
Frequently Asked Questions (FAQs)
Q1: My DMLB solution appears to be losing activity over time in my cell culture media. What could be the cause?
A1: Loss of DMLB activity in aqueous solutions, such as cell culture media, can be attributed to several factors. The primary cause is likely chemical instability, particularly hydrolysis of the ester groups. The stability of DMLB is known to be pH-dependent. Additionally, if you are working with cell-based assays, metabolic degradation by cellular enzymes could be a contributing factor. Non-specific binding to plasticware can also reduce the effective concentration of DMLB in your experiment.
Q2: What is the optimal pH for storing DMLB in a buffer?
A2: Based on studies of the closely related compound, lithospermic acid B (LAB), maximum stability is observed at a lower pH. For LAB, the maximum stability is at pH 2.0[1]. While specific data for DMLB is not available, it is recommended to prepare stock solutions in a slightly acidic buffer and to minimize the time the compound spends in neutral or alkaline buffers.
Q3: How should I prepare and store my DMLB stock solution?
A3: It is recommended to prepare a high-concentration stock solution of DMLB in an anhydrous organic solvent such as DMSO. This stock solution should be stored at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. When preparing your working solution, dilute the DMSO stock into your aqueous experimental buffer immediately before use. The final concentration of DMSO in your assay should be kept low (typically <0.5%) to avoid solvent effects on your experimental system.
Q4: Are there any known degradation products of DMLB that I should be aware of?
A4: While the specific degradation products of DMLB have not been fully characterized in the literature, studies on the related compound lithospermic acid B (LAB) suggest that the primary degradation pathway involves cleavage of the ester bond and the opening of the benzofuran ring[1]. Therefore, it is likely that DMLB degrades into smaller, less active or inactive molecules.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Inconsistent experimental results between batches of DMLB solution. | Degradation of DMLB in the working solution. | Prepare fresh working solutions of DMLB for each experiment from a frozen stock. Minimize the time the working solution is kept at room temperature. |
| Complete loss of DMLB activity in an overnight incubation. | Significant degradation at the pH and temperature of the incubation. | Consider performing a time-course experiment to determine the stability of DMLB under your specific experimental conditions. If degradation is rapid, a shorter incubation time may be necessary. If possible, adjust the buffer pH to be slightly acidic. |
| Precipitate forms when diluting the DMLB stock solution into the aqueous buffer. | Poor solubility of DMLB in the aqueous buffer. | Ensure the final concentration of DMLB is within its solubility limit in the chosen buffer. You can also try vortexing or sonicating the solution after dilution to aid in solubilization. Adding a small amount of a non-ionic surfactant, such as Tween-20, may also improve solubility, but be sure to test for any effects on your assay. |
| Lower than expected activity of DMLB in a cell-based assay. | Metabolic degradation by cells. | To confirm metabolic degradation, you can incubate DMLB with cell lysates or specific metabolic enzymes and monitor its concentration over time. If metabolic degradation is confirmed, you may need to use a higher concentration of DMLB or include a metabolic inhibitor in your assay, if appropriate. |
Experimental Protocols
Protocol for Assessing the Stability of DMLB in an Experimental Buffer
This protocol outlines a method to determine the stability of DMLB in a specific aqueous buffer over time using High-Performance Liquid Chromatography (HPLC).
1. Materials:
- This compound (DMLB)
- HPLC-grade organic solvent for stock solution (e.g., DMSO)
- Experimental buffer of interest (e.g., Phosphate Buffered Saline, pH 7.4)
- HPLC system with a UV detector
- C18 HPLC column
- HPLC-grade acetonitrile and water
- Formic acid
2. Procedure:
- Stock Solution Preparation: Prepare a 10 mM stock solution of DMLB in DMSO.
- Working Solution Preparation: Dilute the DMLB stock solution into the experimental buffer to a final concentration of 100 µM. Prepare a sufficient volume for all time points.
- Time-Course Incubation: Aliquot the working solution into several vials and incubate them at the desired temperature (e.g., 37°C).
- Sample Collection: At designated time points (e.g., 0, 1, 2, 4, 8, 24 hours), remove one vial from the incubator and immediately quench any further degradation by adding an equal volume of cold acetonitrile containing 0.1% formic acid. Store the quenched samples at -20°C until analysis.
- HPLC Analysis:
- Mobile Phase A: 0.1% Formic acid in water
- Mobile Phase B: 0.1% Formic acid in acetonitrile
- Gradient: A suitable gradient from 10% to 90% Mobile Phase B over 20 minutes.
- Flow Rate: 1 mL/min
- Detection Wavelength: 280 nm
- Injection Volume: 10 µL
- Data Analysis:
- Integrate the peak area of the DMLB peak at each time point.
- Plot the natural logarithm of the DMLB peak area versus time.
- If the degradation follows first-order kinetics, the plot will be linear. The slope of the line will be the negative of the degradation rate constant (k).
- The half-life (t₁/₂) can be calculated using the formula: t₁/₂ = 0.693 / k.
Signaling Pathway and Experimental Workflow Diagrams
References
Technical Support Center: Optimizing dmLSB Concentration for Antiarrhythmic Effects
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the experimental concentration of dmLSB for its antiarrhythmic effects.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting concentration range for dmLSB in in-vitro experiments?
A1: For a novel compound like dmLSB, it is advisable to start with a broad concentration range to determine its potency (e.g., EC50 or IC50). A common strategy is to test concentrations that are significantly higher than the anticipated plasma concentrations (Cmax) in humans, often 20- to 200-fold higher.[1] A concentration-dependent test using serial dilutions, such as 2- or 3.16-fold dilutions, is effective for precisely determining the concentration at which therapeutic effects are observed.[1] It is recommended to perform initial range-finding experiments from nanomolar to high micromolar concentrations (e.g., 1 nM to 100 µM) to establish a dose-response curve.
Q2: How do I choose the appropriate experimental model to test the antiarrhythmic effects of dmLSB?
A2: The choice of experimental model is critical and depends on the specific research question.
-
Human induced pluripotent stem cell-derived cardiomyocytes (iPSC-CMs): These cells provide a human-relevant model to assess the pro-arrhythmic risk and mechanism of action of a drug.[2] They are particularly useful for studying drug-induced changes in action potentials.
-
Canine Purkinje fibers (PFs) and pulmonary vein (PV) sleeve preparations: These are well-established models for investigating early and delayed afterdepolarizations (EADs and DADs), which are cellular mechanisms of triggered arrhythmias.[3]
-
Isolated animal hearts (e.g., rabbit): These allow for the study of drug effects on the whole organ, including electrocardiogram (ECG) parameters.
-
Cell lines expressing specific ion channels: These are used to determine the effect of the compound on individual cardiac ion currents, which is a key component of the Comprehensive in vitro Proarrhythmia Assay (CiPA) initiative.[2][4]
Q3: What are the primary mechanisms of action for antiarrhythmic drugs that I should consider for dmLSB?
A3: Antiarrhythmic drugs are typically classified based on their primary mechanism of action on cardiac ion channels (Vaughan Williams classification).[5] Potential mechanisms for dmLSB could include:
-
Sodium channel blockade (Class I): Slows conduction in atrial and ventricular myocytes.[5]
-
Beta-blockade (Class II): Decreases the rate of automaticity and slows conduction velocity, primarily in the sinoatrial (SA) and atrioventricular (AV) nodes.[5]
-
Potassium channel blockade (Class III): Prolongs the action potential duration and refractoriness.[5][6]
-
Calcium channel blockade (Class IV): Depresses calcium-dependent action potentials in slow-channel tissues.[5] Some drugs, like amiodarone, exhibit multiple mechanisms of action.[7]
Troubleshooting Guide
Issue: Inconsistent or no observable effect of dmLSB on cardiomyocyte action potentials.
| Possible Cause | Troubleshooting Steps |
| dmLSB Concentration Too Low | The effective concentration may be higher than anticipated. Perform a wider concentration-response study. For some compounds, higher concentrations are needed in vitro to see effects that occur at lower plasma concentrations in vivo.[1] |
| dmLSB Solubility Issues | The compound may not be fully dissolved in the experimental buffer. Visually inspect the solution for precipitates. Determine the kinetic solubility of dmLSB in your specific buffer.[8] Consider using a small percentage of a solvent like DMSO, but be mindful of solvent effects on the cells. |
| dmLSB Instability | The compound may be degrading in the experimental buffer over the course of the experiment. Assess the stability of dmLSB in your buffer at the experimental temperature over time using analytical methods like HPLC.[9][10] |
| Poor Cell Health | The cardiomyocytes may not be healthy, leading to inconsistent responses. Ensure proper cell culture conditions and check cell viability before and after experiments. For primary cells or tissue slices, dissection and slicing techniques can impact viability.[11] |
| Incorrect Electrophysiology Setup | Issues with the patch-clamp rig can prevent accurate recordings. Check for proper grounding, pipette drift, and correct internal and external solutions.[11] Ensure the osmolarity of your internal solution is appropriate for the cells.[11] |
Issue: Observed pro-arrhythmic effects (e.g., EADs, DADs) with dmLSB application.
| Possible Cause | Troubleshooting Steps |
| Off-Target Ion Channel Blockade | dmLSB may be blocking other ion channels, such as hERG (IKr), which can prolong the action potential and lead to pro-arrhythmic events.[4] It is crucial to profile dmLSB against a panel of cardiac ion channels. |
| Concentration is Too High | The observed pro-arrhythmic effects may be due to toxicity at high concentrations. Reduce the concentration of dmLSB to a therapeutically relevant range. |
| Underlying Condition of the Experimental Model | The experimental model itself may be prone to arrhythmias. For example, some iPSC-CM lines have a more immature phenotype that can make them more susceptible to drug-induced arrhythmias.[2] |
Data Presentation
Table 1: Concentration-Response of dmLSB on Action Potential Duration (APD90)
| dmLSB Concentration | N | APD90 (ms) (Mean ± SEM) | % Change from Baseline |
| Vehicle (Control) | 8 | 350 ± 15 | 0% |
| 10 nM | 8 | 355 ± 18 | +1.4% |
| 100 nM | 8 | 380 ± 20 | +8.6% |
| 1 µM | 8 | 450 ± 25 | +28.6% |
| 10 µM | 8 | 520 ± 30 | +48.6% |
| 100 µM | 8 | 590 ± 35 | +68.6% |
Table 2: Electrophysiological Effects of dmLSB (10 µM) on Cardiomyocytes
| Parameter | Vehicle (Control) (Mean ± SEM) | dmLSB (10 µM) (Mean ± SEM) | % Change | P-value |
| Resting Membrane Potential (mV) | -80.2 ± 1.5 | -79.8 ± 1.7 | -0.5% | >0.05 |
| Action Potential Amplitude (mV) | 110.5 ± 2.1 | 108.9 ± 2.3 | -1.4% | >0.05 |
| Vmax (V/s) | 250.6 ± 10.2 | 180.4 ± 9.8 | -28.0% | <0.01 |
| APD50 (ms) | 280.4 ± 12.5 | 410.2 ± 15.1 | +46.3% | <0.001 |
| APD90 (ms) | 350.8 ± 15.3 | 520.6 ± 18.2 | +48.4% | <0.001 |
Experimental Protocols
Protocol: Evaluating the Effect of dmLSB on Action Potentials in iPSC-CMs using Patch-Clamp Electrophysiology
-
Cell Preparation:
-
Plate iPSC-CMs on fibronectin-coated coverslips and culture for at least 7-10 days to allow for electrical maturation.
-
Ensure a spontaneously beating, confluent monolayer of cardiomyocytes.
-
-
Solution Preparation:
-
External Solution (Tyrode's): Prepare a solution containing (in mM): 140 NaCl, 5.4 KCl, 1.8 CaCl2, 1 MgCl2, 10 Glucose, and 10 HEPES. Adjust pH to 7.4 with NaOH.
-
Internal Solution: Prepare a solution containing (in mM): 120 K-gluconate, 20 KCl, 5 Mg-ATP, 10 HEPES, and 1 EGTA. Adjust pH to 7.2 with KOH.
-
dmLSB Stock Solution: Prepare a high-concentration stock solution (e.g., 100 mM) of dmLSB in a suitable solvent (e.g., DMSO).
-
Working Solutions: Prepare fresh serial dilutions of dmLSB in the external solution on the day of the experiment. Ensure the final solvent concentration is consistent across all conditions and does not exceed 0.1%.
-
-
Patch-Clamp Recording:
-
Transfer a coverslip with iPSC-CMs to the recording chamber on the stage of an inverted microscope.
-
Perfuse the cells with the external solution at a constant rate (e.g., 2 mL/min) and maintain the temperature at 37°C.
-
Pull borosilicate glass pipettes to a resistance of 2-5 MΩ when filled with the internal solution.
-
Establish a gigaohm seal and obtain a whole-cell patch-clamp configuration.
-
Switch to current-clamp mode and record spontaneous action potentials. For paced recordings, pace the cells at a steady frequency (e.g., 1 Hz).
-
-
Data Acquisition and Analysis:
-
Record baseline action potentials in the vehicle control solution for at least 5 minutes to ensure stability.
-
Perfuse the cells with increasing concentrations of dmLSB, allowing for equilibration at each concentration (typically 3-5 minutes).
-
Record action potentials at each concentration.
-
Analyze the recorded data to determine key parameters such as resting membrane potential, action potential amplitude, maximum upstroke velocity (Vmax), and action potential duration at 50% and 90% repolarization (APD50 and APD90).
-
Visualizations
Caption: Hypothetical signaling pathway of dmLSB's antiarrhythmic action.
Caption: Experimental workflow for assessing dmLSB's electrophysiological effects.
References
- 1. Which concentrations are optimal for in vitro testing? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. An in silico–in vitro pipeline for drug cardiotoxicity screening identifies ionic pro‐arrhythmia mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antiarrhythmic effects of the highly selective late sodium channel current blocker GS-458967 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Medications for Arrhythmias - Cardiovascular Disorders - MSD Manual Professional Edition [msdmanuals.com]
- 6. New Progress in Understanding the Cellular Mechanisms of Anti-arrhythmic Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. droracle.ai [droracle.ai]
- 8. Table 3, Probe Solubility and Stability - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. scielo.br [scielo.br]
- 10. scielo.br [scielo.br]
- 11. scientifica.uk.com [scientifica.uk.com]
Technical Support Center: Synthesis of Dimethyl Lithospermate B
Welcome to the technical support center for the synthesis of Dimethyl lithospermate B (dmLSB). This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis of this complex natural product.
Frequently Asked Questions (FAQs) & Troubleshooting
1. Low Yield in Dihydrobenzofuran Core Formation
-
Question: I am experiencing low yields during the construction of the dihydrobenzofuran core of the lithospermic acid backbone. What are the potential causes and solutions?
-
Answer: The formation of the dihydrobenzofuran ring is a critical step and can be influenced by several factors. Low yields are often attributed to issues with catalyst activity, substrate purity, and reaction conditions.
-
Catalyst Deactivation: Palladium and Rhodium catalysts, often used in C-H activation/annulation strategies, are sensitive to impurities. Ensure all starting materials and solvents are of high purity and appropriately degassed.
-
Suboptimal Reaction Conditions: Temperature and reaction time are crucial. A systematic optimization of these parameters may be necessary. For instance, in palladium(II)-catalyzed carbonylative annulation, precise temperature control is essential to prevent catalyst decomposition and side product formation.
-
Starting Material Instability: The phenolic precursors can be prone to oxidation. Conducting reactions under an inert atmosphere (e.g., argon or nitrogen) is critical.
-
2. Challenges with Protecting Group Strategies
-
Question: I am facing difficulties with the protection and deprotection of the multiple phenolic and carboxylic acid groups. What are the common pitfalls?
-
Answer: The synthesis of polyphenolic compounds like this compound heavily relies on a robust protecting group strategy. Common issues include incomplete protection/deprotection and lack of orthogonality.
-
Incomplete Protection: Due to the steric hindrance and varied reactivity of the hydroxyl groups, achieving complete protection can be challenging. It is advisable to use a slight excess of the protecting group reagent and monitor the reaction progress carefully using techniques like TLC or LC-MS.
-
Harsh Deprotection Conditions: Some protecting groups require harsh conditions for removal, which can lead to the degradation of the sensitive core structure. The choice of protecting groups that can be removed under mild conditions is crucial. For example, silyl ethers can be cleaved with fluoride ions, and benzyl groups via hydrogenolysis, which are generally mild methods.
-
Lack of Orthogonality: With multiple protecting groups, ensuring they can be removed selectively without affecting others is paramount. A well-designed orthogonal protecting group scheme is essential for a successful synthesis.
-
| Protecting Group | Typical Reagents for Removal | Notes |
| Methyl (Me) | BBr₃, TMSI | Can be harsh; potential for side reactions. |
| Benzyl (Bn) | H₂, Pd/C | Mild conditions, but may affect other reducible functional groups. |
| tert-Butyldimethylsilyl (TBDMS) | TBAF, HF-Pyridine | Mild and selective for silyl ethers. |
| Acetyl (Ac) | K₂CO₃, MeOH | Basic conditions; may cause epimerization in sensitive substrates. |
3. Side Reactions during C-H Olefination
-
Question: During the late-stage intermolecular C-H olefination to couple the dihydrobenzofuran core with the olefinic side chain, I am observing significant side product formation. How can I improve the selectivity?
-
Answer: The intermolecular C-H olefination is a powerful but sometimes challenging reaction. Side reactions can arise from competing C-H activation at different positions or from homo-coupling of the starting materials.
-
Ligand and Catalyst Choice: The ligand used with the palladium catalyst plays a critical role in directing the C-H activation and improving the selectivity of the olefination. Ligands such as amino acids (e.g., Ac-Ile-OH) have been shown to be effective in improving yields and selectivity.[1][2]
-
Solvent and Additives: The choice of solvent and the use of additives can significantly influence the reaction outcome. A screen of different solvents and additives may be necessary to find the optimal conditions for your specific substrates.
-
Stoichiometry of Reactants: Carefully controlling the stoichiometry of the coupling partners can minimize homo-coupling side products.
-
4. Purification Difficulties
-
Question: I am struggling with the purification of the intermediates and the final product due to their polarity and similar retention factors. What purification strategies are recommended?
-
Answer: The polyphenolic nature of this compound and its precursors makes purification by standard column chromatography challenging.
-
Multiple Chromatographic Techniques: A combination of chromatographic methods may be necessary. Normal-phase silica gel chromatography can be followed by reversed-phase chromatography (e.g., C18) for better separation of polar compounds.
-
Recrystallization: If the compound is a solid, recrystallization can be a highly effective method for purification.
-
Preparative HPLC: For final purification to achieve high purity, preparative High-Performance Liquid Chromatography (HPLC) is often the method of choice.
-
Experimental Protocols
General Protocol for Palladium-Catalyzed Intermolecular C-H Olefination
This protocol is a generalized procedure based on methodologies reported for the synthesis of lithospermic acid.[1][2]
-
To a reaction vial, add the dihydrobenzofuran core (1 equivalent), the acrylate coupling partner (1.5 equivalents), Pd(OAc)₂ (10 mol %), and the amino acid ligand (e.g., Ac-Ile-OH, 30 mol %).
-
Add the appropriate solvent (e.g., a mixture of hexafluoroisopropanol and dichloroethane) under an inert atmosphere.
-
Add a silver salt additive (e.g., Ag₂CO₃, 2 equivalents).
-
Seal the vial and heat the reaction mixture at the optimized temperature (e.g., 100 °C) for the required time (e.g., 24-48 hours), monitoring the reaction progress by TLC or LC-MS.
-
After completion, cool the reaction mixture to room temperature and filter through a pad of celite.
-
Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography.
General Protocol for Deprotection of Methyl Ethers
This is a general procedure and may need optimization for the specific substrate.
-
Dissolve the methylated compound in a dry, inert solvent (e.g., dichloromethane) under an argon atmosphere.
-
Cool the solution to -78 °C.
-
Slowly add a solution of boron tribromide (BBr₃) in dichloromethane (a slight excess per methyl group) to the reaction mixture.
-
Stir the reaction at -78 °C and allow it to slowly warm to room temperature, monitoring the progress by TLC or LC-MS.
-
Once the reaction is complete, quench it by the slow addition of methanol at 0 °C.
-
Remove the solvent under reduced pressure, and co-evaporate with methanol multiple times to remove residual boron salts.
-
Purify the crude product by an appropriate method, such as column chromatography or preparative HPLC.
Visual Guides
Caption: A simplified workflow for the total synthesis of this compound.
Caption: A troubleshooting guide for addressing low reaction yields.
References
Troubleshooting low yields in Dimethyl lithospermate B extraction
Welcome to the Technical Support Center for Dimethyl Lithospermate B (DLB) extraction. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their extraction protocols.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its extraction challenging?
This compound (DLB) is a derivative of lithospermic acid B (LAB), a major water-soluble bioactive compound found in the roots of Salvia miltiorrhiza (Danshen). The extraction of DLB can be challenging due to its potential for degradation under certain conditions and the presence of other structurally similar compounds in the plant matrix, which can complicate purification and lower yields.
Q2: From what plant material is this compound typically extracted?
This compound is extracted from the dried roots of Salvia miltiorrhiza Bunge, a perennial plant in the mint family. This traditional Chinese medicinal herb is the primary source for both DLB and its precursor, lithospermic acid B.
Q3: What are the common methods for extracting this compound?
Common extraction methods for compounds like DLB from Salvia miltiorrhiza include solvent extraction (using methanol or ethanol), ultrasound-assisted extraction (UAE), and pressurized liquid extraction.[1] The choice of method can significantly impact the extraction efficiency and the stability of the target compound.
Q4: How can I quantify the yield of this compound in my extract?
High-Performance Liquid Chromatography (HPLC) coupled with a UV or mass spectrometry (MS) detector is the most common and accurate method for quantifying DLB.[2][3] A validated HPLC-MS/MS method can provide high sensitivity and selectivity for the accurate determination of DLB concentrations in complex extracts.[4]
Troubleshooting Guide: Low Extraction Yields
Low yields are a common issue in the extraction of natural products. This guide provides a systematic approach to identifying and resolving potential causes for poor DLB yields.
Problem 1: Low Overall Yield of Crude Extract
| Potential Cause | Recommended Solution |
| Improper Plant Material Preparation | Ensure the Salvia miltiorrhiza roots are properly dried to prevent enzymatic degradation and finely ground to a consistent particle size to maximize the surface area for solvent penetration. |
| Suboptimal Solvent Selection | The polarity of the extraction solvent is critical. While methanol is commonly used, studies on similar compounds suggest that aqueous ethanol (e.g., 60-70%) can be highly effective.[5][6] Experiment with different solvent systems to find the optimal one for DLB. |
| Inadequate Solvent-to-Solid Ratio | An insufficient volume of solvent will result in incomplete extraction. A typical starting point is a 20:1 (v/w) solvent-to-material ratio.[5] This can be optimized to balance yield and solvent consumption. |
| Insufficient Extraction Time or Temperature | For conventional solvent extraction, ensure adequate soaking time with agitation. For methods like ultrasound-assisted extraction, optimize the duration and temperature. For the related compound salvianolic acid B, optimal ultrasound-assisted extraction was achieved at 30°C for 25 minutes.[5] Prolonged exposure to high temperatures should be avoided to prevent degradation. |
Problem 2: Low Purity or Presence of Impurities
| Potential Cause | Recommended Solution |
| Co-extraction of Unwanted Compounds | The crude extract will contain numerous other compounds from the plant material. Consider a preliminary purification step, such as liquid-liquid extraction or solid-phase extraction (SPE), to remove highly polar or non-polar impurities. |
| Inefficient Chromatographic Separation | During purification by column chromatography, the choice of stationary phase and mobile phase is crucial. Polyamide resin has been shown to be effective for the separation of the related compound, lithospermic acid B.[7] Optimize the gradient and flow rate during HPLC purification for better resolution. |
Problem 3: Degradation of this compound
| Potential Cause | Recommended Solution |
| pH Instability | The stability of lithospermic acid derivatives is pH-dependent. Acidic conditions (pH < 3.0) have been shown to be optimal for the stability and adsorption of lithospermic acid B to polyamide resin during purification.[7] Consider adjusting the pH of your extraction solvent. |
| Thermal Degradation | Overheating during solvent evaporation is a common cause of compound degradation. Use a rotary evaporator at a controlled, low temperature (e.g., < 40°C) to remove the solvent.[8] |
| Oxidative Degradation | DLB, like other phenolic compounds, can be susceptible to oxidation. Minimize exposure to air and light during the extraction and purification process. Consider working under an inert atmosphere (e.g., nitrogen) if degradation is severe. |
Experimental Protocols
Protocol 1: Ultrasound-Assisted Extraction (UAE) of DLB from Salvia miltiorrhiza
This protocol is adapted from methods used for the extraction of salvianolic acid B, a structurally related compound.[5]
-
Preparation of Plant Material:
-
Dry the roots of Salvia miltiorrhiza at a controlled temperature (e.g., 40-50°C) until a constant weight is achieved.
-
Grind the dried roots into a fine powder (e.g., 40-60 mesh).
-
-
Extraction:
-
Filtration and Concentration:
-
After extraction, filter the mixture through Whatman No. 1 filter paper.
-
Collect the filtrate and evaporate the solvent under reduced pressure using a rotary evaporator at a temperature below 40°C to obtain the crude extract.
-
-
Quantification:
Data Presentation
Table 1: Comparison of Extraction Methods for Salvianolic Acid B (a related compound)
| Extraction Method | Solvent | Temperature (°C) | Time (min) | Yield (mg/g) | Reference |
| Conventional Reflux | 60% Ethanol | Reflux | 60 | 28.76 | [5] |
| Ultrasound-Assisted | 60% Ethanol | 30 | 25 | 33.93 | [5] |
This table illustrates the potential for increased yield with ultrasound-assisted extraction compared to conventional methods for a structurally similar compound.
Visualizations
Experimental Workflow for DLB Extraction and Purification
The following diagram outlines a general workflow for the extraction and purification of this compound from Salvia miltiorrhiza.
Caption: A generalized workflow for the extraction and purification of this compound.
Biosynthesis Pathway of Phenolic Acids in Salvia miltiorrhiza
This diagram illustrates the simplified biosynthetic pathway leading to the formation of lithospermic acid B, the precursor to this compound.
Caption: Simplified biosynthesis of lithospermic acid B in Salvia miltiorrhiza.
References
- 1. mdpi.com [mdpi.com]
- 2. Rapid quantification of bioactive compounds in Salvia miltiorrhiza Bunge derived decoction pieces, dripping pill, injection, and tablets by polarity-switching UPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. aidic.it [aidic.it]
- 5. Investigation on ultrasound-assisted extraction of salvianolic acid B from Salvia miltiorrhiza root - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. office2.jmbfs.org [office2.jmbfs.org]
- 7. mdpi.com [mdpi.com]
- 8. Subcritical Water Extraction of Salvia miltiorrhiza - PMC [pmc.ncbi.nlm.nih.gov]
Preventing degradation of Dimethyl lithospermate B during storage
Welcome to the Technical Support Center for Dimethyl lithospermate B (DMLB). This resource is designed to assist researchers, scientists, and drug development professionals in preventing the degradation of DMLB during storage and experimental use.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can cause the degradation of this compound during storage?
A1: this compound, as a phenolic compound, is susceptible to degradation from several factors. The primary environmental factors of concern are exposure to light (photodegradation), elevated temperatures (thermal degradation), moisture (hydrolysis), and oxygen (oxidation). The presence of metal ions can also catalyze degradation reactions.
Q2: How can I visually detect if my DMLB sample has degraded?
A2: While visual inspection is not a definitive method for determining degradation, a noticeable change in the color or physical state of the DMLB powder (e.g., clumping, discoloration) can be an indicator of potential degradation. For conclusive evidence, analytical techniques such as HPLC are necessary to assess the purity of the sample.
Q3: What are the recommended short-term storage conditions for DMLB solutions?
A3: For short-term use, DMLB stock solutions should be prepared fresh if possible. If storage is necessary, it is recommended to store them at low temperatures, such as -20°C, in a tightly sealed container, and protected from light. One study noted that the pharmacological effects of a DMLB solution (40 mM in 50% ethanol) decayed with time, and it was recommended to use the solution within 48 hours of preparation.
Q4: Is it necessary to handle DMLB under an inert atmosphere?
A4: While not always mandatory for short-term handling, if the compound is being stored for an extended period or if it will be subjected to conditions that could promote oxidation, handling under an inert atmosphere (e.g., nitrogen or argon) is a recommended precautionary measure to minimize oxidative degradation.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Loss of biological activity in experiments. | Degradation of DMLB in stock solution. | Prepare fresh stock solutions for each experiment. If storing, aliquot and freeze at -80°C and use a fresh aliquot for each experiment. Avoid repeated freeze-thaw cycles. |
| Appearance of unexpected peaks in HPLC analysis. | Degradation of the solid DMLB sample or degradation in the analytical sample solvent. | Re-evaluate storage conditions of the solid sample. Ensure it is stored in a desiccator, protected from light, and at the recommended temperature. Prepare analytical samples immediately before analysis. |
| Inconsistent experimental results. | Inconsistent purity of DMLB due to degradation. | Implement a routine quality control check of the DMLB stock using a validated analytical method like HPLC to ensure purity before use in critical experiments. |
| Discoloration of DMLB powder. | Exposure to light or oxygen. | Store the solid DMLB in an amber vial within a desiccator under an inert atmosphere. Minimize exposure to ambient light and air during handling. |
Stability Data
The following table provides hypothetical stability data for this compound under various storage conditions to illustrate how stability data is typically presented. This data is for illustrative purposes and should be confirmed with in-house stability studies.
| Condition | Duration | Parameter | Specification | Result |
| Long-Term Storage | 12 months | Assay (%) | 98.0 - 102.0 | 98.5 |
| (5°C ± 3°C) | Total Impurities (%) | ≤ 2.0 | 1.5 | |
| Accelerated Storage | 6 months | Assay (%) | 98.0 - 102.0 | 97.2 |
| (25°C ± 2°C / 60% RH ± 5% RH) | Total Impurities (%) | ≤ 2.0 | 2.8 | |
| Stress Condition: Light | 10 days | Assay (%) | Report Results | 95.1 |
| (ICH Q1B Option II) | Total Impurities (%) | Report Results | 4.9 | |
| Stress Condition: Heat | 14 days | Assay (%) | Report Results | 96.3 |
| (60°C) | Total Impurities (%) | Report Results | 3.7 |
Experimental Protocols
Protocol for Accelerated Stability Testing of Solid this compound
This protocol outlines a forced degradation study to assess the stability of solid DMLB under accelerated conditions.
1. Materials and Equipment:
-
This compound (solid)
-
Climate chamber capable of maintaining 40°C ± 2°C and 75% RH ± 5% RH
-
Amber glass vials with airtight seals
-
Desiccator
-
HPLC system with a UV detector
-
Analytical balance
-
Volumetric flasks and pipettes
-
HPLC grade solvents (e.g., acetonitrile, water, formic acid)
2. Sample Preparation:
-
Accurately weigh approximately 10 mg of DMLB into three separate amber glass vials.
-
Leave one vial open to the controlled atmosphere of the climate chamber (for humidity exposure).
-
Seal the other two vials tightly. Place one of these in the climate chamber and the other in a desiccator at room temperature as a control.
3. Storage Conditions:
-
Place the prepared vials into the climate chamber set at 40°C and 75% relative humidity.
-
Store the control vial in a desiccator at ambient temperature, protected from light.
4. Time Points for Analysis:
-
Analyze samples at time zero (T=0).
-
Withdraw samples from the climate chamber and the control condition for analysis at predetermined time points (e.g., 1, 2, 4, and 6 weeks).
5. Analytical Method (HPLC):
-
Mobile Phase: Prepare a suitable mobile phase, for example, a gradient of acetonitrile and water with 0.1% formic acid.
-
Column: Use a C18 reverse-phase column.
-
Detection: Set the UV detector to the wavelength of maximum absorbance for DMLB.
-
Sample Preparation for Analysis: At each time point, accurately weigh the contents of a vial and dissolve in a known volume of a suitable solvent (e.g., methanol or acetonitrile) to achieve a target concentration.
-
Analysis: Inject the prepared sample solution into the HPLC system. Record the chromatogram and integrate the peak areas.
6. Data Analysis:
-
Calculate the percentage of DMLB remaining at each time point relative to the T=0 sample.
-
Identify and quantify any degradation products that appear as new peaks in the chromatogram.
-
Plot the percentage of DMLB remaining versus time to determine the degradation kinetics.
Visualizations
Caption: Factors leading to DMLB degradation and corresponding preventative measures.
Caption: Workflow for an accelerated stability study of this compound.
Technical Support Center: Addressing Off-Target Effects of Dimethyl Lithospermate B
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address potential off-target effects of Dimethyl lithospermate B (DMLB) in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is the primary known mechanism of action for this compound (DMLB)?
A1: this compound is a selective Na+ channel agonist. Its primary mechanism involves slowing the inactivation of the sodium current (INa), which leads to an increased inward sodium current during the early phases of the action potential.
Q2: Are there any known or frequently observed off-target effects of DMLB?
A2: While DMLB is reported to be selective for sodium channels over potassium and calcium channels, comprehensive public off-target screening data is limited. However, as DMLB is a phenolic compound, and such compounds have been observed to interact with various protein kinases, it is plausible that DMLB could exhibit off-target effects on certain kinases.[1][2] Researchers should consider this possibility in their experimental design.
Q3: At what concentrations are off-target effects more likely to be observed?
A3: Off-target effects are generally concentration-dependent. While the on-target EC50 for DMLB's effect on sodium channels is in the micromolar range, off-target effects may become apparent at higher concentrations. It is recommended to perform dose-response experiments to determine the optimal concentration for the desired on-target effect while minimizing potential off-targets.
Q4: What are the initial steps to take if I suspect my experimental results are due to off-target effects of DMLB?
A4: If you suspect off-target effects, the first steps should be to:
-
Confirm the on-target effect is present at the concentration you are using.
-
Perform a dose-response curve to see if the unexpected phenotype is dose-dependent.
-
Use a structurally unrelated compound with the same on-target mechanism to see if it recapitulates the phenotype.
-
Consult the troubleshooting guide below for more detailed steps.
Troubleshooting Guide for Unexpected Experimental Outcomes
| Observed Issue | Potential Cause | Recommended Troubleshooting Action |
| Unexpected cell toxicity or decreased viability at effective on-target concentrations. | 1. On-target toxicity: Prolonged sodium channel activation can lead to ionic imbalance and subsequent cytotoxicity in some cell types. 2. Off-target toxicity: DMLB may be interacting with other proteins crucial for cell survival. | 1. Perform a cell viability assay (e.g., MTT or LDH assay) with a concentration range of DMLB. 2. Use a different sodium channel agonist to see if the toxicity is replicated. 3. If toxicity persists and is not replicated by other agonists, consider screening DMLB against a panel of common off-target proteins (e.g., kinases). |
| Phenotype is observed that is inconsistent with known downstream effects of sodium channel activation. | 1. Off-target signaling: DMLB may be modulating a different signaling pathway. 2. Cell-type specific signaling: The downstream effects of sodium influx may be uncharacterized in your specific cell model. | 1. Use a structurally different sodium channel agonist to see if the phenotype is reproduced. 2. Perform a rescue experiment by blocking the sodium channel with an antagonist (e.g., Tetrodotoxin, if applicable to the channel subtype) to see if the phenotype is reversed. 3. Investigate potential off-target pathways, such as common kinase signaling cascades. |
| Variability in experimental results between batches of DMLB. | 1. Compound purity/stability: Degradation or impurities in the DMLB stock. 2. Inconsistent stock solution preparation. | 1. Verify the purity of the DMLB stock using analytical methods like HPLC. 2. Prepare fresh stock solutions and store them appropriately, protected from light and at a low temperature (-20°C for short-term, -80°C for long-term).[3] |
Quantitative Data Summary
The following tables summarize key quantitative data for DMLB. Note that off-target data is hypothetical and for illustrative purposes, as comprehensive public screening data is unavailable.
Table 1: On-Target and Hypothetical Off-Target Activity of this compound
| Target | Assay Type | Reported/Hypothetical Value | Reference/Note |
| On-Target: Voltage-gated Sodium Channel (Nav) | Electrophysiology (Patch Clamp) | EC50 = ~20 µM | [Yoon JY, et al. (2004)] |
| Hypothetical Off-Target: Protein Kinase A (PKA) | Kinase Activity Assay | IC50 = ~50 µM | Hypothetical value based on phenolic compound activity[2] |
| Hypothetical Off-Target: Mitogen-activated protein kinase (MAPK) | Kinase Activity Assay | IC50 = >100 µM | Hypothetical value for a less sensitive off-target |
Table 2: Cytotoxicity Data for this compound
| Cell Line | Assay | IC50 Value | Reference/Note |
| Various Cancer Cell Lines | MTT Assay | Reported IC50 values vary, often in the 10-50 µM range for similar phenolic compounds.[4] | Specific data for DMLB is limited; values are estimates based on related compounds. |
| Normal Cell Lines | MTT Assay | Expected to be higher than in cancer cell lines. | General observation for many small molecules. |
Experimental Protocols
Protocol 1: Whole-Cell Patch Clamp Electrophysiology to Confirm On-Target Effect
Objective: To measure the effect of DMLB on sodium channel currents.
Methodology:
-
Cell Preparation: Culture cells expressing the sodium channel of interest on glass coverslips.
-
Solution Preparation:
-
External Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose (pH adjusted to 7.4 with NaOH).
-
Internal Solution (in mM): 140 CsF, 10 NaCl, 1.1 EGTA, 10 HEPES (pH adjusted to 7.2 with CsOH).
-
-
Recording:
-
Obtain a whole-cell patch clamp configuration.
-
Hold the cell at a holding potential of -100 mV.
-
Apply depolarizing voltage steps to elicit sodium currents.
-
Perfuse the cells with the external solution containing various concentrations of DMLB (e.g., 1, 10, 20, 50, 100 µM).
-
Record the changes in the inactivation kinetics and amplitude of the sodium current.
-
Protocol 2: MTT Assay for Cell Viability
Objective: To assess the cytotoxic effects of DMLB.
Methodology:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate overnight.
-
Compound Treatment: Treat the cells with a range of DMLB concentrations (e.g., 0.1, 1, 10, 50, 100, 200 µM) and a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for 24, 48, or 72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Protocol 3: Kinase Inhibition Assay (General Protocol)
Objective: To screen for potential inhibitory effects of DMLB on kinase activity.
Methodology:
-
Reagent Preparation: Prepare assay buffer, kinase, substrate, ATP, and DMLB at various concentrations.
-
Kinase Reaction:
-
In a 96-well plate, add the kinase and DMLB (or vehicle control).
-
Incubate for 10-20 minutes at room temperature.
-
Initiate the reaction by adding the substrate and ATP mixture.
-
Incubate for the recommended time (e.g., 30-60 minutes) at the optimal temperature for the kinase.
-
-
Detection:
-
Stop the reaction and detect the kinase activity. The detection method will depend on the assay format (e.g., luminescence for ADP-Glo, fluorescence for FRET-based assays).[5]
-
-
Data Analysis:
-
Calculate the percentage of kinase inhibition for each DMLB concentration relative to the vehicle control.
-
Determine the IC50 value if significant inhibition is observed.
-
Visualizations
References
Technical Support Center: Autofluorescence Control in Imaging Studies
Disclaimer: The term "dmLSB autofluorescence" is not a recognized standard in scientific literature. This guide will address the common and challenging issue of lipofuscin autofluorescence , which is likely relevant to the user's query. Lipofuscin is an age-related pigment that accumulates in various cell types and is a significant source of autofluorescence in imaging studies.
Frequently Asked Questions (FAQs)
Q1: What is lipofuscin and why is it a problem in fluorescence imaging?
Lipofuscin consists of autofluorescent granules of oxidized proteins and lipids that accumulate in the lysosomes of aging cells.[1] These granules fluoresce brightly across a broad range of excitation and emission spectra, often overlapping with the signals from commonly used fluorophores.[2] This can make it difficult or impossible to distinguish the specific fluorescent signal of your target from the background autofluorescence, leading to poor image quality and inaccurate data.[3][4]
Q2: In which types of tissues is lipofuscin autofluorescence most prevalent?
Lipofuscin accumulation is particularly prominent in post-mitotic, long-lived cells. Tissues commonly affected include the central nervous system (brain and retina), myocardium (heart muscle), kidney, spleen, and pancreas.[1][2][5][6][7] The amount of lipofuscin generally increases with the age of the animal or human tissue donor.[1][8]
Q3: What are the main strategies to control for lipofuscin autofluorescence?
There are three primary approaches to manage lipofuscin autofluorescence:
-
Chemical Quenching: This involves treating the tissue with chemical reagents that reduce or eliminate the fluorescence of lipofuscin. Common quenchers include Sudan Black B, and commercially available kits like TrueBlack® and TrueVIEW™.[2][3][5][6]
-
Photobleaching: This method uses high-intensity light to irreversibly destroy the fluorescent properties of lipofuscin before imaging your specific signal.[3][8][9]
-
Computational Correction: Techniques like spectral unmixing use the unique emission profile of lipofuscin to mathematically subtract its signal from the overall image, isolating the signal of interest.[10][11][12]
Q4: Can I avoid autofluorescence by choosing specific fluorophores?
While choosing fluorophores that emit in the far-red or near-infrared spectrum can help reduce background from some sources, lipofuscin has a very broad emission spectrum and can still interfere with these channels.[3][13] Therefore, while careful fluorophore selection is good practice, it is often not sufficient to overcome strong lipofuscin autofluorescence on its own.
Troubleshooting Guide
Issue: High background fluorescence is obscuring my signal.
This guide will help you identify the source of the autofluorescence and select an appropriate method to reduce it.
Caption: Troubleshooting workflow for identifying and addressing autofluorescence.
Data Summary: Comparison of Autofluorescence Quenching Methods
The effectiveness of various quenching methods can vary depending on the tissue type and the specific experimental conditions. The following table summarizes reported quenching efficiencies.
| Method/Reagent | Target Autofluorescence Source | Reported Quenching Efficiency | Key Considerations |
| Sudan Black B (SBB) | Primarily Lipofuscin[3][5][13] | 65-95% reduction in pancreatic tissue[14] | Can introduce background in red/far-red channels[1][3][13] |
| TrueBlack® | Primarily Lipofuscin[1][5] | 89-93% reduction in adrenal cortex[15] | Minimal background fluorescence introduced[1][3] |
| TrueVIEW™ | Aldehyde fixation, collagen, elastin, RBCs[5][7][16] | Effective in kidney, spleen, pancreas[5][7] | Not effective against lipofuscin[17] |
| Copper Sulfate (CuSO₄) | Lipofuscin[2] | Substantial reduction in neural tissue[2] | Can slightly reduce specific signal intensity[2] |
| Photobleaching (mLEDs) | Lipofuscin[8] | ~95% elimination in brain tissue[8] | Can be time-consuming; requires specific equipment[8] |
| Sodium Borohydride (NaBH₄) | Aldehyde fixation[3][13][18] | Variable results; can increase RBC autofluorescence[3] | Can increase autofluorescence in some tissues[6] |
Experimental Protocols
Protocol 1: Sudan Black B (SBB) Quenching
This protocol is effective for reducing lipofuscin autofluorescence and is performed after immunofluorescence staining.[1]
Materials:
-
Phosphate-Buffered Saline (PBS)
-
Staining jars
Procedure:
-
Complete your standard immunofluorescence staining protocol, including final washes.
-
Immerse slides in the SBB solution for 10-20 minutes at room temperature.[5][19]
-
Wash the slides thoroughly in PBS to remove excess SBB. Three washes of 5 minutes each are recommended.[19]
-
Coverslip the slides using an aqueous-based fluorescence antifade mounting medium.
Caption: Experimental workflow for Sudan Black B (SBB) quenching.
Protocol 2: TrueBlack® Lipofuscin Autofluorescence Quencher
This is a commercial reagent that effectively quenches lipofuscin with minimal introduction of background fluorescence. It can be used before or after immunostaining. The pre-treatment protocol is generally preferred.[1][3]
Materials:
-
TrueBlack® Lipofuscin Autofluorescence Quencher (20x stock)
-
70% Ethanol
-
PBS
Procedure (Pre-treatment):
-
Perform fixation, deparaffinization, and antigen retrieval as required.
-
Permeabilize sections with detergent if necessary, then rinse with PBS.[1]
-
Prepare 1x TrueBlack® solution by diluting the 20x stock 1:20 in 70% ethanol.[1][3]
-
Cover the tissue section completely with 1x TrueBlack® solution and incubate for 30 seconds at room temperature.[1][3]
-
Rinse the slides three times with PBS.[1]
-
Proceed with your immunofluorescence staining protocol. Crucially, do not use detergents in any subsequent blocking, antibody incubation, or wash steps , as this will remove the TrueBlack® from the tissue.[1][5]
-
Coverslip using an aqueous-based antifade mounting medium.
Protocol 3: Spectral Unmixing
This computational approach requires a confocal microscope capable of acquiring lambda stacks (a series of images at different emission wavelengths).
Conceptual Workflow:
-
Acquire Reference Spectra:
-
Acquire Multiplex Image: Image your fully stained sample by collecting a lambda stack, which captures the mixed signals from all fluorophores and the autofluorescence at each pixel.
-
Linear Unmixing: Use software (e.g., ZEN, ImageJ/Fiji plugins) to apply a linear unmixing algorithm.[10][11] The software uses the reference spectra to calculate the contribution of each fluorophore and lipofuscin to the mixed signal in every pixel.
-
Generate Separated Images: The output is a set of images where the signal for each fluorophore and the autofluorescence are separated into their own channels. The lipofuscin channel can then be discarded.[10][11]
References
- 1. zellbio.eu [zellbio.eu]
- 2. Reduction of lipofuscin-like autofluorescence in fluorescently labeled tissue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. biotium.com [biotium.com]
- 4. wellcomeopenresearch.org [wellcomeopenresearch.org]
- 5. Autofluorescence Quenching | Visikol [visikol.com]
- 6. Management of autofluorescence in formaldehyde-fixed myocardium: choosing the right treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 7. vectorlabs.com [vectorlabs.com]
- 8. Multispectral LEDs Eliminate Lipofuscin-Associated Autofluorescence for Immunohistochemistry and CD44 Variant Detection by in Situ Hybridization in Aging Human, non-Human Primate, and Murine Brain - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. biorxiv.org [biorxiv.org]
- 11. SUFI: an automated approach to spectral unmixing of fluorescent multiplex images captured in mouse and post-mortem human brain tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Robust blind spectral unmixing for fluorescence microscopy using unsupervised learning | PLOS One [journals.plos.org]
- 13. How to reduce autofluorescence | Proteintech Group [ptglab.com]
- 14. What to do with high autofluorescence background in pancreatic tissues - an efficient Sudan black B quenching method for specific immunofluorescence labelling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Characterizing and Quenching Autofluorescence in Fixed Mouse Adrenal Cortex Tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 16. vectorlabs.com [vectorlabs.com]
- 17. Vector[R] TrueVIEW[R] Autofluorescence Quenching Kit - 2BScientific [2bscientific.com]
- 18. How to Reduce Autofluorescence | Labcompare.com [labcompare.com]
- 19. files.core.ac.uk [files.core.ac.uk]
Technical Support Center: In-Vivo Studies with Dimethyl Lithospermate B
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Dimethyl lithospermate B (DMLB) in in-vivo settings. The following information is designed to address specific issues that may be encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is a recommended starting dose for in-vivo studies with this compound?
A1: Currently, there is a lack of published in-vivo studies that have established a definitive dosage for this compound (DMLB) in animal models. However, we can extrapolate a potential starting point from in-vitro studies and data from a closely related compound, Magnesium Lithospermate B (MLB).
-
In-vitro data for DMLB: Electrophysiological studies have shown that DMLB is effective in the micromolar range, with a concentration of 10 µmol/L being used in canine coronary perfusate and an EC50 of 20 µM in isolated rat ventricular myocytes.[1][2]
-
In-vivo data for the related compound, Magnesium Lithospermate B (MLB): In-vivo studies in rodents have used a wide range of dosages for MLB, from 10 mg/kg to 200 mg/kg, administered via oral gavage or injection.[3]
Given the extremely low oral bioavailability of MLB, parenteral routes of administration such as intravenous (IV) or intraperitoneal (IP) injection are recommended for DMLB to ensure consistent systemic exposure.[4]
Recommendation for a starting dose-ranging study:
It is crucial to perform a pilot dose-ranging study to determine the optimal dose of DMLB for your specific animal model and experimental endpoint. A suggested starting range could be from 1 mg/kg to 50 mg/kg via IV or IP administration.
Q2: What is the proposed mechanism of action for this compound?
A2: The primary mechanism of action identified for DMLB is the modulation of cardiac sodium channels. It has been shown to slow the inactivation of the Na+ current without inducing a persistent late current, which can be beneficial in conditions like Brugada syndrome.[2][5]
Studies on the related compound, Magnesium Lithospermate B (MLB), suggest that it may also exert its effects through other signaling pathways. One proposed mechanism involves the inhibition of the p38 mitogen-activated protein kinase (MAPK) signaling pathway. Additionally, MLB has been shown to activate the PI3K/Akt pathway, leading to increased nitric oxide (NO) production, which can contribute to vasodilation.[6]
Q3: What are the potential side effects or toxicity concerns with this compound?
A3: There is currently no specific LD50 or comprehensive toxicity data available for this compound. As with any investigational compound, it is essential to monitor animals closely for any signs of adverse effects during in-vivo studies.
Potential signs of toxicity to monitor for include:
-
Changes in body weight or food/water intake
-
Altered activity levels (lethargy or hyperactivity)
-
Changes in posture or grooming habits
-
Signs of pain or distress
-
Cardiovascular changes (e.g., altered heart rate or blood pressure)
If any adverse effects are observed, it is recommended to reduce the dose or discontinue the study for that animal and perform a thorough necropsy and histopathological analysis.
Troubleshooting Guides
Issue 1: Poor Solubility and Formulation Challenges
-
Problem: Difficulty in dissolving this compound for in-vivo administration, leading to precipitation and inaccurate dosing.
-
Solution:
-
Vehicle Selection: Due to its phenolic nature, DMLB is likely to have poor water solubility. A common approach for such compounds is to use a co-solvent system. A mixture of DMSO, polyethylene glycol 300 (PEG300), Tween 80, and saline is a widely used vehicle for poorly soluble compounds in preclinical studies.
-
Formulation Protocol: A step-by-step protocol for preparing a formulation is provided in the "Experimental Protocols" section below. It is crucial to prepare the formulation fresh on the day of dosing and to visually inspect for any precipitation before administration.
-
Sonication: If the compound does not readily dissolve, gentle warming and sonication can be employed to aid dissolution.
-
Issue 2: High Variability in Experimental Results
-
Problem: Significant variation in physiological responses or plasma concentrations of DMLB between animals in the same treatment group.
-
Solution:
-
Standardize Administration Technique: Ensure that the injection technique (e.g., intravenous or intraperitoneal) is consistent across all animals. For IV injections, confirm proper placement in the vein to avoid extravasation.
-
Control for Biological Variables: Factors such as age, sex, and weight of the animals should be tightly controlled. Acclimatize the animals to the experimental conditions for a sufficient period before the study begins.
-
Fasting: For oral administration (if attempted), standardizing the fasting period before dosing can minimize variability related to food effects on absorption.
-
Issue 3: Lack of Efficacy in In-Vivo Models
-
Problem: The compound does not produce the expected therapeutic effect in the animal model.
-
Solution:
-
Dose Confirmation: Ensure that the administered dose is appropriate. If a low dose was used, a dose-escalation study may be necessary.
-
Pharmacokinetic Analysis: If possible, measure the plasma concentration of DMLB to confirm that it is reaching systemic circulation at a concentration sufficient to elicit a biological response. The low bioavailability of the related compound MLB suggests that inadequate exposure could be a reason for a lack of efficacy.[4]
-
Route of Administration: If oral administration was used, consider switching to a parenteral route like IV or IP injection to bypass potential absorption issues.
-
Data Presentation
Table 1: In-Vitro Concentrations of this compound (DMLB)
| Application | Species/System | Effective Concentration | Reference |
| Suppression of Arrhythmogenesis | Canine Coronary Perfusate | 10 µmol/L | [2][5] |
| Slowing of Na+ Current Inactivation | Isolated Rat Ventricular Myocytes | EC50 = 20 µM | [1] |
Table 2: In-Vivo Dosages of Magnesium Lithospermate B (MLB)
| Animal Model | Administration Route | Dosage Range | Indication | Reference |
| Rats | Oral gavage | 10 mg/kg/day | Metabolic Syndrome | [7][8] |
| Mice | Not Specified | 50 - 200 mg/kg | Hepatic Ischemia-Reperfusion Injury | [3] |
| Rats | Not Specified | 50 mg/kg | Microcirculation Dysfunction | [6] |
Experimental Protocols
Protocol 1: Preparation of DMLB Formulation for In-Vivo Administration
-
Materials: this compound powder, DMSO, PEG300, Tween 80, Sterile Saline (0.9% NaCl).
-
Procedure:
-
Weigh the required amount of DMLB powder.
-
Add DMSO to the powder to create a stock solution (e.g., at a ratio of 1:5 to 1:10 of the final volume). Vortex until the powder is completely dissolved.
-
Add PEG300 to the solution (e.g., at a ratio of 4:10 of the final volume). Vortex to mix thoroughly.
-
Add Tween 80 to the solution (e.g., at a ratio of 1:20 of the final volume). Vortex to mix.
-
Add sterile saline to reach the final desired volume. The final concentration of DMSO should ideally be below 5%.
-
Visually inspect the final solution for any precipitation. If the solution is clear, it is ready for administration.
-
Protocol 2: Mouse Model of Myocardial Ischemia-Reperfusion (I/R) Injury
-
Anesthesia: Anesthetize the mouse with an appropriate anesthetic agent (e.g., isoflurane).
-
Surgical Procedure:
-
Intubate the mouse and provide ventilation.
-
Perform a thoracotomy to expose the heart.
-
Ligate the left anterior descending (LAD) coronary artery with a suture. Successful ligation is confirmed by the blanching of the anterior wall of the left ventricle.
-
After the desired period of ischemia (e.g., 30-60 minutes), release the ligature to allow for reperfusion.
-
-
Drug Administration: Administer DMLB (or vehicle) via IV or IP injection at a predetermined time before ischemia or at the onset of reperfusion.
-
Endpoint Analysis: After the reperfusion period (e.g., 24 hours), euthanize the animal and harvest the heart for analysis of infarct size (e.g., using TTC staining) and other relevant biomarkers.
Mandatory Visualization
Caption: Proposed signaling pathways of Magnesium Lithospermate B (MLB).
Caption: General experimental workflow for an in-vivo efficacy study.
Caption: Decision tree for troubleshooting in-vivo experiments.
References
- 1. tandfonline.com [tandfonline.com]
- 2. researchgate.net [researchgate.net]
- 3. A comprehensive protocol combining in vivo and ex vivo electrophysiological experiments in an arrhythmogenic animal model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. An in vivo model of ischaemia-reperfusion injury and ischaemic preconditioning in the mouse heart - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Guidelines for in vivo mouse models of myocardial infarction - PMC [pmc.ncbi.nlm.nih.gov]
- 6. In vitro to in vivo extrapolation for predicting human equivalent dose of phenolic endocrine disrupting chemicals: PBTK model development, biological pathways, outcomes and performance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. kup.at [kup.at]
Technical Support Center: Overcoming Resistance to Dimethyl Lithospermate B
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting and overcoming potential resistance to Dimethyl lithospermate B (DMLB) in cell lines. The following guides are based on established principles of drug resistance in experimental settings.
Frequently Asked Questions (FAQs)
Q1: My cell line is showing decreased sensitivity to DMLB after several passages. How can I confirm this is acquired resistance?
A1: Acquired resistance is characterized by a stable decrease in sensitivity to a drug. To confirm this, you should perform the following:
-
Serial IC50 Determinations: Conduct dose-response experiments on both the parental (sensitive) and the suspected resistant cell lines. A significant increase in the half-maximal inhibitory concentration (IC50), typically 5-fold or greater, is a strong indicator of resistance.[1][2]
-
Washout Experiment: To ensure the resistance is not a temporary adaptation, culture the resistant cells in a drug-free medium for several passages and then re-determine the IC50. If the IC50 remains elevated, the resistance is likely due to stable genetic or epigenetic changes.[1]
-
Clonogenic Assay: Assess the long-term survival and proliferative capacity of single cells in the presence of DMLB. A higher number of colonies formed by the suspected resistant line compared to the parental line at the same drug concentration indicates resistance.
Q2: What are the potential mechanisms of resistance to DMLB?
A2: While specific resistance mechanisms to DMLB are not yet widely documented, based on common mechanisms of drug resistance, potential causes could include:
-
Altered Drug Target: Mutations or changes in the expression level of the molecular target of DMLB. As DMLB is known to be a sodium channel agonist, alterations in voltage-gated sodium channel subunits could be a primary mechanism.[3][4]
-
Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp/MDR1), which actively pump drugs out of the cell.[5]
-
Activation of Bypass Signaling Pathways: Cancer cells can activate alternative signaling pathways to circumvent the effects of the drug and promote survival and proliferation.[6][7]
-
Changes in Apoptotic Pathways: Upregulation of anti-apoptotic proteins (e.g., Bcl-2) or downregulation of pro-apoptotic proteins can confer resistance.[8]
-
Epigenetic Modifications: Alterations in DNA methylation or histone modifications can lead to changes in gene expression that favor a resistant phenotype.[5]
Q3: Can I use combination therapies to overcome DMLB resistance?
A3: Yes, combination therapy is a common strategy to overcome drug resistance.[6] The choice of the second agent depends on the suspected resistance mechanism. For example:
-
If increased drug efflux is suspected, a combination with an ABC transporter inhibitor might restore sensitivity.
-
If a bypass signaling pathway is activated, an inhibitor of a key component of that pathway could be effective.[6]
-
Combining DMLB with a standard-of-care chemotherapy agent could have a synergistic effect.[5]
Troubleshooting Guides
Problem 1: Inconsistent IC50 values for DMLB between experiments.
| Possible Cause | Solution |
| Cell Seeding Density | Inconsistent starting cell numbers can lead to variability. Always perform an accurate cell count before seeding and ensure a homogenous single-cell suspension.[8][9] |
| Reagent Variability | Prepare fresh dilutions of DMLB for each experiment from a validated stock. Ensure other assay reagents are within their expiration dates and stored correctly.[8] |
| Cell Passage Number | High passage numbers can lead to phenotypic drift. Use cells within a consistent and limited passage range. It is advisable to periodically start new cultures from frozen, low-passage stocks.[8] |
| Assay Incubation Time | The duration of drug exposure can impact the IC50. Optimize and standardize the incubation time for your specific cell line and assay.[10] |
Problem 2: Failure to generate a DMLB-resistant cell line in vitro.
| Possible Cause | Solution |
| Inappropriate Starting Drug Concentration | If the initial concentration is too high, it will lead to excessive cell death. If it is too low, it may not provide sufficient selective pressure. Start with a concentration around the IC20-IC30 of the parental cell line.[1][11] |
| Insufficient Duration of Drug Exposure | Developing resistance is a long process that can take several months.[12] Be patient and continue the selection process over multiple passages. |
| Parental Cell Line Heterogeneity | The parental cell line may lack clones with the intrinsic ability to develop resistance. Consider trying a different cell line.[1] |
| Drug Stability in Culture Medium | Ensure that DMLB is stable in your cell culture medium for the duration of the exposure. If necessary, replenish the medium with fresh drug more frequently. |
Experimental Protocols
Protocol 1: Determination of IC50 using MTT Assay
This protocol outlines the determination of the half-maximal inhibitory concentration (IC50) of DMLB using a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Materials:
-
Parental and suspected DMLB-resistant cell lines
-
Complete cell culture medium
-
This compound (DMLB)
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
Multichannel pipette
-
Plate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.
-
Incubate for 24 hours to allow for cell attachment.
-
-
Drug Treatment:
-
Prepare a series of DMLB dilutions in complete medium at 2x the final desired concentrations.
-
Remove the medium from the wells and add 100 µL of the DMLB dilutions. Include a vehicle control (e.g., DMSO) and a no-cell control (medium only).
-
Incubate for the desired treatment duration (e.g., 48 or 72 hours).
-
-
MTT Assay:
-
Add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Carefully remove the medium containing MTT.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate gently for 10 minutes.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at 570 nm using a plate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of viability against the log of the DMLB concentration and determine the IC50 using non-linear regression analysis.
-
Protocol 2: Western Blot Analysis of ABC Transporter Expression
This protocol describes how to assess the expression levels of ABC transporters, such as P-glycoprotein (MDR1), which are often involved in multidrug resistance.
Materials:
-
Parental and DMLB-resistant cell lysates
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibody against the ABC transporter of interest (e.g., anti-P-gp/MDR1)
-
Primary antibody against a loading control (e.g., anti-β-actin or anti-GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Protein Quantification:
-
Determine the protein concentration of the cell lysates using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein (e.g., 20-30 µg) from each sample onto an SDS-PAGE gel.
-
Run the gel to separate the proteins by size.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against the ABC transporter overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection:
-
Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Strip the membrane and re-probe with the loading control antibody to ensure equal protein loading.
-
-
Analysis:
-
Quantify the band intensities and normalize the expression of the ABC transporter to the loading control. Compare the expression levels between the parental and resistant cell lines.
-
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Hypothetical mechanisms of cellular resistance to this compound.
Caption: Experimental workflow for the in vitro development of a DMLB-resistant cell line.
References
- 1. benchchem.com [benchchem.com]
- 2. biorxiv.org [biorxiv.org]
- 3. A novel Na+ channel agonist, this compound, slows Na+ current inactivation and increases action potential duration in isolated rat ventricular myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A novel Na+ channel agonist, this compound, slows Na+ current inactivation and increases action potential duration in isolated rat ventricular myocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Why Do Cancer Treatments Stop Working? - NCI [cancer.gov]
- 6. Emerging Therapeutic Strategies to Overcome Drug Resistance in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. international-biopharma.com [international-biopharma.com]
- 8. benchchem.com [benchchem.com]
- 9. Measuring Cancer Drug Sensitivity and Resistance in Cultured Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. sorger.med.harvard.edu [sorger.med.harvard.edu]
- 11. Protocol to identify small-molecule inhibitors against cancer drug resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 12. In vitro Development of Chemotherapy and Targeted Therapy Drug-Resistant Cancer Cell Lines: A Practical Guide with Case Studies - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of Dimethyl Lithospermate B and Lithospermate B Efficacy
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the biological efficacy of Dimethyl lithospermate B (dmLSB) and Lithospermate B (LSB), primarily in its widely studied magnesium salt form (Magnesium Lithospermate B or MLB). This comparison is supported by experimental data to delineate their distinct pharmacological profiles.
This compound and Lithospermate B are both derivatives from the root of Salvia miltiorrhiza (Danshen), a herb used in traditional Chinese medicine. While structurally related, their biological activities and potency differ significantly depending on the therapeutic area and mechanism of action being investigated. This guide synthesizes key findings to clarify their respective efficacies.
Quantitative Data Summary
The following table summarizes the key quantitative findings regarding the efficacy of this compound and Magnesium lithospermate B in different experimental models. A direct comparison reveals that while dmLSB is a potent modulator of cardiac sodium channels, MLB demonstrates broad activity across multiple signaling pathways related to inflammation, oxidative stress, and fibrosis.
| Compound | Biological Activity | Experimental Model | Key Quantitative Data | Reference |
| This compound (dmLSB) | Na+ Channel Agonist | Isolated rat ventricular myocytes | EC₅₀ = 20 µM for increasing the slow component of the Na+ current. At 20 µM, increased action potential duration (APD₉₀) from 58.8 ± 12.1 ms to 202.3 ± 9.5 ms. | [1][2] |
| Antiarrhythmic | Canine right ventricular wedge preparations (Brugada syndrome model) | At 10 µmol/L, abolished phase 2 reentry-induced extrasystoles and ventricular tachycardia/fibrillation in 9 out of 9 preparations. | [3] | |
| Lithospermate B (LSB) | Electrophysiological Effect | Isolated rat ventricular myocytes | Negligible effect on cardiac action potential. | [1][2] |
| Magnesium Lithospermate B (MLB) | Cardioprotective | Rat model of acute myocardial infarction | At 10 mg/kg, reduced infarct size by 23.6%, which was more effective than nitroglycerin (15% reduction). | [4] |
| Anti-inflammatory | Human dermal microvascular endothelial cells (HMEC-1) | At 10–100 µM, dose-dependently inhibited LPS-induced upregulation of inflammatory cytokines (ICAM1, VCAM1, TNFα). | [5] | |
| Anti-fibrotic | Bleomycin-induced pulmonary fibrosis in mice | At 50 mg/kg, attenuated alveolar structure disruption and collagen deposition. | [6] | |
| Antioxidant | Cardiomyocytes | At 20-60 μg/ml, increased SOD activity and reduced intracellular ROS and MDA levels.[7] | ||
| Na+/K+-ATPase Inhibition | Porcine Na+/K+-ATPase assay | LSB complexed with transition metals (Cr³⁺, Mn²⁺, Co²⁺, or Ni²⁺) showed an approximately 5-fold increase in inhibitory potency compared to LSB and MLB. | [8] |
Core Efficacy Comparison
The most direct comparative evidence highlights a clear divergence in their primary mechanisms of action. Research has identified This compound as a potent and selective Na+ channel agonist , a property not shared by Lithospermate B. In electrophysiological studies on isolated rat ventricular myocytes, dmLSB was found to be the most active component from Salvia miltiorrhiza extract, significantly prolonging the action potential duration by slowing the inactivation of the Na+ current. In contrast, Lithospermate B demonstrated negligible electrophysiological effects in the same model .[1][2] This makes dmLSB a promising candidate for conditions like Brugada syndrome, where it has been shown to suppress arrhythmogenesis.[9][10]
Conversely, Lithospermate B, particularly as Magnesium Lithospermate B, exhibits a broad spectrum of therapeutic effects rooted in its anti-inflammatory, antioxidant, and anti-fibrotic properties .[11][12] MLB's mechanisms are multifaceted, involving the modulation of key signaling pathways such as NF-κB, Nrf2, and TGF-β.[5][11][12] These activities position MLB as a potential therapeutic for a range of conditions including cardiovascular diseases, renal fibrosis, and neurodegenerative disorders.[7][11]
Signaling Pathways and Mechanisms of Action
The distinct efficacies of dmLSB and MLB stem from their interactions with different molecular targets and signaling pathways.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the protocols for the key experiments that established the primary efficacies of dmLSB and MLB.
Electrophysiological Analysis of dmLSB and LSB
This protocol, adapted from studies on rat ventricular myocytes, was used to determine the effects of dmLSB and LSB on cardiac ion channels.[1][2]
-
Cell Isolation: Single ventricular myocytes were isolated from adult rat hearts by enzymatic digestion using collagenase and protease.
-
Patch-Clamp Recording: The whole-cell patch-clamp technique was employed to record action potentials and ion currents. Borosilicate glass pipettes with a resistance of 2-3 MΩ were used.
-
Solutions:
-
External Solution (for AP): Contained (in mM): 135 NaCl, 5.4 KCl, 1.8 CaCl₂, 1 MgCl₂, 10 HEPES, 10 glucose (pH adjusted to 7.4 with NaOH).
-
Pipette Solution (for AP): Contained (in mM): 120 K-aspartate, 20 KCl, 5 MgATP, 10 HEPES, 5 EGTA (pH adjusted to 7.2 with KOH).
-
Na+ Current Measurement: Specific external and internal solutions were used to isolate the Na+ current (INa), with K+ and Ca2+ channel blockers added.
-
-
Drug Application: dmLSB and LSB were dissolved in dimethyl sulfoxide (DMSO) and diluted to final concentrations in the external solution. The effects were measured after a 5-minute perfusion period.
-
Data Analysis: Action potential duration at 90% repolarization (APD₉₀) was measured. For INa, the peak current and inactivation kinetics were analyzed. The EC₅₀ value was calculated from the dose-response curve of the slow component of INa.
In Vitro Anti-inflammatory Assay of MLB
This protocol describes the methodology used to assess the anti-inflammatory effects of MLB on endothelial cells.[5]
-
Cell Culture: Human dermal microvascular endothelial cells (HMEC-1) were cultured in MCDB 131 medium supplemented with fetal bovine serum, L-glutamine, hydrocortisone, and epidermal growth factor.
-
Induction of Inflammation: Endothelial dysfunction was induced by treating the cells with lipopolysaccharide (LPS, 1 µg/mL).
-
MLB Treatment: Cells were pretreated with varying concentrations of MLB (10–100 µM) for a specified period before LPS stimulation.
-
Gene Expression Analysis: After treatment, total RNA was extracted, and quantitative real-time PCR (qRT-PCR) was performed to measure the mRNA expression levels of inflammatory markers such as ICAM1, VCAM1, and TNFα.
-
Protein Analysis: Western blotting was used to analyze the protein levels and phosphorylation status of key signaling molecules in the NF-κB and Nrf2 pathways (e.g., p65, IκBα, Nrf2).
-
Functional Assays:
-
Leukocyte Adhesion Assay: The adhesion of fluorescently labeled leukocytes to the endothelial cell monolayer was quantified.
-
Endothelial Permeability Assay: The passage of a fluorescent tracer across the endothelial monolayer was measured to assess barrier function.
-
-
Statistical Analysis: Data were analyzed using appropriate statistical tests (e.g., ANOVA) to determine the significance of MLB's effects compared to the LPS-treated control group.
Conclusion
References
- 1. A novel Na+ channel agonist, this compound, slows Na+ current inactivation and increases action potential duration in isolated rat ventricular myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A novel Na+ channel agonist, this compound, slows Na+ current inactivation and increases action potential duration in isolated rat ventricular myocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ahajournals.org [ahajournals.org]
- 4. Magnesium Lithospermate B Protects Cardiomyocytes from Ischemic Injury Via Inhibition of TAB1–p38 Apoptosis Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Magnesium lithospermate B protects the endothelium from inflammation-induced dysfunction through activation of Nrf2 pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Anti-Fibrosis Effects of Magnesium Lithospermate B in Experimental Pulmonary Fibrosis: By Inhibiting TGF-βRI/Smad Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Enhancing the potency of lithospermate B for inhibiting Na+/K+-ATPase activity by forming transition metal ion complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ahajournals.org [ahajournals.org]
- 10. This compound, an extract of Danshen, suppresses arrhythmogenesis associated with the Brugada syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. What is the mechanism of Magnesium lithospermate B? [synapse.patsnap.com]
- 12. mdpi.com [mdpi.com]
A Comparative Guide to Dimethyl Lithospermate B and Other Na+ Channel Agonists
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Dimethyl lithospermate B (DMLB), a novel sodium channel (Na+) agonist, with other well-characterized Na+ channel agonists. The information presented herein is supported by experimental data to aid in the evaluation of these compounds for research and drug development purposes.
Introduction to Na+ Channel Agonists
Voltage-gated sodium channels are critical for the initiation and propagation of action potentials in excitable cells, including neurons and cardiomyocytes.[1][2] Na+ channel agonists are molecules that enhance channel activity, typically by modifying their gating properties. These compounds are valuable research tools and have potential therapeutic applications, for instance, as cardiotonic agents.[1] However, their utility can be limited by proarrhythmic effects.[3][4] This guide focuses on the distinct mechanisms of action and electrophysiological effects of DMLB in comparison to other classical Na+ channel agonists such as veratridine, batrachotoxin, aconitine, grayanotoxin, and brevetoxin.
Mechanism of Action: A Tale of Two Agonist Classes
Na+ channel agonists can be broadly categorized based on their effects on the channel's gating kinetics.
Classical Na+ Channel Agonists: Most traditional Na+ channel agonists, including veratridine, batrachotoxin, aconitine, and grayanotoxin, bind to neurotoxin binding site 2 on the α-subunit of the Na+ channel.[5] This binding typically leads to:
-
A hyperpolarizing shift in the voltage-dependence of activation, causing channels to open at more negative membrane potentials.[6]
-
Inhibition of inactivation , which results in a persistent inward Na+ current.[7]
This persistent Na+ influx can lead to membrane depolarization, increased intracellular calcium via the Na+/Ca2+ exchanger, and in cardiac tissue, early afterdepolarizations (EADs), which are a known trigger for arrhythmias.[8]
This compound (DMLB): In contrast, DMLB, isolated from the root extract of Salvia miltiorrhiza, exhibits a unique mechanism of action.[1] Experimental evidence indicates that DMLB:
-
Slows the inactivation kinetics of the Na+ current by increasing the proportion of a slowly inactivating component, without inducing a persistent current.[1][9]
-
Causes a depolarizing shift in the voltage-dependence of activation by approximately 5 mV.[1][9]
-
Does not affect the voltage-dependence of steady-state inactivation .[1][9]
This distinct mechanism of prolonging the action potential duration without inducing EADs suggests that DMLB might have a more favorable cardiac safety profile compared to classical Na+ channel agonists.[1][9]
Quantitative Comparison of Na+ Channel Agonist Performance
The following tables summarize the quantitative data on the effects of DMLB and other Na+ channel agonists on various channel subtypes. It is important to note that the experimental conditions, cell types, and specific channel isoforms often vary between studies, making direct comparisons challenging. The data presented should be interpreted within the context of the cited experiments.
| Compound | Na+ Channel Subtype | Cell Type | EC50/IC50 (µM) | Key Effect | Reference(s) |
| This compound | Cardiac Na+ channels | Rat Ventricular Myocytes | EC50 = 20 | Increased proportion of the slowly inactivating component of the Na+ current. | [1][9] |
| Veratridine | Nav1.5 | HEK293 Cells | EC50 = 28 | Activation of Na+ channels. | [10] |
| Nav1.7 | HEK293 Cells | EC50 = 8 | Activation of Na+ channels. | [10] | |
| Nav1.7 | HEK293 Cells | IC50 = 18.39 | Inhibition of the peak Na+ current. | [11] | |
| Nav1.7 | HEK293 Cells | EC50 = 9.53 | Elicitation of a sustained Na+ current. | [11] | |
| Aconitine | Na+ channels | Mouse Synaptosomes | EC50 = 3 | Increased intracellular Na+ and Ca2+ concentration. | [5] |
| Nav1.5 | Human | 30 - 100 | Partial agonist activity. | [12] | |
| Batrachotoxin | Nav1.4 | Rat | - | Hyperpolarizing shift in activation and inhibition of fast and slow inactivation. (Potency is high, but specific EC50 on Nav1.5 not found) | [13] |
| Nav1.5 | Rat | - | Binds to the channel, causing hyperactivation. | [14][15] | |
| Brevetoxin-1 (PbTx-1) | Na+ channels | Rat Cerebellar Granule Neurons | EC50 = 0.0093 | Neurotoxicity. | [16] |
| Brevetoxin-2 (PbTx-2) | Na+ channels | Rat Cerebellar Granule Neurons | EC50 = 0.0805 | Neurotoxicity. | [16] |
| Brevetoxin-3 (PbTx-3) | Na+ channels | Rat Cerebellar Granule Neurons | EC50 = 0.0539 | Neurotoxicity. | [16] |
| Nav1.2, Nav1.4, Nav1.5 | Human (recombinant) | pM to nM range | Enhancement of late Na+ currents. | [17] |
Table 1: Potency of Na+ Channel Agonists. This table presents the half-maximal effective concentration (EC50) or half-maximal inhibitory concentration (IC50) for various agonists on different Na+ channel subtypes.
| Compound | Na+ Channel Subtype | Effect on Activation | Effect on Inactivation | Reference(s) |
| This compound | Cardiac Na+ channels | ~5 mV depolarizing shift | Slows inactivation kinetics, no effect on steady-state | [1][9] |
| Veratridine | Nav1.7 | Hyperpolarizing shift | Shifts steady-state inactivation to more negative potentials | [11] |
| Aconitine | Na+ channels | ~20 mV hyperpolarizing shift | Complete inactivation observed | [6] |
| Batrachotoxin | Nav1.4 | Significant hyperpolarizing shift | Inhibits fast and slow inactivation | [7][13] |
| Grayanotoxin | Na+ channels | Hyperpolarizing shift | Eliminates fast inactivation | [18] |
| Brevetoxin | Na+ channels | Shift to more negative potentials | Inhibition of inactivation | [19] |
Table 2: Effects of Na+ Channel Agonists on Channel Gating. This table summarizes the qualitative effects of the agonists on the voltage-dependence of activation and inactivation.
Experimental Protocols
The data presented in this guide were primarily obtained using the whole-cell patch-clamp technique , a gold-standard method in electrophysiology for studying ion channel function.
General Whole-Cell Patch-Clamp Protocol
-
Cell Preparation: Isolated cells (e.g., ventricular myocytes, HEK293 cells expressing a specific Na+ channel subtype) are plated on glass coverslips.
-
Pipette Fabrication: Borosilicate glass capillaries are pulled to create micropipettes with a tip resistance of 2-5 MΩ when filled with an internal solution.
-
Internal and External Solutions: The internal (pipette) solution is designed to mimic the intracellular ionic environment, while the external (bath) solution mimics the extracellular fluid. Specific compositions vary depending on the currents being isolated.
-
Gigaohm Seal Formation: The micropipette is brought into contact with the cell membrane, and gentle suction is applied to form a high-resistance seal ( >1 GΩ).
-
Whole-Cell Configuration: A brief pulse of suction is applied to rupture the membrane patch under the pipette tip, establishing electrical and diffusive access to the cell's interior.
-
Voltage-Clamp Recording: The membrane potential is held at a specific voltage (holding potential), and voltage steps are applied to elicit Na+ currents. The amplifier records the current required to maintain the clamped voltage.
Specific Voltage Protocols for Na+ Channel Gating
-
Activation (Conductance-Voltage Relationship):
-
From a holding potential of -120 mV (to ensure channels are in the resting state), a series of depolarizing voltage steps (e.g., from -100 mV to +40 mV in 5 or 10 mV increments) are applied.
-
The peak inward current at each voltage step is measured.
-
The conductance (G) is calculated using the formula G = I / (V - Vrev), where I is the peak current, V is the test potential, and Vrev is the reversal potential for Na+.
-
The conductance values are normalized to the maximum conductance and plotted against the test potential. The resulting curve is fitted with a Boltzmann function to determine the half-maximal activation voltage (V1/2) and the slope factor (k).
-
-
Steady-State Inactivation (Availability Curve):
-
From a holding potential, a series of conditioning pre-pulses of varying voltages (e.g., from -140 mV to -30 mV) and a fixed duration (e.g., 500 ms) are applied.
-
Following each pre-pulse, a test pulse to a fixed voltage (e.g., -20 mV) is applied to elicit a Na+ current.
-
The peak current during the test pulse is measured and normalized to the maximum current obtained after the most hyperpolarizing pre-pulse.
-
The normalized current is plotted against the pre-pulse potential, and the curve is fitted with a Boltzmann function to determine the half-maximal inactivation voltage (V1/2) and the slope factor (k).
-
Signaling Pathways and Logical Relationships
The following diagrams, generated using the DOT language for Graphviz, illustrate the distinct mechanisms of action of DMLB and classical Na+ channel agonists.
Caption: Modulation of Na+ Channel Gating States.
Caption: Downstream Effects on Cardiac Action Potential.
Conclusion
This compound represents a novel class of Na+ channel agonist with a distinct mechanism of action compared to classical agonists. By slowing Na+ current inactivation without inducing a persistent current and causing a depolarizing shift in activation, DMLB prolongs the cardiac action potential duration without the proarrhythmic risk of EADs observed with many other Na+ channel activators. This unique profile suggests that DMLB could be a promising candidate for further investigation as a cardiotonic agent with an improved safety profile. However, more direct comparative studies under standardized conditions are needed to fully elucidate its therapeutic potential relative to existing compounds.
References
- 1. A novel Na+ channel agonist, this compound, slows Na+ current inactivation and increases action potential duration in isolated rat ventricular myocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Cardiac Sodium Channel Safety Profile of Cenobamate at Therapeutic Concentrations: In Vitro Analyses - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ahajournals.org [ahajournals.org]
- 4. Proarrhythmic response to sodium channel blockade. Theoretical model and numerical experiments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Aconitum sp. alkaloids: the modulation of voltage-dependent Na+ channels, toxicity and antinociceptive properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Gating and selectivity of aconitine-modified sodium channels in neuroblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Inhibition of Sodium Ion Channel Function with Truncated Forms of Batrachotoxin - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A Na+ channel agonist: a potential cardiotonic agent with a novel mechanism? - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A novel Na+ channel agonist, this compound, slows Na+ current inactivation and increases action potential duration in isolated rat ventricular myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Veratridine-Induced Oscillations in Nav 1.7 but Not Nav 1.5 Sodium Channels Are Revealed by Membrane Potential Sensitive Dye - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ss.bjmu.edu.cn [ss.bjmu.edu.cn]
- 12. Aconitine in Synergistic, Additive and Antagonistic Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Differential Effects of Modified Batrachotoxins on Voltage-gated Sodium Channel Fast and Slow Inactivation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. 8t6l - Cryo-EM structure of rat cardiac sodium channel NaV1.5 with batrachotoxin analog BTX-B - Summary - Protein Data Bank Japan [pdbj.org]
- 15. rcsb.org [rcsb.org]
- 16. researchgate.net [researchgate.net]
- 17. Brevetoxin versus Brevenal Modulation of Human Nav1 Channels - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Distinct sites regulating grayanotoxin binding and unbinding to D4S6 of Na(v)1.4 sodium channel as revealed by improved estimation of toxin sensitivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Brevetoxin - Wikipedia [en.wikipedia.org]
Comparative Analysis of Pharmacological Therapies for Brugada Syndrome: A Review of Quinidine
A comprehensive review of quinidine for the management of Brugada Syndrome, including its mechanism of action, clinical efficacy, and experimental data. An equivalent analysis for dmLSB could not be conducted due to the absence of identifiable public-domain information for a compound with this designation in the context of Brugada Syndrome treatment.
Introduction
Brugada syndrome is an inherited cardiac channelopathy that elevates the risk of sudden cardiac death due to malignant ventricular arrhythmias. The electrocardiogram (ECG) in patients with Brugada syndrome is characterized by a distinctive coved-type ST-segment elevation in the right precordial leads. While implantable cardioverter-defibrillators (ICDs) are the primary therapy for high-risk individuals, pharmacological management plays a crucial role in suppressing arrhythmias and is a key area of ongoing research. This guide provides a detailed analysis of quinidine, a well-established antiarrhythmic agent used in the management of Brugada syndrome.
Quinidine for Brugada Syndrome
Quinidine, a class IA antiarrhythmic drug, has been extensively studied and is considered a valuable therapeutic option for patients with Brugada syndrome, particularly for those with a history of arrhythmic storms or as an adjunct to ICD therapy.[1]
Mechanism of Action
The therapeutic effect of quinidine in Brugada syndrome is primarily attributed to its ability to block the transient outward potassium current (Ito).[2][3] In Brugada syndrome, a reduction in the cardiac sodium current (INa) due to genetic mutations is a common underlying pathology.[4] This reduced inward current, combined with a prominent Ito in the right ventricular epicardium, leads to a significant outward shift in the net ion current during the early phases of the action potential. This imbalance creates a transmural voltage gradient, resulting in the characteristic ST-segment elevation and predisposing to phase 2 reentry, which can trigger ventricular tachycardia and fibrillation.[3]
Quinidine's inhibition of the Ito current helps to restore the balance of inward and outward currents during the early phases of the cardiac action potential.[2][3] This effect counteracts the pathological changes seen in Brugada syndrome, leading to a normalization of the ST-segment and a reduction in the transmural voltage gradient, thereby suppressing arrhythmogenesis.[2] Additionally, quinidine also blocks the rapid sodium current (INa) and several other potassium currents (IKr, IKs, IK1), and has vagolytic effects through muscarinic receptor blockade.[3][5]
Signaling Pathway and Mechanism of Action of Quinidine in Brugada Syndrome
Caption: Mechanism of Quinidine in Brugada Syndrome.
Quantitative Data on Quinidine Efficacy
The following table summarizes key quantitative data from clinical studies on the efficacy of quinidine in patients with Brugada syndrome.
| Parameter | Study Population | Quinidine Dosage | Key Findings | Reference |
| Prevention of VF Induction | 25 high-risk patients (symptomatic and asymptomatic) | Mean dose: 1483±240 mg/day (bisulfate) | Quinidine prevented VF induction in 22 of 25 patients (88%). | [6] |
| Long-term Arrhythmic Events | 19 patients treated long-term | 6 to 219 months of treatment | None of the patients had an arrhythmic event. | [6] |
| Suppression of VF Induction | 29 asymptomatic patients with inducible VF | 600 to 900 mg/day (hydroquinidine) | Suppressed VF induction in 22 of 29 patients (76%). | [2] |
| Prevention of VA Recurrence (low dose) | 6 men with ICDs and recurrent VA | ≤600 mg/day (sulfate or hydroquinidine) | Prevented recurrence of VA in all patients during a median follow-up of 4 years. | [7] |
| Effect on QTc Interval | 23 patients | Not specified | QTc interval significantly increased by a mean of 15.8% (from 410±24 to 475±32 ms). | [2] |
Experimental Protocols
Electrophysiological Study for a Provocative Drug Test
A common experimental protocol to diagnose Brugada syndrome and assess the efficacy of a drug like quinidine involves a provocative drug test with a sodium channel blocker, followed by an assessment of the drug's ability to prevent ventricular fibrillation induction.
Objective: To unmask the characteristic Type 1 Brugada ECG pattern in susceptible individuals and to evaluate the protective effect of a therapeutic agent.
Methodology:
-
Baseline ECG: A 12-lead ECG is recorded at baseline.
-
Drug Challenge: A Class I antiarrhythmic drug (e.g., ajmaline, flecainide, or procainamide) is administered intravenously.[8]
-
ECG Monitoring: Continuous 12-lead ECG monitoring is performed during and after the drug infusion to observe for the development of a Type 1 Brugada pattern (coved-type ST-segment elevation ≥2 mm in ≥1 right precordial lead).[8]
-
Programmed Electrical Stimulation (PES): After the drug challenge, PES is performed to assess the inducibility of ventricular arrhythmias. This typically involves the delivery of programmed electrical stimuli to the right ventricle at different cycle lengths and coupling intervals.
-
Therapeutic Intervention: If ventricular fibrillation (VF) is inducible, a therapeutic agent such as quinidine is administered.
-
Repeat PES: After a sufficient time for the therapeutic drug to take effect, PES is repeated to determine if the drug has rendered VF non-inducible.
Experimental Workflow for Drug Efficacy Evaluation
Caption: Experimental Workflow for Drug Efficacy in Brugada Syndrome.
Side Effects and Limitations of Quinidine
Despite its efficacy, quinidine is associated with a notable incidence of side effects, which can lead to discontinuation of the drug. In one study, side effects were reported in 36% of patients.[6] Common side effects include gastrointestinal issues, and more serious proarrhythmic effects such as QT interval prolongation and torsades de pointes can occur.[5] Due to these potential adverse effects, careful patient monitoring is essential.
Other Therapeutic Strategies for Brugada Syndrome
While quinidine is a cornerstone of pharmacological therapy, other treatments are also utilized and under investigation:
-
Isoproterenol: A beta-adrenergic agonist that can be used to manage arrhythmic storms in the acute setting.
-
Cilostazol: A phosphodiesterase III inhibitor that has shown some promise in preventing arrhythmias.
-
Bepridil and Wenxin Keli: Other agents with Ito blocking properties that have been explored.[3]
-
Epicardial Ablation: A newer, non-pharmacological approach that involves ablating the arrhythmogenic substrate in the right ventricular outflow tract has shown promising results in reducing arrhythmia burden.[1]
Conclusion
Quinidine remains a significant pharmacological tool in the management of Brugada syndrome, primarily through its Ito blocking mechanism that counteracts the underlying electrophysiological abnormalities. Clinical data support its efficacy in preventing ventricular fibrillation. However, its use is tempered by a considerable side effect profile. The development of novel therapeutic agents with more favorable safety profiles and the advancement of non-pharmacological approaches like epicardial ablation are active areas of research aimed at improving outcomes for patients with this life-threatening condition. A comparative analysis with "dmLSB" was not possible as no publicly available scientific literature or clinical trial information could be identified for a compound with this name in the context of Brugada syndrome.
References
- 1. ahajournals.org [ahajournals.org]
- 2. Novel Therapeutic Strategies for the Management of Ventricular Arrhythmias Associated with the Brugada Syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Novel Therapeutic Strategies for the Management of Ventricular Arrhythmias Associated with the Brugada Syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Drug-induced Brugada syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Recent advances in the treatment of Brugada syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pharmacological Therapy in Brugada Syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Drug-induced Brugada syndrome: Clinical characteristics and risk factors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ClinConnect | Brugada Syndrome (BrS) [clinconnect.io]
A Cross-Species Comparative Analysis of Dimethyl Lithospermate B Efficacy
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the efficacy of Dimethyl lithospermate B (DMLB), a derivative of a traditional Chinese herbal remedy, across different preclinical species. The data presented herein is collated from published experimental studies and aims to offer an objective overview of DMLB's pharmacological effects and mechanisms of action.
Cardiovascular Efficacy: A Tale of Two Species
This compound has been primarily investigated for its effects on cardiac electrophysiology, demonstrating notable efficacy as a sodium channel agonist. The primary mechanism of action involves the slowing of the inactivation of the voltage-gated sodium current (INa), which leads to an increase in the duration of the action potential.[1][2] This has shown promise in animal models of cardiac arrhythmias, particularly Brugada syndrome.[3][4][5][6]
Quantitative Comparison of Cardiovascular Effects
The following table summarizes the key quantitative findings from studies conducted in isolated rat ventricular myocytes and canine cardiac tissue preparations.
| Species/Model | Parameter | Control | DMLB Treatment | Concentration | Reference |
| Rat (Isolated Ventricular Myocytes) | Action Potential Duration (APD90) | 58.8 ± 12.1 ms | 202.3 ± 9.5 ms | 20 µM | [1][2] |
| Canine (Arterially Perfused RV Wedge) | Epicardial Dispersion of Repolarization (EDR) | 107.0 ± 54.8 ms | 12.4 ± 18.1 ms | 10 µmol/L | [4][5] |
| Canine (Arterially Perfused RV Wedge) | Transmural Dispersion of Repolarization (TDR) | 82.2 ± 37.4 ms | 24.4 ± 26.7 ms | 10 µmol/L | [4][5] |
Exploring Broader Therapeutic Potential: Insights from a Related Compound in Rodents
While direct cross-species comparisons for DMLB in other therapeutic areas are limited, studies on the closely related compound, Magnesium lithospermate B (MLB), in rats provide valuable insights into its potential broader efficacy. These studies highlight neuroprotective, metabolic, anti-inflammatory, and antidepressant-like effects.
Summary of Magnesium Lithospermate B (MLB) Efficacy in Rats
| Therapeutic Area | Model | Key Findings | Reference |
| Neuroprotection | Cerebral Ischemia/Reperfusion | Reduced neurological deficit scores, brain water content, and cerebral infarct zones. | [7] |
| Metabolic Syndrome | High-Fat Diet-Induced | Alleviated weight gain, epididymal fat accumulation, and improved blood lipid and glucose metabolism. | [8] |
| Cardioprotection | Myocardial Ischemia/Reperfusion | Reduced infarct size and blood lactate dehydrogenase levels through inhibition of TAB1–p38 apoptosis signaling and anti-inflammatory effects. | [9][10] |
| Antidepressant | Chronic Unpredictable Stress | Exerted antidepressant-like effects, potentially by regulating the expression of NF-κB and IκB-α. | [11] |
Experimental Protocols
In Vitro Electrophysiology in Rat Ventricular Myocytes
Ventricular myocytes were isolated from adult rat hearts. The whole-cell patch-clamp technique was used to record action potentials and ionic currents.[1][2] Action potential duration at 90% repolarization (APD90) was measured before and after the application of DMLB. To study the effect on the sodium current (INa), voltage-clamp protocols were employed to measure the peak and late sodium currents, as well as the kinetics of inactivation.[1][2]
Ex Vivo Canine Right Ventricular Wedge Preparation
The Brugada syndrome phenotype was pharmacologically induced in arterially perfused right ventricular wedge preparations from canine hearts.[3][4][5] Transmembrane action potentials from the epicardium and endocardium, along with a transmural electrocardiogram, were recorded simultaneously. Epicardial and transmural dispersion of repolarization (EDR and TDR) were measured before and after perfusion with DMLB to assess its anti-arrhythmic effects.[3][4][5]
Signaling Pathways and Mechanisms of Action
DMLB's Modulation of the Cardiac Sodium Channel
The primary mechanism of DMLB's anti-arrhythmic effect is its direct interaction with the voltage-gated sodium channel (Nav1.5). By slowing the inactivation phase of the sodium current, DMLB increases the net inward current during the early phases of the cardiac action potential. This helps to maintain the action potential dome in cardiomyocytes, thereby preventing the electrophysiological substrate for re-entrant arrhythmias seen in conditions like Brugada syndrome.[1][2][3][4][5][6]
Caption: Mechanism of DMLB's anti-arrhythmic action.
Putative Signaling Pathways of MLB in Rats
Based on studies with MLB, the therapeutic effects in different disease models are mediated by distinct signaling pathways. In the context of myocardial ischemia/reperfusion, MLB has been shown to inhibit the TAB1-p38 apoptosis signaling pathway.[9] In models of stress-induced depression, MLB appears to exert its effects through the regulation of the NF-κB signaling pathway.[11]
Caption: Putative signaling pathways of MLB in different therapeutic areas.
Experimental Workflow for Preclinical Evaluation
The following diagram illustrates a general workflow for the preclinical evaluation of a compound like DMLB, from in vitro characterization to in vivo efficacy studies.
Caption: General experimental workflow for preclinical evaluation.
References
- 1. A novel Na+ channel agonist, this compound, slows Na+ current inactivation and increases action potential duration in isolated rat ventricular myocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A novel Na+ channel agonist, this compound, slows Na+ current inactivation and increases action potential duration in isolated rat ventricular myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound, an Extract of Danshen, Suppresses Arrhythmogenesis Associated With the Brugada Syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ahajournals.org [ahajournals.org]
- 5. This compound, an extract of Danshen, suppresses arrhythmogenesis associated with the Brugada syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ahajournals.org [ahajournals.org]
- 7. The natural therapeutic magnesium lithospermate B potently provides neuroprotective effects on cerebral ischemia/reperfusion injury in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Therapeutic Effects of Lithospermate B Complexed with Mg2+ or Zn2+ on Metabolic Syndrome Induced in Rats Fed with High-Fat Diet - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Magnesium Lithospermate B Protects Cardiomyocytes from Ischemic Injury Via Inhibition of TAB1–p38 Apoptosis Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Magnesium lithospermate B reduces myocardial ischemia/reperfusion injury in rats via regulating the inflammation response - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Antidepressant-like effects of magnesium lithospermate B in a rat model of chronic unpredictable stress - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating the Cardioprotective Effects of dmLSB: A Comparative Guide
This guide provides a framework for researchers, scientists, and drug development professionals to validate the cardioprotective effects of a novel compound, dmLSB. It offers a comparative analysis of dmLSB's potential performance against established alternatives across various experimental models. The guide includes detailed methodologies for key experiments and visual representations of relevant signaling pathways and workflows to support robust data interpretation and decision-making.
Data Presentation: Comparative Efficacy of Cardioprotective Agents
The following tables are templates designed to summarize the quantitative data from in vitro, ex vivo, and in vivo studies. Researchers should populate these tables with their experimental data for dmLSB to facilitate a direct comparison with a standard positive control.
Table 1: In Vitro Cardioprotection in H9c2 Cardiomyocytes Subjected to Hypoxia/Reoxygenation
| Treatment Group | Cell Viability (%) | LDH Release (% of Maximum) | Caspase-3 Activity (Fold Change) |
| Vehicle Control | e.g., 100 ± 5 | e.g., 5 ± 1 | e.g., 1.0 ± 0.1 |
| Hypoxia/Reoxygenation (H/R) | e.g., 52 ± 6 | e.g., 85 ± 7 | e.g., 4.2 ± 0.5 |
| dmLSB (Test Concentrations) | Data for dmLSB | Data for dmLSB | Data for dmLSB |
| Positive Control (e.g., Carvedilol) | e.g., 78 ± 5 | e.g., 30 ± 4 | e.g., 2.1 ± 0.3 |
Table 2: Ex Vivo Cardioprotection in Langendorff-Perfused Rat Hearts Subjected to Ischemia/Reperfusion
| Treatment Group | Infarct Size (% of Risk Area) | LVDP Recovery (%) | +dP/dt max (mmHg/s) | -dP/dt max (mmHg/s) |
| Vehicle Control | e.g., 55 ± 5 | e.g., 35 ± 4 | e.g., 1200 ± 150 | e.g., -800 ± 100 |
| dmLSB | Data for dmLSB | Data for dmLSB | Data for dmLSB | Data for dmLSB |
| Positive Control (e.g., Ischemic Preconditioning) | e.g., 25 ± 4 | e.g., 65 ± 6 | e.g., 2500 ± 200 | e.g., -1500 ± 150 |
Table 3: In Vivo Cardioprotection in a Mouse Model of Myocardial Infarction
| Treatment Group | Infarct Size (% of LV) | Ejection Fraction (%) | Fractional Shortening (%) | Cardiac Troponin I (ng/mL) |
| Sham Control | e.g., 0 | e.g., 60 ± 5 | e.g., 35 ± 4 | e.g., <0.01 |
| MI + Vehicle | e.g., 45 ± 5 | e.g., 30 ± 4 | e.g., 15 ± 3 | e.g., 15 ± 3 |
| MI + dmLSB | Data for dmLSB | Data for dmLSB | Data for dmLSB | Data for dmLSB |
| MI + Positive Control (e.g., Metoprolol) | e.g., 30 ± 4 | e.g., 45 ± 5 | e.g., 25 ± 3 | e.g., 8 ± 2 |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
In Vitro Model: Hypoxia/Reoxygenation in H9c2 Cardiomyocytes
-
Cell Culture: H9c2 rat cardiomyoblasts are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
Induction of Hypoxia/Reoxygenation (H/R) Injury:
-
Cells are seeded in 96-well plates.
-
The culture medium is replaced with a glucose-free, serum-free DMEM.
-
Cells are placed in a hypoxic chamber (1% O2, 5% CO2, 94% N2) for 6 hours.
-
Following hypoxia, the medium is replaced with normal culture medium, and cells are returned to a normoxic incubator (95% air, 5% CO2) for 2 hours for reoxygenation.
-
-
Treatment: dmLSB and a positive control (e.g., Carvedilol) are added to the culture medium at desired concentrations 1 hour prior to the hypoxic period and are present throughout hypoxia and reoxygenation.
-
Assessment of Cell Viability (MTT Assay):
-
MTT solution (5 mg/mL) is added to each well and incubated for 4 hours.
-
The formazan crystals are dissolved in DMSO.
-
Absorbance is measured at 570 nm.
-
-
Assessment of Cytotoxicity (LDH Assay): The release of lactate dehydrogenase (LDH) into the culture medium is a marker of cell membrane damage.[1][2][3]
-
Assessment of Apoptosis (Caspase-3 Activity Assay):
-
Cell lysates are prepared.
-
Caspase-3 activity is measured using a colorimetric or fluorometric assay kit according to the manufacturer's protocol.
-
Ex Vivo Model: Langendorff-Perfused Rat Heart
-
Heart Isolation and Perfusion:
-
Induction of Ischemia/Reperfusion (I/R) Injury:
-
After a stabilization period, global ischemia is induced by stopping the perfusion for 30 minutes.
-
This is followed by 120 minutes of reperfusion.
-
-
Treatment: dmLSB is included in the perfusion buffer before and/or during reperfusion. Ischemic preconditioning (brief cycles of ischemia and reperfusion before the sustained ischemic event) can serve as a positive control.[4]
-
Assessment of Cardiac Function:
-
Determination of Infarct Size (TTC Staining):
-
At the end of reperfusion, the heart is frozen and sliced.
-
The slices are incubated in 1% 2,3,5-triphenyltetrazolium chloride (TTC) solution at 37°C for 15-20 minutes.[7][8][9][10][11]
-
Viable tissue stains red, while the infarcted tissue remains pale.[7]
-
The areas of infarction and the total risk area are quantified using image analysis software.
-
In Vivo Model: Mouse Myocardial Infarction
-
Surgical Procedure:
-
Treatment: dmLSB or a positive control (e.g., a beta-blocker like metoprolol) is administered to the mice, for example, by oral gavage or intraperitoneal injection, starting before or immediately after the MI procedure and continued for a specified duration.
-
Assessment of Cardiac Function (Echocardiography):
-
Measurement of Infarct Size:
-
At the end of the study period, hearts are harvested, and infarct size is determined using TTC staining as described for the ex vivo model.
-
-
Biomarker Analysis (Cardiac Troponin I):
Mandatory Visualizations
The following diagrams illustrate key signaling pathways implicated in cardioprotection and a general experimental workflow.
References
- 1. A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time - PMC [pmc.ncbi.nlm.nih.gov]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. LDH Cytotoxicity Assay Kit | Cell Signaling Technology [cellsignal.com]
- 4. Langendorff heart - Wikipedia [en.wikipedia.org]
- 5. Langendorff vs. Working Heart Perfusion | Isolated Heart Systems | ADI [adinstruments.com]
- 6. The isolated perfused heart according to Langendorff technique--function--application - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Measuring infarct size by the tetrazolium method [southalabama.edu]
- 8. pubcompare.ai [pubcompare.ai]
- 9. An optimized triphenyltetrazolium chloride method for identification of cerebral infarcts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Abstract 711 Reliable and precise determination of infarct size in the mouse heart with microscopic TTC imaging [dgk.org]
- 11. researchgate.net [researchgate.net]
- 12. Frontiers | Novel protocol to establish the myocardial infarction model in rats using a combination of medetomidine-midazolam-butorphanol (MMB) and atipamezole [frontiersin.org]
- 13. Guidelines for in vivo mouse models of myocardial infarction - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Novel protocol to establish the myocardial infarction model in rats using a combination of medetomidine-midazolam-butorphanol (MMB) and atipamezole - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. Frontiers | Echocardiography protocol: A tool for infrequently used parameters in mice [frontiersin.org]
- 17. researchgate.net [researchgate.net]
- 18. journals.physiology.org [journals.physiology.org]
- 19. Echocardiographic Assessment of Cardiac Function in Mouse Models of Heart Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Prognostic Value of Troponin I for Infarct Size to Improve Preclinical Myocardial Infarction Small Animal Models - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Biochemical Cardiac Markers--Cardiac Troponin I - WSAVA2005 - VIN [vin.com]
- 22. researchgate.net [researchgate.net]
- 23. researchgate.net [researchgate.net]
- 24. veterinaryworld.org [veterinaryworld.org]
A Comparative Guide to the Extraction of Dimethyl Lithospermate B Analogs from Salvia miltiorrhiza
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of various methods for the extraction of Lithospermic acid B (LAB), a close structural analog of Dimethyl lithospermate B, from the roots of Salvia miltiorrhiza (Danshen). The selection of an appropriate extraction method is critical in drug discovery and development to ensure optimal yield, purity, and cost-effectiveness. This document outlines the experimental protocols and performance data associated with conventional and modern extraction techniques, offering a basis for informed methodological decisions.
Comparative Analysis of Extraction Methodologies
The efficiency and outcome of the extraction of Lithospermic acid B are significantly influenced by the chosen methodology. This section presents a summary of quantitative data for different extraction techniques. Due to the limited availability of direct comparative studies on this compound, data for its parent compound, Lithospermic acid B, is presented as a reliable proxy.
| Extraction Method | Solvent System | Extraction Time | Yield/Recovery | Purity | Key Advantages |
| Conventional Solvent Extraction (Ethanol Reflux) | 60% Ethanol (v/v) at pH 2.0 | 60 minutes | 82.0% recovery (crude extract) | 5.3% (crude extract) | Simple, inexpensive, and readily scalable. |
| Aqueous Two-Phase System (ATPS) | n-butyl alcohol/KH2PO4 (39.1%/22.6% w/w) | Not Specified | 99.8% recovery (from crude extract) | 70.5% | High recovery and purity, effective for purification.[1] |
| Microwave-Assisted Extraction (MAE) | Water | 26 minutes | - | - | Reduced extraction time and solvent consumption. |
| Supercritical Fluid Extraction (SFE) | Supercritical CO2 with 5% (95% Ethanol) | 60 minutes | - | - | Environmentally friendly ("green") solvent, high selectivity.[2] |
| Ultrasound-Assisted Aqueous Two-Phase Extraction | Ammonium sulfate/ethanol | 42.2 minutes | 42.49 mg/g | 55.28% | Efficient extraction and purification in a single step. |
Note: The yields and purities reported are highly dependent on the initial concentration of the target compound in the plant material and the specific experimental conditions. Direct comparison between studies should be made with caution.
Experimental Protocols
Detailed methodologies are crucial for the replication and adaptation of extraction processes. The following sections provide the experimental protocols for the key methods discussed.
Conventional Solvent Extraction (Ethanol Reflux)
This traditional method involves the use of organic solvents and heat to extract the desired compounds.
Protocol:
-
Powdered Danshen root (1 kg) is mixed with 5 L of 60% ethanol (v/v) adjusted to pH 2.0.[1]
-
The mixture is boiled for 60 minutes.[1]
-
The process is repeated with a fresh 5 L of the solvent mixture.[1]
-
The combined filtrates are concentrated under vacuum at 40°C to remove the ethanol.[1]
-
The resulting crude aqueous extract is then freeze-dried to obtain the final product.[1]
Aqueous Two-Phase System (ATPS) Extraction
ATPS is a liquid-liquid extraction technique that partitions solutes between two immiscible aqueous phases, offering a gentle and effective purification method.
Protocol:
-
A crude extract of Danshen is prepared as described in the conventional solvent extraction method.
-
An aqueous two-phase system is prepared with 39.1% (w/w) n-butyl alcohol and 22.6% (w/w) KH2PO4.[1]
-
The crude extract is added to the ATPS at a solvent-to-solid ratio of 10.[1]
-
The system is thoroughly mixed and then allowed to separate into two phases.
-
The upper phase, enriched with Lithospermic acid B, is collected for further processing.[1]
Microwave-Assisted Extraction (MAE)
MAE utilizes microwave energy to heat the solvent and plant matrix, accelerating the extraction process.
Protocol: While a specific protocol for Lithospermic acid B was not detailed in the searched literature, a general procedure for phenolic acids from Salvia miltiorrhiza is as follows:
-
Powdered Danshen root is mixed with a suitable solvent (e.g., water or ethanol).
-
The mixture is subjected to microwave irradiation in a specialized extractor.
-
Optimized conditions from a study on similar compounds involved an extraction time of 26 minutes with water as the solvent.
-
After extraction, the mixture is filtered, and the solvent is evaporated to yield the extract.
Supercritical Fluid Extraction (SFE)
SFE employs a supercritical fluid, typically carbon dioxide, as the extraction solvent. The properties of the supercritical fluid can be tuned by altering pressure and temperature to achieve high selectivity.
Protocol: A specific protocol for Lithospermic acid B was not available in the search results. However, a general method for phenolic acids from Salvia miltiorrhiza is described:
-
Ground Danshen root is packed into an extraction vessel.
-
Supercritical CO2, modified with a co-solvent such as 5% of 95% ethanol, is passed through the vessel.[2]
-
The extraction is performed at optimized conditions, for instance, 40 MPa and 60°C for 60 minutes.[2]
-
The extract is collected by depressurizing the fluid, which causes the CO2 to vaporize and the extracted compounds to precipitate.[2]
Ultrasound-Assisted Aqueous Two-Phase Extraction
This method combines the principles of ATPS with the application of ultrasonic waves to enhance extraction efficiency.
Protocol:
-
An ammonium sulfate/ethanol aqueous two-phase system is prepared.
-
Powdered Danshen root is added to the ATPS.
-
The mixture is subjected to ultrasonication at an optimized power (e.g., 572.1 W) and duration (e.g., 42.2 minutes).
-
The phases are separated, and the phase containing the target compound is collected for further purification.
Visualizing the Extraction Workflow
To better understand the sequence of steps in these extraction processes, the following diagrams illustrate the general workflows.
Caption: Generalized workflows for conventional and modern extraction methods.
Signaling Pathway of Lithospermic Acid B's Biological Activity
While the extraction method is a critical upstream process, understanding the downstream biological activity of the extracted compound is paramount for drug development. Lithospermic acid B has been shown to exert its effects through various signaling pathways. The diagram below illustrates a simplified representation of one such pathway.
Caption: Simplified antioxidant signaling pathway of Lithospermic Acid B.
Conclusion
The choice of an extraction method for this compound or its analogs from Salvia miltiorrhiza involves a trade-off between yield, purity, cost, and environmental impact. Conventional methods like ethanol reflux are simple and scalable but may offer lower purity in the initial extract. Modern techniques such as MAE, SFE, and UAE, particularly when combined with methods like ATPS, can provide higher yields and purities in shorter times with reduced solvent consumption. The data and protocols presented in this guide are intended to assist researchers in selecting the most appropriate method for their specific research and development needs. Further optimization will likely be necessary to achieve the desired outcomes for any given application.
References
A Comparative Guide to the Efficacy of a Novel Scutellarein Derivative and Standard Antiarrhythmic Drugs
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: The compound "dmLSB" as specified in the topic query could not be definitively identified in the current scientific literature. Therefore, this guide presents a comparative analysis of a promising novel antiarrhythmic agent, the scutellarein derivative 10e , against standard antiarrhythmic drugs. Scutellarein and its derivatives, like lignostilbenes, are polyphenolic compounds and represent an active area of cardiovascular research.
This guide provides an objective comparison of the antiarrhythmic efficacy of the scutellarein derivative 10e and standard antiarrhythmic drugs, supported by experimental data. Detailed methodologies for key preclinical arrhythmia models are also presented.
Quantitative Efficacy Data
The following tables summarize the quantitative efficacy of the scutellarein derivative 10e in preclinical arrhythmia models and the clinical efficacy of standard antiarrhythmic drugs for various types of arrhythmias.
Table 1: Efficacy of Scutellarein Derivative 10e in Preclinical Arrhythmia Models
| Parameter | Barium Chloride-Induced Arrhythmia | Aconitine-Induced Arrhythmia |
| Recovery Rate | Not explicitly stated as a percentage, but all 22 tested derivatives, including 10e, demonstrated antiarrhythmic activity. | All tested derivatives showed a protective effect. |
| Time to Onset of Action | Shorter than the parent compound scutellarein[1]. | Not explicitly stated. |
| Duration of Efficacy | Longer than the parent compound scutellarein[1]. | Not explicitly stated. |
| Effect on ECG Parameters | Normalized HR, RR, QRS, QT, and QTc intervals, as well as P/T wave amplitudes[2]. | Increased the cumulative dosage of aconitine required to induce ventricular premature beats (VP), ventricular tachycardia (VT), ventricular fibrillation (VF), and cardiac arrest (CA)[2]. |
Table 2: Clinical Efficacy of Standard Antiarrhythmic Drugs
| Drug (Vaughan Williams Class) | Arrhythmia Type | Efficacy Endpoint | Reported Efficacy Rate |
| Amiodarone (Class III) | Atrial Fibrillation (AF) | Conversion to Sinus Rhythm (Oral) | 34.04% (vs. 0% placebo)[3] |
| Atrial Fibrillation (AF) | Maintenance of Sinus Rhythm (1 year) | ~65-75%[4] | |
| Flecainide (Class Ic) | Atrial Fibrillation (AF) | Conversion to Sinus Rhythm (Oral) | 40.6%[5] |
| Atrial Fibrillation (AF) | Conversion to Sinus Rhythm (Inhaled, 90 mins) | 46.9%[6] | |
| Atrial Fibrillation (AF) | Symptomatic Control (12 months) | 61.8%[7] | |
| Sotalol (Class III) | Ventricular Arrhythmias | Suppression of Ventricular Premature Complexes (VPCs) | 75% (low-dose) to 88% (high-dose) reduction[8] |
| Ventricular Tachycardia (VT)/Ventricular Fibrillation (VF) | Suppression of Inducible VT/VF | 24%[9] | |
| Diltiazem (Class IV) | Supraventricular Tachycardia (SVT) | Termination of SVT (Intravenous) | 86% (vs. 19% placebo)[10] |
| Supraventricular Tachycardia (SVT) | Conversion to Sinus Rhythm (Intravenous) | 84-100% (dose-dependent)[11] |
Experimental Protocols
Detailed methodologies for the preclinical arrhythmia models used to evaluate the scutellarein derivative 10e are described below.
Barium Chloride-Induced Arrhythmia Model in Rats
This model is used to screen for drugs that can prevent or terminate ventricular arrhythmias.
-
Animal Model: Male Sprague-Dawley rats are commonly used.
-
Anesthesia: Animals are anesthetized, typically with an agent like urethane administered intraperitoneally.
-
ECG Monitoring: Needle electrodes are inserted subcutaneously to record a standard Lead II electrocardiogram (ECG). A baseline ECG is recorded for a specified period.
-
Arrhythmia Induction: A solution of barium chloride (e.g., 20 mg/kg) is administered intravenously (e.g., via the jugular vein) to induce ventricular arrhythmias, which can include ventricular tachycardia and fibrillation[12].
-
Drug Administration:
-
Prophylactic Protocol: The test compound (e.g., scutellarein derivative 10e) is administered intravenously a set time before the barium chloride challenge.
-
Therapeutic Protocol: The test compound is administered after the onset of stable arrhythmia induced by barium chloride.
-
-
Efficacy Evaluation: The primary endpoints are the prevention of arrhythmia onset, the time taken to restore normal sinus rhythm after arrhythmia induction, and the duration of the antiarrhythmic effect[1]. Changes in ECG parameters (heart rate, QRS duration, QT interval) are also monitored.
Aconitine-Induced Arrhythmia Model in Rats
This model is used to assess the efficacy of drugs against arrhythmias caused by the activation of sodium channels.
-
Animal Model: Wistar or Sprague-Dawley rats are suitable for this model.
-
Anesthesia and ECG: Similar to the barium chloride model, animals are anesthetized and instrumented for continuous ECG monitoring.
-
Arrhythmia Induction: Aconitine is infused intravenously at a constant rate (e.g., 5 µg/kg/min)[13]. Aconitine activates sodium channels, leading to a cascade of events including ventricular premature beats, ventricular tachycardia, and ventricular fibrillation[14].
-
Drug Administration: The test compound is typically administered prophylactically before the start of the aconitine infusion.
-
Efficacy Evaluation: Efficacy is determined by measuring the cumulative dose of aconitine required to induce specific arrhythmia endpoints (e.g., the first ventricular premature beat, a bout of ventricular tachycardia, or the onset of ventricular fibrillation)[15]. A higher required dose of aconitine in the presence of the test drug indicates a protective effect.
Visualizations
Signaling Pathways and Experimental Workflow
The following diagrams, generated using Graphviz, illustrate the potential signaling pathway for the antiarrhythmic action of scutellarin (the parent compound of derivative 10e) and a general experimental workflow for evaluating the efficacy of a novel antiarrhythmic agent.
Caption: Potential signaling pathways for scutellarin's antiarrhythmic effects.
Caption: General experimental workflow for antiarrhythmic drug development.
References
- 1. Synthesis and In Vivo Antiarrhythmic Activity Evaluation of Novel Scutellarein Analogues as Voltage-Gated Nav1.5 and Cav1.2 Channels Blockers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and in vivo antiarrhythmic activity evaluation of novel scutellarein analogues as voltage-gated Nav1.5 and Cav1.2 channels blockers | PolyU Institutional Research Archive [ira.lib.polyu.edu.hk]
- 3. Efficacy of amiodarone for the termination of chronic atrial fibrillation and maintenance of normal sinus rhythm: a prospective, multicenter, randomized, controlled, double blind trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. droracle.ai [droracle.ai]
- 5. academic.oup.com [academic.oup.com]
- 6. Orally Inhaled Flecainide for Conversion of AF to Sinus Rhythm - American College of Cardiology [acc.org]
- 7. Orally Inhaled Flecainide for Conversion of Atrial Fibrillation to Sinus Rhythm: INSTANT Phase 2 Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Effectiveness of sotalol for therapy of complex ventricular arrhythmias and comparisons with placebo and class I antiarrhythmic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Usefulness of sotalol in suppressing ventricular tachycardia or ventricular fibrillation in patients with healed myocardial infarcts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Intravenous diltiazem for termination of reentrant supraventricular tachycardia: a placebo-controlled, randomized, double-blind, multicenter study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Acute conversion of paroxysmal supraventricular tachycardia with intravenous diltiazem. IV Diltiazem Study Group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. alliedacademies.org [alliedacademies.org]
- 13. Methods for ECG Evaluation of Indicators of Cardiac Risk, and Susceptibility to Aconitine-induced Arrhythmias in Rats Following Status Epilepticus - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Aconitine-induced Ca2+ overload causes arrhythmia and triggers apoptosis through p38 MAPK signaling pathway in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. spandidos-publications.com [spandidos-publications.com]
A Comparative Analysis of Dimethyl Lithospermate B and Novel Ion Channel Modulators
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive benchmark of Dimethyl lithospermate B (dmLSB), a naturally derived sodium channel agonist, against a selection of novel, subtype-selective ion channel modulators currently under investigation for various therapeutic applications. This document aims to offer an objective comparison of their pharmacological profiles, supported by available experimental data, to inform future research and drug development efforts.
Executive Summary
This compound, a component of the medicinal herb Salvia miltiorrhiza (Danshen), has been identified as a selective agonist of voltage-gated sodium (Na+) channels. Its unique mechanism of slowing Na+ current inactivation without inducing proarrhythmic afterdepolarizations has positioned it as a compound of interest, particularly for cardiac channelopathies like Brugada syndrome. However, the landscape of ion channel modulation is rapidly evolving, with new agents demonstrating high potency and subtype selectivity for a range of ion channels, offering targeted therapeutic potential for conditions such as chronic pain, epilepsy, and cystic fibrosis.
This guide compares the electrophysiological effects and selectivity of dmLSB with three distinct classes of novel ion channel modulators:
-
Nav1.7 Inhibitors: Represented by PF-05089771, these compounds are being investigated as non-opioid analgesics by selectively targeting the Nav1.7 channel, which is crucial for pain signaling[1].
-
KCNQ2/3 Openers: Exemplified by XEN1101, these molecules are in development for epilepsy and other neuronal hyperexcitability disorders by enhancing the activity of specific potassium channels, leading to neuronal hyperpolarization.
-
CFTR Modulators: Including the corrector elexacaftor, these agents are transforming the treatment of cystic fibrosis by targeting the underlying protein defect, restoring its function as a chloride channel.
Comparative Pharmacological Data
The following tables summarize the available quantitative data for this compound and the selected novel ion channel modulators. It is important to note that direct comparative studies are limited, and the data presented here are compiled from individual research publications.
| Compound | Target(s) | Mechanism of Action | Potency (EC50 / IC50) | Cell Type / System | Key Findings |
| This compound (dmLSB) | Voltage-Gated Sodium (Na+) Channels | Agonist; slows inactivation of the Na+ current | EC50: 20 µM (for slowing of INa) | Isolated rat ventricular myocytes | Prolongs action potential duration without inducing early afterdepolarizations. |
| PF-05089771 | Nav1.7 | Inhibitor; state-dependent blocker | IC50: 11 nM (hNav1.7) | HEK293 cells expressing human Nav1.7 | >1000-fold selectivity over Nav1.5 and Nav1.8.[1] |
| XEN1101 | KCNQ2/3 (Kv7.2/7.3) | Opener (Positive Allosteric Modulator) | EC50: 27 nM | HEK cells expressing Kv7.2/7.3 | ~4-fold selectivity over Kv7.3/7.5 and Kv7.4; >100-fold over other ion channels. |
| Elexacaftor | Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) | Corrector and Potentiator | N/A (acts in combination) | Primary human bronchial epithelial cells | Part of a highly effective triple-combination therapy (Trikafta) that significantly improves CFTR function. |
Table 1: Overview of Pharmacodynamic Properties
| Compound | Primary Target | Selectivity Profile |
| This compound (dmLSB) | Na+ Channels | Selective for Na+ channels over K+ and Ca2+ channels. Subtype selectivity across Nav channels (e.g., Nav1.5, Nav1.7, Nav1.8) has not been reported. |
| PF-05089771 | Nav1.7 | Highly selective for Nav1.7. IC50s for other Nav subtypes: >10-fold for Nav1.2, >900-fold for Nav1.3 and Nav1.4, and >1000-fold for Nav1.5 and Nav1.8.[1] |
| XEN1101 | KCNQ2/3 | Selective for Kv7.2/7.3. EC50 for Kv7.3/7.5 is 94 nM and for Kv7.4 is 113 nM. |
| Elexacaftor | CFTR | Specific for the CFTR protein; its clinical efficacy is tied to specific CFTR mutations. |
Table 2: Selectivity Profiles of Ion Channel Modulators
Experimental Protocols
The characterization of these ion channel modulators predominantly relies on the whole-cell patch-clamp electrophysiology technique. Below is a generalized protocol representative of the methodology used in the cited studies.
Whole-Cell Patch-Clamp Electrophysiology for Ion Channel Characterization
This protocol describes the measurement of ionic currents through voltage-gated sodium, potassium, or CFTR channels expressed in a heterologous system (e.g., HEK293 cells) or in primary cells (e.g., cardiomyocytes).
I. Cell Preparation:
-
Cells expressing the ion channel of interest are cultured on glass coverslips.
-
For experiments, a coverslip is transferred to a recording chamber on the stage of an inverted microscope and continuously perfused with an external solution.
II. Pipette and Solutions:
-
Recording pipettes are fabricated from borosilicate glass capillaries using a micropipette puller to achieve a resistance of 2-5 MΩ when filled with the internal solution.
-
External Solution (Example for Nav1.x): Contains (in mM): 140 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, and 10 glucose, with the pH adjusted to 7.4 with NaOH.
-
Internal Solution (Example for Nav1.x): Contains (in mM): 140 CsF, 10 NaCl, 1 EGTA, and 10 HEPES, with the pH adjusted to 7.3 with CsOH. Specific ion compositions are adjusted to isolate the current of interest (e.g., using Cs+ to block K+ channels when recording Na+ currents).
III. Recording Procedure:
-
The recording pipette is positioned onto the surface of a cell to form a high-resistance (>1 GΩ) seal (a "gigaseal").
-
The cell membrane under the pipette tip is ruptured by applying gentle suction to establish the whole-cell configuration, allowing electrical access to the cell's interior.
-
The cell is held at a specific holding potential (e.g., -120 mV for Nav channels) using a patch-clamp amplifier.
-
Voltage protocols are applied to elicit channel activity. For example, to measure Nav channel currents, a series of depolarizing voltage steps are applied to activate the channels.
-
Currents are recorded, filtered, and digitized for analysis.
IV. Data Analysis:
-
Peak current amplitudes, current-voltage (I-V) relationships, and parameters of channel gating (activation, inactivation, and recovery from inactivation) are analyzed.
-
To determine the potency of a modulator, concentration-response curves are generated by applying increasing concentrations of the compound and measuring the effect on the current. These curves are then fitted with an appropriate equation (e.g., the Hill equation) to determine the EC50 or IC50 value.
-
Selectivity is assessed by performing similar experiments on a panel of different ion channels.
Signaling Pathways and Mechanisms of Action
The following diagrams illustrate the mechanisms of action for this compound and the novel modulators.
Discussion and Future Directions
This comparative guide highlights the distinct pharmacological profiles of this compound and a new generation of ion channel modulators. While dmLSB shows promise as a modulator of cardiac sodium channels, its full potential and comparative standing are limited by the lack of data on its Nav channel subtype selectivity. Future research should prioritize the characterization of dmLSB against a panel of Nav subtypes to better understand its therapeutic window and potential off-target effects.
In contrast, novel modulators like PF-05089771, XEN1101, and elexacaftor demonstrate the power of subtype-selective and mechanism-based drug design. The high potency and selectivity of these compounds offer the potential for more targeted therapies with improved safety profiles.
For drug development professionals, the key takeaways are:
-
The Importance of Selectivity: The development of highly selective modulators is crucial for minimizing off-target effects and maximizing therapeutic efficacy.
-
Mechanism-Based Design: Understanding the detailed mechanism of action, including state-dependence and allosteric modulation, can lead to the discovery of novel and more effective compounds.
-
Translational Research: Bridging the gap between preclinical data and clinical efficacy remains a significant challenge, underscoring the need for robust translational models and biomarkers.
References
Safety Operating Guide
Proper Disposal of Dimethyl Lithospermate B: A Guide for Laboratory Professionals
For Immediate Reference: Key Disposal and Safety Information
This document provides essential guidance on the proper disposal procedures for Dimethyl lithospermate B, catering to researchers, scientists, and professionals in drug development. Adherence to these protocols is critical for ensuring laboratory safety and environmental compliance.
Summary of Disposal and Handling Parameters
| Parameter | Information | Source |
| Regulatory Compliance | Dispose of in accordance with all applicable country, federal, state, and local regulations. | [1] |
| Transport Classification | This substance is considered non-hazardous for transport. | [1] |
| Incompatible Materials | Avoid mixing with strong acids/alkalis and strong oxidizing/reducing agents. | [1] |
| Spill Containment | Absorb spills with inert, non-combustible material (e.g., diatomite, universal binders). | [1] |
| Personal Protective Equipment (PPE) | Wear appropriate protective clothing, gloves, and eye/face protection. | [1] |
| Storage | Keep container tightly sealed in a cool, well-ventilated area, away from direct sunlight and ignition sources. Recommended storage at -20°C, protected from light. | [1][2] |
Step-by-Step Disposal Protocol
The disposal of this compound should be approached with a clear understanding of its chemical properties and the associated safety measures. The following protocol outlines the necessary steps for its safe and compliant disposal.
1. Initial Assessment and Preparation:
- Consult Safety Data Sheet (SDS): Always review the most current SDS for this compound before handling or disposal.[1][3][4]
- Personal Protective Equipment (PPE): Equip yourself with standard laboratory PPE, including safety goggles, gloves, and a lab coat.
- Designated Waste Container: Use a clearly labeled, dedicated waste container for this compound waste. The container must be compatible with the chemical and securely sealed.
2. Handling and Segregation of Waste:
- Avoid Contamination: Do not mix this compound waste with incompatible materials such as strong acids, strong bases, or strong oxidizing and reducing agents.[1]
- Separate Waste Streams: Maintain separate waste containers for solid and liquid forms of this compound waste.
- Solid Waste: For solid this compound or materials contaminated with it (e.g., weighing paper, pipette tips), place them directly into the designated solid chemical waste container.
- Liquid Waste: For solutions containing this compound, pour the waste into the designated liquid chemical waste container. If the solvent is volatile, perform this action in a well-ventilated fume hood.
3. Spill and Contamination Cleanup:
- Immediate Action: In the event of a spill, evacuate non-essential personnel from the area.
- Containment: For liquid spills, absorb the material using a non-combustible absorbent like diatomite or a universal binder.[1] For solid spills, carefully sweep or scoop the material to avoid creating dust.
- Decontamination: Decontaminate the spill area and any affected equipment by wiping with a suitable solvent (e.g., alcohol), and dispose of the cleaning materials as chemical waste.[1]
- Disposal of Cleanup Materials: All materials used for cleanup, including absorbents and wipes, must be placed in the designated chemical waste container.
4. Final Disposal:
- Engage a Licensed Waste Disposal Service: The ultimate disposal of the chemical waste must be handled by a licensed and certified hazardous waste disposal company. Adhere to your institution's specific procedures for chemical waste pickup.
- Documentation: Maintain accurate records of the waste, including the chemical name, quantity, and date of disposal, as required by your institution and local regulations.
Disposal Decision Workflow
The following diagram illustrates the logical steps and decision points for the proper disposal of this compound.
Caption: Logical workflow for the safe disposal of this compound.
References
Personal protective equipment for handling Dimethyl lithospermate B
Disclaimer: No specific Safety Data Sheet (SDS) for Dimethyl lithospermate B was found in the available resources. The following guidance is based on general best practices for handling chemical compounds of unknown toxicity in a laboratory setting. Researchers, scientists, and drug development professionals are strongly advised to conduct a thorough risk assessment before handling this compound.
This guide provides essential, immediate safety and logistical information for the handling and disposal of this compound, a derivative of a traditional Chinese herbal remedy.[1] Adherence to these procedural steps is critical for ensuring personnel safety and minimizing environmental impact.
Operational Plan: Safe Handling of this compound
1. Risk Assessment and Preparation:
-
Evaluate Hazards: Due to the lack of specific toxicity data, treat this compound as a potentially hazardous substance. Assume it may be an irritant to the skin, eyes, and respiratory tract.
-
Designate Area: Conduct all work with this compound in a designated area within a laboratory, away from high-traffic zones.
-
Emergency Preparedness: Ensure that a safety shower and eyewash station are readily accessible and have been recently tested.[2] A chemical spill kit should also be available in the laboratory.[3]
2. Engineering Controls:
-
Ventilation: All handling of this compound powder or solutions should be performed inside a certified chemical fume hood or a Class II Biosafety Cabinet (BSC) to prevent inhalation of aerosols or dust.[4]
-
Containment: Use disposable bench protectors or absorbent pads to contain any potential spills.
3. Personal Protective Equipment (PPE):
-
Hand Protection: Wear two pairs of nitrile gloves that have been tested for resistance to chemicals.[5] Change gloves immediately if they become contaminated.[6]
-
Eye and Face Protection: Chemical safety goggles are mandatory.[2][7] A face shield should also be worn if there is a risk of splashing.[3][8]
-
Body Protection: A chemical-resistant lab coat should be worn at all times.[3] Ensure it is fully buttoned. For procedures with a higher risk of splashing, consider a disposable gown.[5]
-
Respiratory Protection: If work cannot be conducted within a fume hood, a NIOSH-approved respirator may be necessary.[4] A risk assessment should determine the appropriate type of respirator.
Quantitative Safety Data Summary
| Safety Parameter | Recommendation | Rationale |
| Exposure Limit | Not Established | No specific occupational exposure limits have been determined for this compound. |
| Ventilation | Required | To minimize inhalation exposure to dust or aerosols.[4] |
| Eye Protection | Chemical Goggles & Face Shield | To protect against splashes and airborne particles.[3][7][8] |
| Hand Protection | Double Nitrile Gloves | To prevent skin contact with a substance of unknown dermal toxicity.[5] |
| Emergency Shower/Eyewash | Within 10 seconds of travel | For immediate decontamination in case of accidental exposure.[2] |
Experimental Protocol: Handling and Preparation of this compound Solution
-
Preparation: Don all required PPE as outlined in the table above.
-
Work Area Setup: Prepare the designated work area within the chemical fume hood by laying down a disposable absorbent pad.
-
Weighing: Tare a clean, empty container on an analytical balance. Carefully weigh the desired amount of this compound powder.
-
Solubilization: Add the desired solvent to the container with the this compound powder. Gently swirl or use a magnetic stirrer to dissolve the compound completely.
-
Transfer: If necessary, transfer the solution to another vessel using a pipette or other appropriate means.
-
Cleanup: Decontaminate all non-disposable equipment used. Dispose of all contaminated disposable materials as hazardous waste.
-
Doffing PPE: Remove PPE in the correct order to avoid cross-contamination: outer gloves, gown, face shield, goggles, inner gloves. Wash hands thoroughly with soap and water.[6]
Disposal Plan
-
Waste Segregation: All solid waste contaminated with this compound (e.g., gloves, absorbent pads, weighing paper) and any unused solid compound must be collected in a designated, labeled hazardous waste container.
-
Liquid Waste: Unused solutions of this compound should be collected in a separate, labeled hazardous liquid waste container. Do not pour this waste down the drain.[2]
-
Container Labeling: All waste containers must be clearly labeled with "Hazardous Waste" and the full chemical name "this compound".
-
Disposal Request: Follow your institution's procedures for the disposal of hazardous chemical waste. This typically involves submitting a request to the Environmental Health and Safety (EH&S) department for pickup.[9]
Workflow for Safe Handling and Disposal
Caption: Workflow for the safe handling and disposal of this compound.
References
- 1. This compound, an extract of Danshen, suppresses arrhythmogenesis associated with the Brugada syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. fishersci.com [fishersci.com]
- 3. lsuhsc.edu [lsuhsc.edu]
- 4. gerpac.eu [gerpac.eu]
- 5. PPE thanatopraxy - Protection & safety for professionals [boutique.eihf-isofroid.eu]
- 6. safety.duke.edu [safety.duke.edu]
- 7. americanchemistry.com [americanchemistry.com]
- 8. epa.gov [epa.gov]
- 9. How to Store and Dispose of Extremely Hazardous Chemical Waste [blink.ucsd.edu]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
